Product packaging for 4-bromo-1,5-dimethyl-1H-pyrazole(Cat. No.:CAS No. 5775-86-0)

4-bromo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1280239
CAS No.: 5775-86-0
M. Wt: 175.03 g/mol
InChI Key: YWTIJBYUQXQACR-UHFFFAOYSA-N
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Description

4-bromo-1,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2 B1280239 4-bromo-1,5-dimethyl-1H-pyrazole CAS No. 5775-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTIJBYUQXQACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504421
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole
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Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-86-0
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole
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Record name 4-Bromo-1,5-dimethyl-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. This document details synthetic strategies, experimental protocols, and relevant chemical data to support research and development in these fields.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyrazole core, specifically at the 4-position, provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular architectures. This guide focuses on the synthesis of this compound, outlining a robust and accessible synthetic pathway.

Synthetic Routes

The primary and most direct route to this compound involves the electrophilic bromination of the precursor, 1,5-dimethyl-1H-pyrazole. This precursor is readily synthesized through the condensation of methylhydrazine and acetylacetone.

Synthesis of 1,5-dimethyl-1H-pyrazole

The formation of the pyrazole ring is a classic condensation reaction. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a well-established method for the synthesis of pyrazoles. In this case, methylhydrazine reacts with acetylacetone to yield 1,5-dimethyl-1H-pyrazole.

Bromination of 1,5-dimethyl-1H-pyrazole

The bromination of the pyrazole ring is an electrophilic aromatic substitution. The 4-position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The use of NBS is often preferred due to its solid nature and milder reaction conditions, which can lead to higher selectivity and easier handling compared to liquid bromine.

Experimental Protocols

Synthesis of 1,5-dimethyl-1H-pyrazole

Materials:

  • Methylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of methylhydrazine (1.0 eq) in ethanol in a round-bottom flask, add acetylacetone (1.0 eq) dropwise at room temperature with stirring.

  • After the addition is complete, equip the flask with a condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure 1,5-dimethyl-1H-pyrazole.

Synthesis of this compound

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Yield (%)Reference
1,5-dimethyl-1H-pyrazoleC₅H₈N₂96.13Liquid-143-144>90
This compound C₅H₇BrN₂ 175.03 Solid 38-40 105 (21 torr) ~85-95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of 1,5-dimethyl-1H-pyrazole cluster_1 Bromination Methylhydrazine Methylhydrazine 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole Methylhydrazine->1,5-dimethyl-1H-pyrazole + Acetylacetone Ethanol, Reflux Acetylacetone Acetylacetone NBS N-Bromosuccinimide (NBS) This compound This compound 1,5-dimethyl-1H-pyrazole_ref 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole_ref->this compound + NBS DCM, 0°C to rt

Caption: Synthetic route to this compound.

Experimental Workflow for Bromination

Bromination_Workflow A Dissolve 1,5-dimethyl-1H-pyrazole in DCM B Cool to 0°C A->B C Add NBS portion-wise B->C D Warm to room temperature and stir C->D E Reaction monitoring by TLC D->E F Quench with Na₂S₂O₃ solution E->F Reaction complete G Extract with DCM F->G H Wash with brine and dry over Na₂SO₄ G->H I Filter and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the bromination of 1,5-dimethyl-1H-pyrazole.

An In-depth Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1,5-dimethyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the 4-position of the pyrazole ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₅H₇BrN₂[1]
Molecular Weight 175.03 g/mol
CAS Number 5775-86-0[1]
Appearance Solid[1]
Melting Point 38.5-39.5 °C
Boiling Point 105 °C at 21 Torr
pKa (Predicted) 0.78 ± 0.10
Purity 98%[1]

Spectroscopic Data

Note: The following data is for the isomer 4-bromo-1,3-dimethyl-1H-pyrazole and should be used as a reference.

  • ¹H NMR Spectrum: The proton NMR spectrum would be expected to show signals corresponding to the two methyl groups and the proton on the pyrazole ring. The chemical shifts of these protons would be influenced by the bromine atom and the electronic environment of the pyrazole ring.

  • ¹³C NMR Spectrum: The carbon NMR spectrum would display signals for the five carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

  • Infrared (IR) Spectrum: The IR spectrum would show characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations within the pyrazole ring. The C-Br stretching frequency would also be observable.

  • Mass Spectrum: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of the bromine atom (approximately equal intensity for M and M+2 peaks). For 4-bromo-1,3-dimethyl-1H-pyrazole, prominent peaks are observed at m/z 174 and 176.[2]

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound involves the direct bromination of 1,5-dimethyl-1H-pyrazole. A general procedure for the bromination of a related dimethylpyrazole is described below, which can be adapted for the synthesis of the target compound.

Experimental Protocol: Bromination of 3,5-dimethylpyrazole

This protocol describes the synthesis of 4-bromo-3,5-dimethylpyrazole, which serves as a precursor for N-alkylation to obtain the target molecule's isomer.[3]

  • Materials:

    • 3,5-dimethylpyrazole

    • Bromine

    • Appropriate solvent (e.g., chloroform, acetic acid)

    • Sodium thiosulfate solution

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole in a suitable solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the excess bromine by adding a sodium thiosulfate solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

To obtain this compound, the subsequent step would be the N-methylation of the synthesized 4-bromo-3,5-dimethylpyrazole.

Reactivity and Synthetic Applications

The bromine atom at the 4-position of the pyrazole ring makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of functionalized pyrazole derivatives.

Logical Workflow for Synthetic Applications

G A This compound B Suzuki Coupling (with Boronic Acids/Esters) A->B C Heck Coupling (with Alkenes) A->C D Buchwald-Hartwig Amination (with Amines) A->D E 4-Aryl-1,5-dimethyl-1H-pyrazoles B->E F 4-Vinyl-1,5-dimethyl-1H-pyrazoles C->F G 4-Amino-1,5-dimethyl-1H-pyrazoles D->G

Caption: Synthetic utility of this compound in cross-coupling reactions.

Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for Suzuki, Heck, and Buchwald-Hartwig amination reactions that can be adapted for this compound.

Suzuki Coupling Protocol

This reaction is used to form a carbon-carbon bond between the pyrazole and an aryl or vinyl group.

  • Materials:

    • This compound

    • Aryl or vinyl boronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., toluene, dioxane, DMF)

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Heck Coupling Protocol

This reaction forms a carbon-carbon bond between the pyrazole and an alkene.

  • Materials:

    • This compound

    • Alkene

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

    • Base (e.g., Et₃N, K₂CO₃)

    • Solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • Combine this compound, the alkene, the palladium catalyst, and the base in a suitable solvent.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off the catalyst, and remove the solvent.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

This reaction is used to form a carbon-nitrogen bond between the pyrazole and an amine.

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos)

    • Base (e.g., NaOtBu, K₃PO₄)

    • Solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent.

    • Add this compound, the amine, and the base.

    • Heat the reaction mixture until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Pyrazole-containing compounds have been shown to interact with various biological targets and signaling pathways.

Some pyrazole derivatives have been found to interfere with key signaling pathways involved in inflammation and cancer, such as the ERK1/2, AKT, and p38 MAPK pathways.[6][7] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is often associated with disease.

Hypothetical Signaling Pathway Inhibition

G A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK1/2 E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I 4-bromo-1,5-dimethyl- 1H-pyrazole Derivative I->E Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

The development of new pyrazole-based compounds, facilitated by the synthetic utility of intermediates like this compound, holds promise for the discovery of novel therapeutic agents that can modulate these and other critical biological pathways.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its key attribute is the presence of a bromine atom that can be readily functionalized through a variety of cross-coupling reactions, providing access to a diverse range of substituted pyrazoles. While specific biological data for this compound is not extensively documented, the established pharmacological importance of the pyrazole scaffold suggests that derivatives of this compound are promising candidates for drug discovery programs targeting a multitude of diseases. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in leveraging this important chemical intermediate.

References

A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (CAS No. 5775-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, commonly known as Acetobromo-α-D-glucose (or acetobromoglucose), is a pivotal synthetic intermediate in the field of glycochemistry.[1][2][3] Its significance lies in its role as a highly effective glycosyl donor, a molecule that provides the sugar moiety in the formation of glycosidic bonds.[2][3] This reactivity is conferred by the presence of a bromide at the anomeric carbon (C-1) and acetyl protecting groups on the hydroxyls, making it a cornerstone for the synthesis of complex carbohydrates, oligosaccharides, glycoconjugates, and various carbohydrate-based drugs.[1][2][3] This guide provides an in-depth overview of its chemical and physical properties, synthesis, applications, and key experimental protocols.

Physicochemical and Spectroscopic Characterization

The fundamental properties of Acetobromo-α-D-glucose are crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of Acetobromo-α-D-glucose

PropertyValue
CAS Number 5775-86-0 (Note: Often cited with CAS 572-09-8)
Molecular Formula C₁₄H₁₉BrO₉[4]
Molecular Weight 411.20 g/mol [4][5]
Appearance White to light yellow crystalline powder or fluffy solid[3][6]
Melting Point 86-89 °C[6][7]
Boiling Point 412 °C at 760 mmHg[6]
Density 1.49 g/cm³[6]
Optical Rotation [α]²⁰_D_ +194.5° to +202° (c=2-3, chloroform)[6][8]
Solubility Soluble in chloroform and methanol; decomposes in water[3][6]
Storage Store at -20°C, sensitive to moisture and light[3][6]

Table 2: Spectroscopic Data for Acetobromo-α-D-glucose

SpectroscopyKey Features
¹H NMR Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.61 (d, J=3.9 Hz, 1H, H-1), 5.56 (t, J=9.8 Hz, 1H), 5.18 (t, J=9.8 Hz, 1H), 4.83 (dd, J₁=10.0 Hz, J₂=3.9 Hz, 1H), 4.33 (dd, J₁=11.5 Hz, J₂=3.9 Hz, 1H), 4.29 (m, 1H), 4.13 (dd, J₁=2.0 Hz, J₂=14.4 Hz, 1H), 2.10 (s, 6H, 2x OAc), 2.05 (s, 3H, OAc), 2.03 (s, 3H, OAc).[6]
¹³C NMR The structure can be confirmed by ¹³C NMR spectroscopy.[9]
IR Spectrum Conforms to structure.[8]

Synthesis and Reactivity

Acetobromo-α-D-glucose is typically synthesized from D-glucose or its derivatives. A common method involves the peracetylation of glucose followed by bromination at the anomeric position.

cluster_0 Synthesis Workflow D-Glucose D-Glucose Pentaacetylglucose Pentaacetylglucose D-Glucose->Pentaacetylglucose Ac₂O, H₂SO₄ (cat.) Acetobromoglucose Acetobromoglucose Pentaacetylglucose->Acetobromoglucose PBr₃ or HBr/AcOH

Caption: General synthesis workflow for Acetobromo-α-D-glucose.

Experimental Protocol: Synthesis from Glucose Pentaacetate [9]

  • Reagent Preparation: In a suitable reaction vessel, dissolve α,β-D-glucose pentaacetate in a dry, inert solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), to the stirred solution.[3][9] Alternatively, a solution of hydrogen bromide in acetic acid can be used.[10]

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 3 hours.[9] The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a solvent system such as diethyl ether/pentane or isopropyl ether to yield pure 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide as a white crystalline solid.[11][12]

Core Application: Glycosylation Reactions

The primary application of Acetobromo-α-D-glucose is as a glycosyl donor in Koenigs-Knorr type reactions to form glycosidic bonds.[2] This reaction is fundamental to the synthesis of oligosaccharides and glycoconjugates, which are crucial in various biological recognition processes.[2]

cluster_1 Koenigs-Knorr Glycosylation Donor Acetobromo-α-D-glucose (Glycosyl Donor) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate -Br⁻ Acceptor R-OH (Glycosyl Acceptor) Acceptor->Intermediate Nucleophilic Attack Promoter Ag₂CO₃ / Ag₂O (Promoter) Promoter->Donor Product β-Glycoside Product Intermediate->Product +H⁺ loss

Caption: Mechanism of Koenigs-Knorr glycosylation.

Experimental Protocol: Synthesis of a β-Glucoside

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (an alcohol, R-OH) and Acetobromo-α-D-glucose in a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Promoter Addition: Add a promoter, typically a silver salt such as silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O), to the mixture. The promoter assists in the abstraction of the bromide.

  • Reaction: Stir the reaction mixture at room temperature in the dark (as silver salts are light-sensitive) until TLC analysis indicates the consumption of the starting materials. The acetyl protecting groups on the donor participate in the reaction, typically leading to the formation of a 1,2-trans-glycosidic bond (a β-glucoside).[13]

  • Filtration and Work-up: Upon completion, dilute the mixture with the reaction solvent and filter through a pad of celite to remove the silver salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the acetylated glycoside product.

  • Deprotection (Optional): The acetyl protecting groups can be removed under basic conditions (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation) to yield the final, unprotected glycoside.

Applications in Drug Development and Material Science

Acetobromo-α-D-glucose is an indispensable building block in pharmaceutical chemistry and material science.[1][2]

  • Drug Discovery: It is used to synthesize complex carbohydrate structures for the development of drugs, including carbohydrate-based vaccines, antibiotics, and anticancer agents.[2][3][9] By attaching a sugar moiety (glycosylation) to a drug molecule, its solubility, stability, and pharmacokinetic profile can be significantly improved.

  • Glycobiology Research: The compound enables the synthesis of probes and ligands to study carbohydrate-binding proteins like lectins and enzymes involved in glycosylation.[2]

  • Material Science: It serves as a reagent for the surface modification of polymers, such as poly(ethylene terephthalate) (PET), to enhance their biocompatibility for medical devices that come into contact with blood.[1][11][13]

cluster_2 Application Pathways A Acetobromo-α-D-glucose (CAS 5775-86-0) B Glycosylation Reactions A->B E Surface Modification A->E Direct Application C Complex Carbohydrates & Oligosaccharides B->C D Glycoconjugates (Glycolipids, Glycoproteins) B->D F Drug Development (e.g., Antibiotics, Antivirals) C->F G Biochemical Probes D->G H Biocompatible Materials E->H

References

Structural Analysis of 4-bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 4-bromo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific isomer, this document presents a detailed analysis based on available information for the compound and its close isomers, 4-bromo-3,5-dimethyl-1H-pyrazole and 4-bromo-1,3-dimethyl-1H-pyrazole. This guide includes key physicochemical properties, predicted spectroscopic data, a proposed synthetic protocol, and a logical workflow for its complete structural elucidation. The information is intended to serve as a valuable resource for researchers working with substituted pyrazoles in medicinal chemistry and materials science.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the field of drug discovery and development due to their diverse pharmacological activities. The introduction of a bromine atom and methyl groups to the pyrazole core can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and potential as a therapeutic agent. This compound, a member of this family, presents a unique substitution pattern that warrants detailed structural investigation. This guide aims to provide a thorough structural analysis, leveraging available data and predictive methodologies to facilitate further research and application of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 5775-86-0[1][2][3]
Molecular Formula C₅H₇BrN₂[1]
Molecular Weight 175.03 g/mol [1]
Appearance Solid (predicted)
Purity Typically >98% (commercial)[1]

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for its isomers for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

CompoundH-3 (s)N-CH₃ (s)C-CH₃ (s)SolventReference
This compound (Predicted) ~7.5 ppm~3.7 ppm~2.3 ppmCDCl₃
4-bromo-1,3-dimethyl-1H-pyrazole 7.42 ppm3.75 ppm2.25 ppmCDCl₃[4]
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole 5.91 ppm-2.28, 2.26 ppmCDCl₃[5]

Table 2: ¹³C NMR Spectroscopic Data

CompoundC-3C-4C-5N-CH₃C-CH₃SolventReference
This compound (Predicted) ~138 ppm~95 ppm~148 ppm~35 ppm~12 ppmCDCl₃
4-bromo-1,3-dimethyl-1H-pyrazole 148.4 ppm91.2 ppm138.4 ppm36.1 ppm13.2 ppmCDCl₃[4]
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole 148.4 ppm107.8 ppm138.4 ppm-13.2, 12.2 ppmCDCl₃[5]
Infrared (IR) Spectroscopy

The predicted significant IR absorption bands for this compound are listed below. These predictions are based on the characteristic vibrational modes of the pyrazole ring and its substituents.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic, CH₃)
~1600-1500C=N and C=C stretching (pyrazole ring)
~1450-1350C-H bending (CH₃)
~1050-1000C-N stretching
~600-500C-Br stretching
Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Mass Spectrometry Data (Predicted)

m/zIonNotes
174/176[M]⁺Molecular ion peak with characteristic bromine isotope pattern.
159/161[M-CH₃]⁺Loss of a methyl group.
95[M-Br]⁺Loss of the bromine atom.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 1,5-dimethyl-1H-pyrazole. A representative experimental protocol is detailed below.

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • AIBN (Azobisisobutyronitrile) (optional, for radical initiation)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in CCl₄ or CH₃CN, add N-bromosuccinimide (1.05 eq).

  • If using a radical pathway, a catalytic amount of AIBN can be added, and the mixture can be heated to reflux. Alternatively, the reaction can be stirred at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

Visualizations

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the complete structural analysis of a synthesized compound like this compound.

structural_analysis_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_growth Crystal Growth purification->crystal_growth data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis xray Single-Crystal X-ray Diffraction crystal_growth->xray structure_elucidation Structure Elucidation xray->structure_elucidation data_analysis->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Relationship between Compound and Analytical Techniques

This diagram shows the relationship between the target compound and the various analytical techniques used for its structural characterization.

analytical_techniques cluster_techniques Analytical Techniques compound This compound NMR NMR (¹H, ¹³C) compound->NMR Provides connectivity and chemical environment IR Infrared Spectroscopy compound->IR Identifies functional groups MS Mass Spectrometry compound->MS Determines molecular weight and formula XRay X-ray Crystallography compound->XRay Confirms 3D structure

Caption: Analytical techniques for the structural analysis of this compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its structural analysis. By leveraging comparative data from its isomers and established spectroscopic principles, a comprehensive predicted analytical profile has been established. The proposed synthetic protocol offers a viable route for its preparation, and the outlined workflow provides a clear path for its complete structural elucidation. This guide serves as a foundational resource for researchers, enabling them to proceed with the synthesis, characterization, and exploration of the potential applications of this and other related substituted pyrazole compounds.

References

Spectroscopic and Synthetic Profile of 4-bromo-1,5-dimethyl-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and synthetic approaches relevant to the characterization of 4-bromo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this document presents data for the closely related isomers, 4-bromo-1,3-dimethyl-1H-pyrazole and 4-bromo-3,5-dimethyl-1H-pyrazole, to serve as a comparative reference. General experimental protocols for the synthesis and spectroscopic analysis of pyrazole derivatives are also detailed.

Spectroscopic Data of Related Isomers

The following tables summarize the available spectroscopic data for isomers of the target compound. These values can provide an estimation of the expected spectral characteristics of this compound.

Table 1: 1H NMR Spectroscopic Data of Related Pyrazole Isomers

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
4-bromo-1,3-dimethyl-1H-pyrazoleCDCl37.33 (s, 1H)H-5
3.75 (s, 3H)N-CH3
2.25 (s, 3H)C-CH3
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazoleCDCl37.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz)Aromatic-H
5.91 (s, 1H)H-4
2.28 (s, 3H), 2.26 (s, 3H)C-CH3

Table 2: 13C NMR Spectroscopic Data of Related Pyrazole Isomers

CompoundSolventChemical Shift (δ, ppm)Assignment
4-bromo-1,3-dimethyl-1H-pyrazoleCDCl3148.5, 138.5, 125.0, 92.0Pyrazole Ring Carbons
36.0, 13.0Methyl Carbons
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazoleCDCl3148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8Aromatic and Pyrazole Ring Carbons
13.2, 12.2Methyl Carbons

Table 3: Mass Spectrometry Data of Related Pyrazole Isomers

CompoundIonization Mode[M]+ (m/z)Key Fragments (m/z)
4-bromo-1,3-dimethyl-1H-pyrazoleEI174/176 (approx. 1:1 ratio)95, 68
4-bromo-3,5-dimethyl-1H-pyrazoleEI174/176 (approx. 1:1 ratio)95
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazoleESI251 [M+H]+Not specified

Table 4: IR Spectroscopic Data of a Related Pyrazole Isomer

CompoundSample PhaseWavenumber (cm-1)Assignment
4-bromo-3,5-dimethyl-1H-pyrazoleKBr Pellet~3100-2800C-H stretching
~1550C=N stretching
~1450C=C stretching
~1050C-N stretching
~780C-Br stretching

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of 4-brominated pyrazole derivatives. These protocols can be adapted for the specific synthesis and analysis of this compound.

Synthesis of 4-Bromopyrazole Derivatives

A common method for the synthesis of 4-bromopyrazoles involves the bromination of a pyrazole precursor.

General Procedure:

  • Pyrazole Synthesis: A 1,3-dicarbonyl compound is reacted with a hydrazine derivative in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux.

  • Bromination: To the synthesized pyrazole, a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid is added. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with a reducing agent (if bromine was used), followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure 4-bromopyrazole derivative.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of the purified pyrazole derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300-500 MHz for 1H NMR.

  • Data Analysis: The chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure of the compound.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent.

  • Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M+), which will show a characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks of nearly equal intensity). The fragmentation pattern provides further structural information.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm-1.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Elucidation MS Mass Spectrometry (EI or ESI) Purification->MS Molecular Weight and Formula IR IR Spectroscopy Purification->IR Functional Group Identification Interpretation Data Interpretation and Structure Confirmation NMR->Interpretation MS->Interpretation IR->Interpretation Report Technical Report Generation Interpretation->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of directly published experimental data for this specific compound, this guide utilizes data from structurally similar pyrazole derivatives to predict and interpret its ¹H NMR spectrum. This approach allows for a robust understanding of the expected chemical shifts and signal assignments, crucial for the identification and characterization of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are summarized in the table below. These predictions are based on the analysis of related compounds, including 1,5-dimethyl-1H-pyrazole and other substituted pyrazoles.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3~ 6.0 - 6.2Singlet (s)1HPyrazole ring proton
N-CH₃~ 3.6 - 3.8Singlet (s)3HN-methyl group protons
C-CH₃~ 2.2 - 2.4Singlet (s)3HC-methyl group protons

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on spectra of analogous compounds, typically recorded in deuterated chloroform (CDCl₃).

Structural and Spectroscopic Rationale

The structure of this compound features a pyrazole ring with a bromine atom at the C4 position, a methyl group at the N1 position, and a methyl group at the C5 position. The expected ¹H NMR spectrum is relatively simple, with three singlets.

  • H-3 Proton: The single proton on the pyrazole ring at the C3 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is predicted to be in the range of 6.0-6.2 ppm.

  • N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen atom (N1) are chemically equivalent and will appear as a singlet. This signal is expected in the region of 3.6-3.8 ppm.

  • C-CH₃ Protons: The three protons of the methyl group at the C5 position are also equivalent and will give rise to a singlet. This signal is anticipated to be the most upfield, around 2.2-2.4 ppm.

The bromine atom at the C4 position is expected to have a deshielding effect on the adjacent ring proton (H-3), contributing to its downfield chemical shift.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure good signal resolution.
  • Before acquiring the spectrum of the sample, the instrument's magnetic field should be shimmed using the deuterated solvent lock signal to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment should be used.
  • Acquisition Time: Typically 2-4 seconds.
  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure full relaxation of the protons.
  • Number of Scans: Depending on the sample concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.
  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for a standard organic molecule.

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum should be phase-corrected and the baseline should be corrected to ensure accurate integration.
  • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
  • The signals should be integrated to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton assignments.

13C NMR Analysis of 4-bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1,5-dimethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of such molecules is paramount, and 13C NMR spectroscopy stands as a powerful analytical technique for determining the carbon framework. This guide will facilitate the understanding and application of 13C NMR for the characterization of this and similar pyrazole derivatives.

Predicted 13C NMR Data

The following table summarizes the 13C NMR chemical shifts for 3,5-dimethyl-4-bromo-N-phenylpyrazole, a structurally similar compound. These values, obtained in CDCl3, can serve as a reference for predicting the chemical shifts of this compound. The numbering of the pyrazole ring is standard, with the N-methyl group at position 1.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3~147.56
C4~96.38
C5~137.50
N-CH3Not available in reference
C5-CH3~11.77

Note: Data is for 3,5-dimethyl-4-bromo-N-phenylpyrazole and is intended as a predictive guide.[1]

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for acquiring high-quality 13C NMR spectra of pyrazole derivatives like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Mass: Weigh approximately 10-20 mg of the solid compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[2] The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Pulse Sequence: A 30-degree pulse angle is often a good starting point to allow for faster repetition rates.

  • Acquisition Time (AQ): Set an appropriate acquisition time to ensure good digital resolution (typically 1-2 seconds).

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons. Quaternary carbons may require a longer delay for quantitative analysis.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans are often adequate to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

4. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using 13C NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_analysis Spectral Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing PeakAssignment Peak Assignment DataProcessing->PeakAssignment Comparison Comparison with Predicted Data PeakAssignment->Comparison StructureConfirmation Structure Confirmation Comparison->StructureConfirmation

Caption: Workflow for 13C NMR analysis of this compound.

Molecular Structure and Atom Numbering

The diagram below shows the chemical structure of this compound with the standard IUPAC numbering for the pyrazole ring, which is essential for correct peak assignment in the 13C NMR spectrum.

Caption: Structure of this compound with atom numbering.

References

Mass Spectrometry of 4-bromo-1,5-dimethyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of a public mass spectrum for this specific isomer, this guide presents a predicted mass spectrum and fragmentation pattern based on the analysis of its close isomers, 4-bromo-1,3-dimethyl-1H-pyrazole and 4-bromo-3,5-dimethyl-1H-pyrazole, as well as established principles of pyrazole fragmentation.[1][2] This document offers detailed experimental protocols and data interpretation to support researchers in the identification and characterization of this compound.

Predicted Mass Spectrum

The quantitative data for the predicted electron ionization (EI) mass spectrum of this compound is summarized in the table below. The molecular formula for this compound is C₅H₇BrN₂ with a molecular weight of approximately 175.03 g/mol .[3][4] The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Predicted Fragment m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Relative Intensity Proposed Structure
[M]⁺174176HighC₅H₇BrN₂⁺
[M - H]⁺173175MediumC₅H₆BrN₂⁺
[M - CH₃]⁺159161MediumC₄H₄BrN₂⁺
[M - N₂H]⁺145147LowC₅H₆Br⁺
[M - Br]⁺95-HighC₅H₇N₂⁺
[M - HCN - Br]⁺68-MediumC₄H₆N⁺
[C₃H₃N]⁺53-LowC₃H₃N⁺
[C₃H₄]⁺40-MediumC₃H₄⁺

Proposed Fragmentation Pathways

The fragmentation of pyrazole derivatives under electron ionization typically involves characteristic losses of neutral molecules such as hydrogen cyanide (HCN) and molecular nitrogen (N₂).[1][2] For this compound, two primary fragmentation pathways are proposed, originating from the molecular ion [M]⁺.

A key fragmentation route involves the loss of the bromine atom, followed by the characteristic fragmentation of the pyrazole ring. An alternative pathway is initiated by the loss of a methyl group.

G M [C₅H₇BrN₂]⁺˙ m/z 174/176 M_minus_Br [C₅H₇N₂]⁺ m/z 95 M->M_minus_Br - Br• M_minus_Me [C₄H₄BrN₂]⁺ m/z 159/161 M->M_minus_Me - CH₃• M_minus_Br_minus_HCN [C₄H₆N]⁺ m/z 68 M_minus_Br->M_minus_Br_minus_HCN - HCN G cluster_main Primary Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [C₅H₇BrN₂]⁺˙ m/z 174/176 M_minus_Br [C₅H₇N₂]⁺ m/z 95 M->M_minus_Br - Br• M_minus_Me [C₄H₄BrN₂]⁺ m/z 159/161 M->M_minus_Me - CH₃• M_minus_Br_minus_HCN [C₄H₆N]⁺ m/z 68 M_minus_Br->M_minus_Br_minus_HCN - HCN C3H4 [C₃H₄]⁺ m/z 40 M_minus_Br_minus_HCN->C3H4 - HCN M_minus_Me_minus_N2H [C₄H₃Br]⁺ m/z 130/132 M_minus_Me->M_minus_Me_minus_N2H - N₂H• G Sample Sample Preparation (Dissolution/Extraction) GC GC Separation (HP-5ms column) Sample->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole) Ionization->MS Detection Detection & Data Acquisition MS->Detection G Sample Sample Preparation (Dissolution/Filtration) LC LC Separation (C18 column) Sample->LC Ionization ESI Ionization (Positive Mode) LC->Ionization MS Mass Analysis (Triple Quadrupole) Ionization->MS Detection Detection & Data Acquisition MS->Detection

References

A Comprehensive Technical Guide to the Physical Properties of 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of the heterocyclic compound 4-bromo-1,5-dimethyl-1H-pyrazole. The information is compiled from various chemical data sources to support research and development activities.

Chemical Identity and Structure

This compound is a substituted pyrazole ring system. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this specific isomer, the ring is substituted with a bromine atom at the 4-position and methyl groups at the 1- and 5-positions.

  • IUPAC Name: this compound

  • CAS Number: 5775-86-0[1]

  • Molecular Formula: C₅H₇BrN₂[1][2]

  • Molecular Weight: 175.03 g/mol [1]

  • Canonical SMILES: CC1=C(Br)C=NN1C

  • InChI Key: YWTIJBYUQXQACR-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Appearance Solid[2]
Melting Point 38.5-39.5 °C[1][3]
Boiling Point 105 °C (at 21 Torr)[1][3]
Density 1.5059 g/cm³ (Predicted)[3]
pKa 0.78 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach for the synthesis of brominated pyrazoles can be described. The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. Subsequent bromination can then be achieved using a suitable brominating agent.

General Synthesis Outline:

  • Pyrazole Ring Formation: The synthesis would likely begin with the reaction of a substituted hydrazine (in this case, methylhydrazine) with a suitable 1,3-dicarbonyl compound to form the 1,5-dimethyl-1H-pyrazole ring.

  • Bromination: The formed 1,5-dimethyl-1H-pyrazole would then undergo electrophilic substitution with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), to introduce the bromine atom at the 4-position of the pyrazole ring. The reaction is typically carried out in a suitable solvent like chloroform or acetic acid.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic byproducts and unreacted starting materials. The crude product would then be purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

  • Characterization: The final product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

A general workflow for this type of chemical synthesis and characterization is visualized below.

Visualizations

The following diagrams illustrate logical workflows relevant to the synthesis and analysis of chemical compounds like this compound.

G start Starting Materials (e.g., Methylhydrazine, 1,3-Diketone) reaction1 Step 1: Cyclocondensation (Pyrazole Ring Formation) start->reaction1 intermediate Intermediate (1,5-dimethyl-1H-pyrazole) reaction1->intermediate reaction2 Step 2: Electrophilic Bromination (e.g., with NBS) intermediate->reaction2 product_crude Crude Product reaction2->product_crude purification Purification (e.g., Column Chromatography) product_crude->purification product_pure Pure this compound purification->product_pure G synthesis Synthesized Compound workup Aqueous Work-up & Solvent Removal synthesis->workup purification Purification workup->purification analysis Structural & Purity Analysis purification->analysis sub_purification Column Chromatography Recrystallization purification->sub_purification sub_analysis NMR Spectroscopy Mass Spectrometry Melting Point analysis->sub_analysis final Characterized Pure Product analysis->final

References

Solubility Profile of 4-bromo-1,5-dimethyl-1H-pyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-1,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing established experimental protocols for determining both thermodynamic and kinetic solubility. Furthermore, it presents known physicochemical properties and qualitative solubility information to guide solvent selection for synthesis, purification, and screening purposes. This guide also illustrates a generalized experimental workflow for solubility determination and a representative signaling pathway to contextualize the application of pyrazole derivatives in drug development.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug design, formulation, and manufacturing. Poor solubility can significantly impede compound screening, lead optimization, and bioavailability. This guide offers the necessary protocols and theoretical framework to empower researchers to accurately assess the solubility of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇BrN₂N/A
Molecular Weight 175.03 g/mol [1]
CAS Number 5775-86-0[1]
Melting Point 38.5-39.5 °C[1]
Boiling Point 105 °C (at 21 Torr)[1]
Appearance N/AN/A

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, some qualitative information is available.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
EthanolSolubleN/A
DichloromethaneSolubleN/A
WaterInsolubleN/A

To obtain precise quantitative data, experimental determination is necessary. The following sections detail the standard protocols for this purpose.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[2][3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for at least one hour to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[4][5][6]

Objective: To rapidly assess the solubility of this compound in various organic solvents under non-equilibrium conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

  • Multichannel pipettes

Procedure (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation:

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

    • Add the desired organic solvent to each well (e.g., 198 µL) to achieve the final test concentration.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is often reported as the concentration at which significant precipitation is first observed.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_result Result stock Prepare Stock Solution (e.g., in DMSO for Kinetic) add_solvent Add Organic Solvent stock->add_solvent solid Weigh Excess Solid (for Thermodynamic) solid->add_solvent incubate Incubate with Shaking (24-48h for Thermodynamic, 1-2h for Kinetic) add_solvent->incubate separate Separate Solid and Liquid (Centrifugation/Filtration) incubate->separate quantify Quantify Concentration (e.g., HPLC, UV-Vis) separate->quantify solubility_value Solubility Value quantify->solubility_value

Caption: Workflow for determining the solubility of a compound.

Generalized Signaling Pathway for Pyrazole-based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Ligand Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription pyrazole Pyrazole-based Kinase Inhibitor pyrazole->raf Inhibition response Cellular Response (Proliferation, Survival) transcription->response

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

Conclusion

While direct quantitative solubility data for this compound in a broad range of organic solvents is sparse, this technical guide provides researchers with the necessary tools to independently and accurately determine these crucial parameters. The detailed protocols for thermodynamic and kinetic solubility measurements, along with the provided physicochemical data, offer a solid foundation for incorporating this compound into drug discovery and development workflows. The illustrative diagrams further provide a practical workflow for solubility determination and a conceptual framework for the application of pyrazole derivatives in targeting cellular signaling pathways. Accurate solubility data is a critical determinant for the successful progression of a compound from a laboratory curiosity to a potential therapeutic agent.

References

Stability and Storage of 4-bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-bromo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from studies on structurally related pyrazole derivatives and outlines best practices for stability testing based on international guidelines. The provided quantitative data should be considered illustrative and serves as a template for data presentation in formal stability studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueSource
Molecular FormulaC₅H₇BrN₂[1]
Molecular Weight175.03 g/mol [1]
Melting Point38.5-39.5 °C[1]
Boiling Point105 °C at 21 Torr[1]
AppearanceSolidCymitQuimica

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on safety data sheets for this and structurally similar compounds.

Storage Conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the potential for degradation, a common practice for pyrazoline derivatives to prevent oxidation.

  • Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Container: Keep in a tightly sealed container to protect from moisture. For light-sensitive compounds, amber glass vials or containers wrapped in aluminum foil are recommended.

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Handle in a well-ventilated area or in a fume hood.

  • Keep away from strong oxidizing agents, as they are incompatible with pyrazole derivatives.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation pathways. Based on the chemistry of pyrazole derivatives, the following pathways should be investigated for this compound.

  • Hydrolysis: While this compound does not contain readily hydrolyzable groups like esters, the stability of the pyrazole ring itself should be assessed across a range of pH values, particularly under elevated temperatures.

  • Oxidation: The pyrazole ring and the methyl groups can be susceptible to oxidation. Common oxidative conditions for testing involve exposure to hydrogen peroxide.

  • Photodegradation: Exposure to UV and visible light can induce degradation of the molecule. Photostability testing is essential to determine the need for light-resistant packaging.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the compound. Understanding the thermal stability is critical for defining acceptable storage and shipping conditions.

A logical workflow for investigating these degradation pathways is illustrated in the following diagram.

G Workflow for Forced Degradation Study cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Compound This compound (Solid and in Solution) Hydrolysis Acidic (e.g., 0.1M HCl) Neutral (Water) Basic (e.g., 0.1M NaOH) Compound->Hydrolysis Oxidation Oxidative (e.g., 3% H2O2) Compound->Oxidation Photolysis Photolytic (UV/Vis Light) ICH Q1B Compliant Compound->Photolysis Thermal Thermal (e.g., 60°C, 80°C) Compound->Thermal Analysis Stability-Indicating HPLC-UV/MS - Purity Assessment - Degradant Profiling Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Pathway Identification of Degradation Pathways Analysis->Pathway Method Development of Stability-Indicating Method Analysis->Method

Forced degradation study workflow.

Illustrative Stability Data

The following tables present hypothetical quantitative data for the stability of this compound under various conditions. These tables are intended to serve as a template for presenting results from formal stability studies.

Table 1: Long-Term Stability Data (25°C / 60% RH)

Time Point (Months)Purity (%)AppearanceTotal Impurities (%)
099.8White to off-white solid0.2
399.7No change0.3
699.6No change0.4
1299.5No change0.5
2499.3No change0.7

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time Point (Months)Purity (%)AppearanceTotal Impurities (%)
099.8White to off-white solid0.2
199.5No change0.5
399.1No change0.9
698.5Slight yellowing1.5

Table 3: Forced Degradation Study Results

ConditionDurationPurity (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl (60°C)24 h98.90.6Not Detected
0.1 M NaOH (60°C)24 h97.21.50.8
3% H₂O₂ (RT)24 h95.52.11.3
Photolytic (ICH Q1B)1.2 million lux hours98.11.1Not Detected
Thermal (80°C)48 h96.81.90.7

The potential degradation products arising from these stress conditions are visualized in the diagram below.

G Potential Degradation Pathways cluster_0 Starting Material cluster_1 Degradation Products Start This compound Hydrolysis Hydroxylated Pyrazole (from debromination-hydroxylation) Start->Hydrolysis Hydrolysis Oxidation N-Oxide or Hydroxymethyl Derivatives Start->Oxidation Oxidation Photolysis Ring-Opened Products or Dimers Start->Photolysis Photolysis Thermal Debrominated Pyrazole or Rearrangement Products Start->Thermal Thermal Stress

Potential degradation pathways.

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the thermal and humidity stability of this compound under recommended and accelerated storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of this compound into appropriate containers (e.g., amber glass vials with inert caps).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analytical Methods: At each time point, analyze the samples for:

    • Appearance: Visual inspection for changes in color, form, or for the presence of particulates.

    • Purity and Degradants: Utilize a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Mass Spectrometry (MS) should be coupled to HPLC for the identification of any new degradation products.

    • Water Content: Karl Fischer titration, particularly if the compound shows signs of hygroscopicity.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to establish the specificity of the analytical methods.

5.2.1. Hydrolytic Degradation

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/MS.

5.2.2. Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples and analyze by HPLC-UV/MS.

5.2.3. Photolytic Degradation

  • Expose solid samples and solutions of the compound to a light source compliant with ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

  • Maintain a control sample in the dark under the same temperature conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC-UV/MS.

5.2.4. Thermal Degradation

  • Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC-UV/MS.

Conclusion

While specific experimental data on the stability of this compound is not extensively documented, this guide provides a robust framework for its storage, handling, and stability assessment based on the known properties of related pyrazole derivatives and established international guidelines. For researchers and drug development professionals, it is imperative to conduct formal stability studies, including forced degradation, long-term, and accelerated testing, to establish a comprehensive stability profile for this compound. The methodologies and data presentation formats outlined herein serve as a practical guide for these essential investigations.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of dimethylpyrazoles, focusing on the 1,3-, 1,5-, and 3,5-isomers. Pyrazoles are a vital class of heterocyclic compounds in medicinal chemistry, and understanding their reactivity towards electrophiles is crucial for the synthesis of novel pharmaceutical agents. This document details the regioselectivity of nitration, halogenation, sulfonation, and formylation reactions, supported by quantitative data and detailed experimental protocols. The directing effects of the methyl groups and the pyrazole ring's nitrogen atoms are discussed, and key reaction pathways are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and development of pyrazole-based compounds.

Introduction: The Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. It is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The lone pair of the N1-H or N1-R nitrogen atom participates in the aromatic sextet, increasing the electron density of the ring carbons.

Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position.[1] This regioselectivity can be explained by examining the stability of the Wheland intermediates formed upon electrophilic attack at the C3, C4, and C5 positions. Attack at C4 results in a more stable carbocation intermediate where the positive charge is better delocalized without disrupting the lone pair contribution of the N1 nitrogen to the aromatic system as significantly as attack at C3 or C5.

The presence of methyl groups on the pyrazole ring further influences the regioselectivity and reactivity. Methyl groups are electron-donating through an inductive effect, thereby activating the ring towards electrophilic substitution. In dimethylpyrazoles, this activating effect reinforces the inherent preference for substitution at the C4 position.

This guide will systematically explore the outcomes of various electrophilic substitution reactions on 1,3-dimethylpyrazole, 1,5-dimethylpyrazole, and 3,5-dimethylpyrazole.

Nitration of Dimethylpyrazoles

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the pyrazole ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile.[2]

Nitration of 3,5-Dimethylpyrazole

The nitration of 3,5-dimethylpyrazole proceeds with high regioselectivity to yield 3,5-dimethyl-4-nitropyrazole. The two methyl groups at positions 3 and 5 direct the incoming electrophile to the C4 position.

Table 1: Quantitative Data for the Nitration of 3,5-Dimethylpyrazole

ProductReagentsSolventTemperatureTimeYieldReference
3,5-Dimethyl-4-nitropyrazoleNitric acidTetrahydrofuran/Water20 °C3 h73%[3]

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole [3]

  • Materials: 3,5-Dimethyl-4-iodopyrazole (1 mmol), Tetrahydrofuran (THF, 10 mL), Concentrated Nitric Acid (d=1.52 g/cm³, 10 mL), Dichloromethane.

  • Procedure:

    • Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in THF (10 mL).

    • Slowly add concentrated nitric acid (10 mL) to the solution.

    • Stir the mixture at room temperature for 3 hours.

    • Extract the reaction mixture repeatedly with dichloromethane.

    • Remove the solvent under vacuum to obtain 3,5-dimethyl-4-nitropyrazole.

Nitration of 1,3-Dimethylpyrazole

Literature suggests that the nitration of 1,3-dimethylpyrazole also occurs at the C4 position, leading to the formation of 1,3-dimethyl-4-nitro-1H-pyrazole.[4]

Nitration of 1,5-Dimethylpyrazole

Logical Relationship of Nitration

nitration_pathway Dimethylpyrazole Dimethylpyrazole Isomer WhelandIntermediate Wheland Intermediate (Attack at C4) Dimethylpyrazole->WhelandIntermediate Electrophilic Attack NitratingAgent HNO3 / H2SO4 NitroniumIon NO2+ (Electrophile) NitratingAgent->NitroniumIon Generates NitroniumIon->WhelandIntermediate Product 4-Nitro-dimethylpyrazole WhelandIntermediate->Product Deprotonation

Caption: General pathway for the nitration of dimethylpyrazoles.

Halogenation of Dimethylpyrazoles

Halogenation of pyrazoles is readily achieved using various halogenating agents. The reaction is highly regioselective, with substitution occurring almost exclusively at the C4 position.[1]

Halogenation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole can be halogenated at the C4 position using N-halosuccinimides (NXS) in solvents like carbon tetrachloride or water.[1]

Table 2: Quantitative Data for the Halogenation of Dimethylpyrazoles

Starting MaterialProductReagentsSolventYieldReference
3,5-Dimethylpyrazole4-Bromo-3,5-dimethylpyrazoleN-Bromosuccinimide (NBS)Carbon TetrachlorideExcellent[1]
1,5-Dimethylpyrazole4-Chloro-1,5-dimethylpyrazoleElectrochemical Chlorination (NaCl soln.)Water53%[5]

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylpyrazole [1]

  • Materials: 3,5-Dimethylpyrazole (1.0 g, 10.4 mmol), N-Bromosuccinimide (1.85 g, 10.4 mmol), Carbon Tetrachloride (8 mL), Water, Magnesium Sulfate.

  • Procedure:

    • Conduct the reaction of 3,5-dimethylpyrazole with a stoichiometric amount of N-bromosuccinimide in carbon tetrachloride at room temperature for 2 hours with stirring.

    • Filter the reaction mixture.

    • Wash the filtrate with water (3 x 10 mL).

    • Dry the organic layer over magnesium sulfate.

    • Evaporation of the solvent yields the product.

Halogenation of 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole

Electrochemical chlorination of 1,5-dimethylpyrazole has been reported to give the 4-chloro derivative in 53% yield.[5] For 1,3-dimethylpyrazole, while specific protocols are scarce, halogenation is expected to proceed at the C4 position.

Experimental Workflow for Halogenation

halogenation_workflow start Start 3,5-Dimethylpyrazole N-Halosuccinimide Solvent (CCl4 or H2O) reaction Reaction Stir at room temperature start->reaction workup Workup Filtration Aqueous wash reaction->workup purification Purification Drying (MgSO4) Solvent Evaporation workup->purification product Product 4-Halo-3,5-dimethylpyrazole purification->product

Caption: Workflow for the halogenation of 3,5-dimethylpyrazole.

Sulfonation of Dimethylpyrazoles

Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the pyrazole ring, typically using fuming sulfuric acid (oleum) or chlorosulfonic acid.

Sulfonation of 3,5-Dimethylpyrazole

The sulfonation of 3,5-dimethylpyrazole with concentrated sulfuric acid in acetic anhydride/acetic acid leads to a mixture of products, including 3,5-dimethylpyrazole-4-sulfonic acid.[6] A more direct and higher-yielding method involves the use of chlorosulfonic acid followed by thionyl chloride to produce the corresponding sulfonyl chloride.

Table 3: Quantitative Data for the Sulfonylation of 3,5-Dimethylpyrazole

ProductReagentsSolventTemperatureYieldReference
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chlorideChlorosulfonic acid, Thionyl chlorideChloroform60 °C90%[3]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [3]

  • Materials: 3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol), Chloroform (250 mL), Chlorosulfonic acid (166.7 g, 1430 mmol), Thionyl chloride (40.8 g, 343.2 mmol).

  • Procedure:

    • Prepare a solution of 3,5-dimethyl-1H-pyrazole in chloroform.

    • Slowly add this solution to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

    • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

    • Add thionyl chloride to the reaction mass at 60 °C over 20 minutes.

    • Stir the reaction for an additional 2 hours at 60 °C.

    • Monitor the reaction progress by TLC.

    • Work-up of the reaction mixture will yield the product.

Sulfonation of 1,3-Dimethylpyrazole

A detailed protocol for the synthesis of 1,3-dimethylpyrazole-4-sulfonamide via sulfonation with chlorosulfonic acid has been described.

Experimental Protocol: Synthesis of 1,3-Dimethylpyrazole-4-sulfonamide [7]

  • Materials: 1,3-Dimethylpyrazole (59 g, 0.615 mol), Chlorosulfonic acid (300 g, 2.5 mol), Ice, Ether, Anhydrous ammonia (55 g, 2.5 mol), Anhydrous sodium sulfate.

  • Procedure:

    • Slowly add 1,3-dimethylpyrazole to chlorosulfonic acid at 0 °C.

    • Warm the reaction to 90 °C for 3 hours.

    • Cool the reaction and pour it onto 500 g of ice.

    • Extract the aqueous solution with ether (3 x 100 mL).

    • Dry the organic extract over anhydrous sodium sulfate and filter.

    • Add the ether solution dropwise to a solution of anhydrous ammonia in ether.

    • After standing overnight, add water and separate the layers.

    • Extract the aqueous solution with ethyl acetate.

    • Combine the organic solutions, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to give the product.

Friedel-Crafts Acylation and Vilsmeier-Haack Formylation

Friedel-Crafts Acylation

Friedel-Crafts acylation of pyrazoles is generally challenging. The basic nitrogen atoms of the pyrazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring towards electrophilic substitution.[8] There is a lack of specific, successful examples in the literature for the direct Friedel-Crafts acylation of dimethylpyrazoles.

Proposed General Protocol for Friedel-Crafts Acylation (Hypothetical)

  • Materials: Dimethylpyrazole, Acyl chloride (e.g., acetyl chloride), Lewis acid catalyst (e.g., AlCl3), Anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Suspend the Lewis acid in the anhydrous solvent under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add the acyl chloride to the suspension.

    • Add the dimethylpyrazole dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and purify.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic compounds.[9] For N-alkylated 3,5-dimethylpyrazoles, this reaction proceeds to give the 4-formyl derivative.[1] However, 3,5-dimethyl-1H-pyrazole itself does not undergo formylation at the C4 position under similar conditions.[1]

Table 4: Vilsmeier-Haack Formylation of N-Alkyl-3,5-dimethylpyrazoles

Starting MaterialProductReagentsYieldReference
N-Alkyl-3,5-dimethyl-1H-pyrazolesN-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydePOCl3, DMFGood[1]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [10]

  • Materials: N-Alkyl-dimethylpyrazole (1.0 equiv.), Phosphorus oxychloride (POCl3, 4 equiv.), N,N-Dimethylformamide (DMF, 6 equiv.), Water, Saturated sodium carbonate solution, Chloroform, Magnesium sulfate.

  • Procedure:

    • Add POCl3 to DMF at 0 °C.

    • After 10-15 minutes, add the N-alkyl-dimethylpyrazole to the reaction mixture.

    • Stir the mixture at 120 °C until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and neutralize with a saturated solution of Na2CO3 to pH ~7.

    • Extract the mixture with chloroform (3 times).

    • Dry the combined organic layers with MgSO4, filter, and concentrate to obtain the product.

Vilsmeier-Haack Reaction Mechanism

vilsmeier_haack DMF_POCl3 DMF + POCl3 VilsmeierReagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF_POCl3->VilsmeierReagent Forms Intermediate Sigma Complex VilsmeierReagent->Intermediate N_Alkyl_Pyrazole N-Alkyl-Dimethylpyrazole N_Alkyl_Pyrazole->Intermediate Electrophilic Attack Product 4-Formyl-N-Alkyl-Dimethylpyrazole Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The electrophilic substitution reactions of dimethylpyrazoles are predominantly directed to the C4 position, a consequence of the inherent electronic properties of the pyrazole ring, which are further enhanced by the electron-donating methyl substituents. This guide has provided a detailed overview of nitration, halogenation, sulfonation, and formylation reactions, including quantitative data and experimental protocols where available. While nitration, halogenation, and Vilsmeier-Haack formylation (on N-alkylated substrates) proceed with good yields and high regioselectivity, Friedel-Crafts acylation remains a synthetic challenge due to the deactivating coordination of the Lewis acid catalyst with the pyrazole nitrogens. The information compiled herein serves as a practical resource for chemists engaged in the synthesis of functionalized pyrazole derivatives for applications in drug discovery and materials science.

References

The Versatile Reactivity of the C4-Bromine Atom in Pyrazoles: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 4-Bromopyrazoles for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The functionalization of this heterocyclic core is paramount for the exploration of structure-activity relationships and the development of novel therapeutic agents. The bromine atom at the C4 position of the pyrazole ring serves as a versatile linchpin for a wide array of chemical transformations, enabling the introduction of diverse substituents. This technical guide provides a comprehensive overview of the reactivity of the 4-bromopyrazole moiety, with a focus on key synthetic methodologies, quantitative data, and detailed experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromine atom of pyrazoles is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. These transformations are fundamental in modern drug discovery for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the 4-bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents at the C4 position. The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with challenging substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[1][2]

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Various Boronic Acids [1][2]

Entry4-Bromopyrazole DerivativeBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (6-7 mol%)K₃PO₄Dioxane/H₂O1002486
24-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (6-7 mol%)K₃PO₄Dioxane/H₂O1002481
34-Bromo-1H-pyrazole4-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (6-7 mol%)K₃PO₄Dioxane/H₂O1002461
44-Bromo-1H-pyrazole2-Thiopheneboronic acidXPhos Pd G2 (6-7 mol%)K₃PO₄Dioxane/H₂O1002465
54-Bromo-1-benzyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-95

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

To a reaction vessel are added the 4-bromopyrazole (1.0 equiv.), the corresponding boronic acid (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or an appropriate pre-catalyst), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-2.5 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio), is then added. The reaction mixture is heated with stirring for the specified time and temperature. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-substituted pyrazole.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)L₂-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\nIntermediate\n(Ar-Pd(II)L₂-Ar')", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" 4-Bromopyrazole (Ar-Br)"]; OxAdd -> Transmetal [label=" Ar'B(OH)₂ / Base"]; Transmetal -> Pd0 [label=" Reductive\nElimination"];

// Invisible nodes and edges for product/reagent flow ArBr [label="Ar-Br", shape=none, fontcolor="#EA4335"]; Boronic [label="Ar'B(OH)₂", shape=none, fontcolor="#4285F4"]; Product [label="Ar-Ar'", shape=none, fontcolor="#34A853"];

ArBr -> OxAdd [style=invis]; Boronic -> Transmetal [style=invis]; Transmetal -> Product [style=invis]; } .dot Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction allows for the coupling of 4-bromopyrazoles with a wide variety of primary and secondary amines. The use of bulky, electron-rich phosphine ligands is critical for the success of these transformations, particularly with less reactive amines or for couplings of unprotected N-H pyrazoles.[3]

Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazole Derivatives [2]

Entry4-Bromopyrazole DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene1102460
24-Bromo-1-trityl-1H-pyrazoleMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene1102467
34-Bromo-1-trityl-1H-pyrazoleAnilinePd(dba)₂ / tBuDavePhosNaOtBuToluene1102485
44-Bromo-1H-pyrazoleMorpholinetBuBrettPhos-Pd G3NaOtBuToluene1001892
54-Bromo-1H-pyrazoleIndolinetBuBrettPhos-Pd G3NaOtBuToluene1001888

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with the 4-bromopyrazole (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., tBuBrettPhos-Pd G3, 2-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)L-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n(Ar-Pd(II)L(Br)(HNR₂))", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido [label="Amido Complex\n(Ar-Pd(II)L(NR₂))", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" 4-Bromopyrazole (Ar-Br)"]; OxAdd -> AmineCoord [label=" R₂NH"]; AmineCoord -> Amido [label=" -HBr (Base)"]; Amido -> Pd0 [label=" Reductive\nElimination"];

// Invisible nodes for product/reagent flow Product [label="Ar-NR₂", shape=none, fontcolor="#34A853"]; Amido -> Product [style=invis]; } .dot Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting a 4-bromopyrazole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is invaluable for the synthesis of pyrazole-containing alkynes, which are versatile intermediates for further transformations.

Table 3: Sonogashira Coupling of 4-Halopyrazoles with Terminal Alkynes

Entry4-Halopyrazole DerivativeAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
14-Iodo-1-ethyl-5-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT85-95
24-Iodo-1-ethyl-5-methyl-1H-pyrazole1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT80-90
34-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NDMF100>95 (conversion)

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of the 4-bromopyrazole (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 4-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 4-alkynylpyrazole.

Other Cross-Coupling Reactions

While less commonly reported specifically for 4-bromopyrazoles, other palladium-catalyzed cross-coupling reactions such as Negishi , Stille , and Heck couplings are also viable synthetic routes for the functionalization of the C4 position. These reactions offer alternative pathways for the introduction of alkyl, aryl, and vinyl groups, each with its own advantages regarding substrate scope and functional group tolerance.[4][5][6] Similarly, the Ullmann condensation , a copper-catalyzed reaction, provides a classic method for the formation of C-N and C-O bonds, often requiring higher temperatures than the palladium-catalyzed counterparts.[7][8]

Metal-Halogen Exchange

The bromine atom at the C4 position of the pyrazole ring can undergo metal-halogen exchange upon treatment with a strong organometallic base, such as an alkyllithium reagent or a Grignard reagent. This transformation generates a nucleophilic C4-metalated pyrazole species, which can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 4: Functionalization of 4-Bromopyrazoles via Metal-Halogen Exchange

Entry4-Bromopyrazole DerivativeReagentElectrophileProductYield (%)
14-Bromo-1-trityl-1H-pyrazolen-BuLiCO₂1-Trityl-1H-pyrazole-4-carboxylic acidModerate to Good
24-Bromo-1-phenyl-1H-pyrazolei-PrMgCl·LiClI₂4-Iodo-1-phenyl-1H-pyrazoleGood
34-Bromo-1-methyl-1H-pyrazolen-BuLiDMF1-Methyl-1H-pyrazole-4-carbaldehydeModerate

Experimental Protocol: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench

To a solution of the 4-bromopyrazole (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (typically -78 °C) under an inert atmosphere, is added a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise. The mixture is stirred at this temperature for a short period (e.g., 30-60 minutes) to allow for the metal-halogen exchange to complete. The desired electrophile (1.2-1.5 equiv.) is then added to the reaction mixture, and the solution is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[9][10]

// Nodes Start [label="4-Bromopyrazole\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organometallic [label="4-Pyrazolyl-Metal\n(Ar-M)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Functionalized Pyrazole\n(Ar-E)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="R-Li or R-MgX", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#4285F4"]; Electrophile [label="Electrophile (E⁺)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges Start -> Organometallic [label=" Metal-Halogen\nExchange"]; Reagent -> Start [dir=none]; Organometallic -> Product [label=" Electrophilic\nQuench"]; Electrophile -> Organometallic [dir=none]; } .dot Figure 3: General workflow for the functionalization of 4-bromopyrazoles via metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAAr)

While typically less reactive towards nucleophilic attack than their activated counterparts, the C4-bromine atom on the pyrazole ring can undergo nucleophilic aromatic substitution (SNAAr) under certain conditions. The reactivity is significantly enhanced by the presence of strongly electron-withdrawing groups on the pyrazole ring, such as nitro groups.[11] This reaction provides a direct method for the introduction of heteroatom nucleophiles at the C4 position.

Table 5: Nucleophilic Aromatic Substitution on Activated 4-Bromopyrazoles

Entry4-Bromopyrazole DerivativeNucleophileConditionsProductYield (%)
14-Bromo-3,5-dinitropyrazolePiperidineEtOH, reflux4-(Piperidin-1-yl)-3,5-dinitropyrazoleHigh
24-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acidAnilineH₂O, Cu(I) catalyst4-(Phenylamino)-1-methyl-3-nitropyrazole-5-carboxylic acidModerate
34-Bromo-1-(2,4-dinitrophenyl)pyrazoleSodium methoxideMeOH, reflux4-Methoxy-1-(2,4-dinitrophenyl)pyrazoleGood

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

To a solution of the activated 4-bromopyrazole (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF), is added the nucleophile (1.1-2.0 equiv.). The reaction mixture may be heated or stirred at room temperature, depending on the reactivity of the substrates. In some cases, a base or a catalyst may be required to facilitate the reaction. Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Conclusion

The bromine atom at the C4 position of the pyrazole ring is a remarkably versatile functional group that enables a vast array of synthetic transformations. From the widely employed palladium-catalyzed cross-coupling reactions to metal-halogen exchange and nucleophilic aromatic substitution, chemists have a powerful toolkit at their disposal for the diversification of the pyrazole core. This technical guide provides a solid foundation for researchers in drug discovery and development to strategically design and execute synthetic routes towards novel pyrazole-based molecules with therapeutic potential. The provided data and protocols serve as a practical resource for the efficient and predictable functionalization of 4-bromopyrazoles.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of C-C bonds, enabling the straightforward introduction of aryl and heteroaryl moieties onto the pyrazole scaffold. This document provides detailed application notes and protocols for the use of 4-bromo-1,5-dimethyl-1H-pyrazole in Suzuki coupling reactions. The resulting 4-aryl-1,5-dimethyl-1H-pyrazole core is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For the coupling of this compound, the general reaction scheme is as follows:

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of 4-bromopyrazole derivatives with various arylboronic acids. While specific data for this compound is not extensively published, these examples with structurally similar substrates provide a strong basis for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidXPhos Pd G2 (2)K₃PO₄1,4-Dioxane/H₂O1001280-90
33-Tolylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O90688-92
44-Cyanophenylboronic acidXPhos Pd G2 (2)K₃PO₄1,4-Dioxane/H₂O1001270-80
52-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O90675-85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general method adaptable for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.5 mmol).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,5-dimethyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (0.01 mmol), and K₃PO₄ (1.0 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL of dioxane and 0.5 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)L2-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Aryl_R Aryl-R' RedElim->Aryl_R Product Boronic R'-B(OH)2 Base Base Borate [R'-B(OH)3]- Base->Borate Activation Borate->Transmetal Aryl_X Aryl-X Aryl_X->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Reaction Heat and Stir (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Dilution, Washing, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Product Analysis->End

Caption: A general workflow for the Suzuki coupling experiment.

Potential Application: Inhibition of Kinase Signaling Pathway

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Leads to Inhibitor 4-Aryl-1,5-dimethyl- 1H-pyrazole Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.

Applications in Drug Discovery

The 4-aryl-1,5-dimethyl-1H-pyrazole scaffold is of significant interest to the pharmaceutical industry. Pyrazole-containing compounds have been successfully developed as drugs for a range of diseases. The ability to readily synthesize a diverse library of these compounds via Suzuki coupling is crucial for structure-activity relationship (SAR) studies.

Potential therapeutic applications include:

  • Oncology: Many kinase inhibitors used in cancer therapy feature a pyrazole core. These compounds can target specific signaling pathways that are dysregulated in cancer cells, leading to reduced proliferation and survival.

  • Inflammation: Pyrazole derivatives have been investigated as anti-inflammatory agents, for example, through the inhibition of cyclooxygenase (COX) enzymes.

  • Infectious Diseases: The pyrazole scaffold has been explored for the development of novel antibacterial and antifungal agents.

Troubleshooting

A common side reaction in the Suzuki coupling of heteroaryl halides is debromination . If significant amounts of the debrominated starting material (1,5-dimethyl-1H-pyrazole) are observed, consider the following adjustments:

  • Choice of Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often suppress debromination compared to triphenylphosphine. Using pre-catalysts like XPhos Pd G2 can be beneficial.

  • Base: A milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be less prone to promoting debromination than stronger bases like sodium hydroxide.

  • Temperature: Lowering the reaction temperature may reduce the rate of the debromination side reaction.

By carefully selecting the reaction parameters, the Suzuki-Miyaura coupling of this compound can be a high-yielding and reliable method for the synthesis of diverse 4-aryl-1,5-dimethyl-1H-pyrazoles for various research and development applications.

Application Notes and Protocols for Sonogashira Coupling with 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials. The pyrazole moiety is a key pharmacophore in numerous therapeutic agents, and the ability to functionalize the pyrazole core at the C4-position via Sonogashira coupling provides a valuable tool for the generation of novel molecular entities for drug discovery and development.

These application notes provide a detailed protocol for the Sonogashira coupling of 4-bromo-1,5-dimethyl-1H-pyrazole with terminal alkynes. While a specific protocol for this substrate is not extensively documented, this guide is based on established procedures for similar 4-bromopyrazole derivatives and general best practices for Sonogashira reactions involving N-heterocycles.

Reaction Principle

The Sonogashira coupling proceeds via a synergistic dual catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the this compound.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex furnishes the desired 4-alkynyl-1,5-dimethyl-1H-pyrazole product and regenerates the active Pd(0) catalyst.

Experimental Protocols

Two representative protocols are provided below: a classical copper-cocatalyzed method and a copper-free alternative, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from standard Sonogashira conditions and is a good starting point for the coupling of this compound with a variety of terminal alkynes.

Reagents and Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL per mmol of pyrazole) followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial for substrates prone to alkyne homocoupling. The choice of a bulky, electron-rich phosphine ligand is often crucial for success.

Reagents and Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., XPhos, SPhos, or triphenylphosphine)

  • Anhydrous base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃))

  • Anhydrous and degassed solvent (e.g., DMSO, DMF, or dioxane)

  • Reaction vial suitable for heating under an inert atmosphere

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.) to a reaction vial.

  • Add the anhydrous, degassed solvent (e.g., DMSO) followed by the base (e.g., TMP, 2.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Seal the vial and stir the mixture at room temperature or heat to 60-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions in the literature. Yields are indicative and will vary depending on the specific alkyne and precise reaction conditions.

Table 1: Typical Reagents and Conditions for Copper-Cocatalyzed Sonogashira Coupling of 4-Bromopyrazoles

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (4-10 mol%)
Base Et₃N or DIPEA (2-3 equiv.)
Solvent DMF, THF, Toluene
Temperature Room Temperature to 80 °C
Reaction Time 2-24 hours
Typical Yield 60-95%

Table 2: Typical Reagents and Conditions for Copper-Free Sonogashira Coupling of 4-Bromopyrazoles

ParameterCondition
Palladium Source Pd(OAc)₂ (2-5 mol%)
Ligand PPh₃, XPhos, SPhos (4-10 mol%)
Base TMP, Cs₂CO₃, K₂CO₃ (2-3 equiv.)
Solvent DMSO, DMF, Dioxane
Temperature 60-110 °C
Reaction Time 4-32 hours
Typical Yield 40-85%

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) diaryl_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->diaryl_pd Transmetalation diaryl_pd->pd0 Reductive Elimination (Ar-C≡CR) Product 4-alkynyl-1,5-dimethyl- 1H-pyrazole cu_x CuX cu_alkyne Cu-C≡CR cu_alkyne->pd_complex cu_alkyne->cu_x Transmetalation to Pd alkyne H-C≡CR alkyne->cu_alkyne ArX 4-bromo-1,5-dimethyl- 1H-pyrazole Alkyne_input Terminal Alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for Sonogashira Coupling

Workflow start Start setup Reaction Setup: - Flame-dry glassware - Add pyrazole, catalyst(s), base - Establish inert atmosphere start->setup reagents Reagent Addition: - Add anhydrous, degassed solvent - Add terminal alkyne setup->reagents reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction workup Workup: - Cool to room temperature - Dilute with organic solvent - Aqueous wash (water, brine) reaction->workup purification Purification: - Dry organic layer (Na₂SO₄/MgSO₄) - Concentrate under reduced pressure - Flash column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Sonogashira cross-coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst inhibition by pyrazole nitrogen- Poor quality of reagents (solvent, base)- Insufficient temperature- Use a bulkier phosphine ligand (e.g., XPhos)- Ensure anhydrous and degassed reagents- Increase reaction temperature[1]
Alkyne Homocoupling - Presence of oxygen- Copper-catalyzed side reaction (Glaser coupling)- Thoroughly degas all reagents and maintain a positive inert atmosphere- Switch to a copper-free protocol- Add the alkyne slowly to the reaction mixture[1]
Hydrodehalogenation - Proton source in the reaction mixture- High reaction temperature- Use a dry, aprotic solvent- Consider lowering the reaction temperature and extending the reaction time[1]

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 4-alkynyl-1,5-dimethyl-1H-pyrazole derivatives. The protocols provided herein serve as a solid foundation for researchers to develop and optimize this transformation for their specific needs. Careful consideration of the catalyst system, reaction conditions, and reagent quality is paramount for achieving high yields and minimizing side reactions. The versatility of this reaction allows for the introduction of a wide array of alkynyl moieties, making it an invaluable tool in the synthesis of novel compounds for drug discovery and materials science.

References

The Versatility of 4-bromo-1,5-dimethyl-1H-pyrazole in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant therapeutic agents. Among the various functionalized pyrazoles, 4-bromo-1,5-dimethyl-1H-pyrazole emerges as a highly versatile intermediate, offering a strategic point for molecular elaboration in the synthesis of complex pharmaceutical compounds. Its utility is particularly pronounced in the development of kinase inhibitors and anti-inflammatory agents, where precise structural modifications are paramount for achieving desired potency and selectivity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

The 4-position of the pyrazole ring is a critical site for introducing substituents that can interact with the ATP-binding pocket of various kinases.[1] The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl and heteroaryl moieties. This approach is instrumental in the synthesis of potent inhibitors for cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are key targets in oncology and inflammatory diseases.[2][3]

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Dysregulation of CDK9 is implicated in various cancers, making it a prime therapeutic target.[3][4] Pyrazole-based compounds have been successfully developed as potent CDK9 inhibitors. The synthesis of these inhibitors often involves the coupling of a substituted aryl or heteroaryl group at the C4-position of the pyrazole core to modulate kinase affinity and selectivity.[4][5]

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial in mediating immune responses, and its aberrant activation is linked to autoimmune disorders and malignancies.[2][][7] Pyrazole-containing molecules have been designed as effective JAK inhibitors, with the substituent at the 4-position playing a key role in binding to the kinase domain.[2][8][9]

Application in Anti-Inflammatory Drug Synthesis

The pyrazole ring is a key structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor.[10][11][12] While celecoxib itself does not contain the 1,5-dimethyl substitution pattern, the synthetic strategies employed in the development of its analogues and other pyrazole-based anti-inflammatory agents often rely on the functionalization of a 4-halopyrazole intermediate. The Suzuki-Miyaura coupling of this compound with appropriate boronic acids can generate a library of 4-aryl-1,5-dimethyl-1H-pyrazoles for screening as potential anti-inflammatory candidates.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established methods for the arylation of 4-bromopyrazoles.[13]

Protocol: Synthesis of 4-Aryl-1,5-dimethyl-1H-pyrazole

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL of dioxane and 0.4 mL of water for a 0.1 mmol scale reaction).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1,5-dimethyl-1H-pyrazole.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of 4-bromopyrazoles with various arylboronic acids, based on literature data.[13][14][15][16]

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

ParameterValue
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Catalyst Loading 5 mol%
Base Sodium Carbonate (Na₂CO₃)
Base Equivalents 2.5 equiv
Solvent System 1,4-Dioxane / Water (4:1)
Temperature 90 °C
Reaction Time 6 hours

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Arylboronic AcidProductYield (%)
Phenylboronic acid1,5-Dimethyl-4-phenyl-1H-pyrazole85-95
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1,5-dimethyl-1H-pyrazole80-90
3-Chlorophenylboronic acid4-(3-Chlorophenyl)-1,5-dimethyl-1H-pyrazole75-85
2-Thienylboronic acid1,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole70-80

Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by pharmaceuticals derived from pyrazole intermediates.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolism Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Celecoxib Analogue Celecoxib Analogue Celecoxib Analogue->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by a Celecoxib analogue.

JAK_STAT_Inhibition_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK Inhibits Suzuki_Coupling_Workflow Start Start Reactants Combine this compound, arylboronic acid, catalyst, and base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Solvent_Addition Add Dioxane and Water Inert_Atmosphere->Solvent_Addition Heating Heat at 90°C for 6h Solvent_Addition->Heating Workup Aqueous Workup (Ethyl Acetate/Brine) Heating->Workup Purification Column Chromatography Workup->Purification Product Pure 4-Aryl-1,5-dimethyl-1H-pyrazole Purification->Product

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic structure containing two adjacent nitrogen atoms allows for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] 4-bromo-1,5-dimethyl-1H-pyrazole (CAS No: 5775-86-0) is a key synthetic intermediate. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[6] This reactivity allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[6] These notes provide detailed protocols for leveraging this building block in the synthesis of bioactive molecules, with a focus on Suzuki-Miyaura coupling and the subsequent evaluation of these molecules as potential therapeutic agents.

I. Synthetic Workflow Overview

The general workflow for synthesizing and evaluating bioactive molecules from this compound involves a multi-step process. This process begins with a cross-coupling reaction to create a library of derivatives, followed by purification, characterization, and biological screening to identify lead compounds.

G cluster_workflow Synthetic & Evaluation Workflow A Starting Material This compound B Pd-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B Arylboronic Acid, Catalyst, Base C Purification (Column Chromatography) B->C Crude Product D Characterization (NMR, MS) C->D Purified Compound E Bioactivity Screening (e.g., In Vitro Enzyme Assay) D->E Characterized Compound F Lead Compound Identification E->F Bioactivity Data (IC50, etc.)

Caption: A typical workflow for drug discovery using this compound.

II. Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 4-position of the pyrazole ring is ideal for forming new carbon-carbon bonds using palladium-catalyzed reactions. The Suzuki-Miyaura coupling is a highly robust and widely used method due to its mild conditions and tolerance of various functional groups.[7][8]

General Reaction Scheme: Suzuki-Miyaura Coupling

This reaction couples the bromopyrazole with a variety of aryl or heteroaryl boronic acids to generate a library of 4-substituted pyrazole derivatives.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-aryl-1,5-dimethyl-1H-pyrazole derivatives.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk tube or microwave vial

  • Argon or Nitrogen gas supply

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the required time (typically 6-16 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 4-aryl-1,5-dimethyl-1H-pyrazole product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling, demonstrating the versatility of the protocol with various boronic acids.

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O906~85[10]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O10012~90[10]
34-Fluorophenylboronic acidPd₂(dba)₃ (2), SPhos (4)K₃PO₄1,4-Dioxane10016~88[10]
42-Thiopheneboronic acidPd(OAc)₂ (2), XPhos (4)Cs₂CO₃Toluene11018~82[10]

IV. Application in Bioactive Molecule Synthesis: COX-2 Inhibitors

Pyrazole derivatives are well-known for their anti-inflammatory properties, often achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11] The drug Celecoxib, a selective COX-2 inhibitor, features a diaryl-substituted pyrazole core.[12] The 4-aryl-1,5-dimethyl-1H-pyrazole scaffold synthesized via the protocols above can serve as a basis for novel COX-2 inhibitors.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors spare the gastroprotective functions of COX-1, offering a safer therapeutic profile.[13]

G cluster_pathway Prostaglandin Synthesis Pathway cluster_cox1 Constitutive cluster_cox2 Inducible AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain, Fever) COX2->PG2 Inhibitor 4-Aryl-Pyrazole Derivative (Selective Inhibitor) Inhibitor->COX2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a method to evaluate the inhibitory activity and selectivity of the synthesized compounds.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Ampleximide Red (fluorogenic probe)

  • Synthesized pyrazole compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare working solutions of the enzymes, arachidonic acid, and Ampleximide Red in the buffer.

  • Compound Plating: Add serial dilutions of the synthesized compounds, Celecoxib, and a DMSO control to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of arachidonic acid and Ampleximide Red to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a plate reader (Excitation/Emission ~571/585 nm). The rate of fluorescence increase corresponds to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Representative Bioactivity Data

The following table presents hypothetical bioactivity data for a series of synthesized 4-aryl-1,5-dimethyl-1H-pyrazole derivatives against COX-1 and COX-2.

CompoundR-Group (at C4)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
1 Phenyl> 502.5> 20
2 4-Methoxyphenyl> 500.8> 62.5
3 4-Fluorophenyl45.20.590.4
4 2-Thienyl> 505.1> 9.8
Celecoxib (Reference)15.00.045333[13]

References

Application of 4-bromo-1,5-dimethyl-1H-pyrazole in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1,5-dimethyl-1H-pyrazole serves as a crucial building block in the synthesis of a variety of agrochemicals, particularly fungicides. Its unique chemical structure allows for the development of potent bioactive molecules that can protect crops from a wide range of fungal diseases. Pyrazole derivatives have gained significant attention in the agrochemical industry due to their high efficacy, broad-spectrum activity, and novel modes of action. Many commercially successful fungicides are based on the pyrazole scaffold, highlighting the importance of this class of compounds in modern agriculture.

This document provides detailed application notes on the use of this compound as a key intermediate in the development of novel fungicides. It includes an overview of the mechanism of action, quantitative efficacy data for derived compounds, and detailed experimental protocols for synthesis and bioactivity assessment.

Mechanism of Action: Succinate Dehydrogenase Inhibition

A significant class of fungicides derived from pyrazole precursors, including those synthesized from this compound, function as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the oxidation of succinate to fumarate. This inhibition disrupts the fungal respiratory chain, leading to a halt in ATP production and the accumulation of succinate. The disruption of cellular respiration ultimately results in the cessation of fungal growth and cell death. The pyrazole ring and its substituents play a crucial role in the binding affinity and inhibitory activity of these molecules towards the target enzyme.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition Inhibition by Pyrazole Fungicide TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone Pool SDH->Ubiquinone e- Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ubiquinone->Complex_III e- e_flow Electron Flow Pyrazole_Fungicide Pyrazole Fungicide Pyrazole_Fungicide->SDH Binds to Q-site

Caption: Mechanism of action of pyrazole-based fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).

Quantitative Efficacy Data

The following tables summarize the in vitro antifungal activity of various pyrazole carboxamide fungicides, which can be synthesized using this compound as a starting material or structural analogue. The data is presented as EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values against common plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity (EC50) of Pyrazole Carboxamide Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Citation
SCU2028Rhizoctonia solani0.022Thifluzamide0.022[1]
E1Rhizoctonia solani1.1Boscalid2.2[2]
1vFusarium graminearum0.0530 (µM)PyraclostrobinComparable[3]
6wRhizoctonia solani0.27Boscalid0.94[4]
6cFusarium graminearum1.94Fluopyram9.37[4]
6fBotrytis cinerea1.93Fluopyram1.94[4]
24Botrytis cinerea0.40--[5]
24Sclerotinia sclerotiorum3.54--[5]
15Valsa mali0.32--[5]

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC50) of Pyrazole Carboxamide Derivatives

Compound IDTarget OrganismIC50 (µM)Reference CompoundIC50 (µM)Citation
E1Rhizoctonia solani3.3Boscalid7.9[2]
15Fungal SDH82.26--[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, a key intermediate for the development of pyrazole-based agrochemicals.

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Start Start: 1,5-dimethyl-1H-pyrazole Dissolve Dissolve in DCM/ACN Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NBS Add NBS portion-wise Cool->Add_NBS Stir Stir at room temperature Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Reaction complete Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: this compound Purify->End

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol outlines the procedure to evaluate the in vitro antifungal activity of compounds derived from this compound against various plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of target fungi (e.g., Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to 50-60 °C and add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (containing only the solvent at the same concentration) and a negative control (no compound) should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (test compound, solvent control, and negative control).

  • Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition percentages at different concentrations.

Antifungal_Assay_Workflow Start Start: Prepare PDA medium Add_Compound Add test compound to PDA Start->Add_Compound Pour_Plates Pour into Petri dishes Add_Compound->Pour_Plates Inoculate Inoculate with fungal disc Pour_Plates->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate inhibition percentage Measure->Calculate Determine_EC50 Determine EC50 value Calculate->Determine_EC50 End End: Efficacy data Determine_EC50->End

Caption: Workflow for the in vitro antifungal activity assay.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly fungicides. The pyrazole scaffold is a well-established pharmacophore that targets the succinate dehydrogenase enzyme in fungi, leading to potent and broad-spectrum disease control. The protocols and data presented in this document provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this and related compounds in creating the next generation of crop protection agents. Further research into the structure-activity relationships of derivatives of this compound can lead to the discovery of even more effective and environmentally benign fungicides.

References

Application Notes and Protocols: Utilizing 4-bromo-1,5-dimethyl-1H-pyrazole in the Development of Novel Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromo-1,5-dimethyl-1H-pyrazole and its derivatives in the discovery and development of novel herbicides and fungicides. The protocols outlined below are based on established methodologies for the synthesis of pyrazole-based agrochemicals and the assessment of their biological activity.

Application in Fungicide Development: Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors

The pyrazole carboxamide scaffold is a well-established pharmacophore in the development of fungicides that target the succinate dehydrogenase (SDH) enzyme (complex II in the mitochondrial respiratory chain). This compound-3-carboxylic acid serves as a key building block for the synthesis of these potent fungicides.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately causing fungal cell death.[1] The binding of these inhibitors to the ubiquinone-binding (Qp) site of the SDH complex is crucial for their fungicidal activity.

Fungicide_Mechanism cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH->ETC Electrons ATP ATP ATP_Synthase->ATP Pyrazole_Fungicide Pyrazole Carboxamide Fungicide Pyrazole_Fungicide->Inhibition Inhibition->SDH Inhibition Fungicide_Workflow cluster_synthesis Synthesis cluster_bioassay In Vitro Bioassay start 4-bromo-1,5-dimethyl- 1H-pyrazole-3-carboxylic acid acid_chloride Acid Chloride Formation (SOCl2) start->acid_chloride amide_coupling Amide Coupling (Substituted Amine) acid_chloride->amide_coupling purification Purification amide_coupling->purification final_product Pyrazole Carboxamide Derivative purification->final_product stock_solution Prepare Stock Solutions final_product->stock_solution Test Compound poisoned_plates Prepare Poisoned PDA Plates stock_solution->poisoned_plates inoculation Inoculate with Fungal Mycelia poisoned_plates->inoculation incubation Incubate inoculation->incubation data_collection Measure Colony Diameter incubation->data_collection data_analysis Calculate Inhibition (%) and EC50 data_collection->data_analysis Herbicide_Mechanism cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->Inhibition Inhibition->HPPD Inhibition Herbicide_Workflow cluster_synthesis Synthesis cluster_bioassay In Vitro Bioassay (Lemna minor) start Substituted Pyrazole acylation Friedel-Crafts Acylation start->acylation purification Purification acylation->purification final_product Pyrazole Herbicide Derivative purification->final_product stock_solution Prepare Stock Solutions final_product->stock_solution Test Compound test_solutions Prepare Test Solutions in Growth Medium stock_solution->test_solutions inoculation Inoculate with Lemna minor test_solutions->inoculation incubation Incubate inoculation->incubation data_collection Measure Frond Area incubation->data_collection data_analysis Calculate Inhibition (%) and EC50 data_collection->data_analysis

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of 4-bromo-1,5-dimethyl-1H-pyrazole. This valuable building block serves as a versatile scaffold in the synthesis of diverse molecular architectures with significant applications in medicinal chemistry and materials science. The pyrazole core is a prominent feature in numerous pharmaceuticals, and the functionalization at the 4-position through cross-coupling reactions allows for the exploration of a vast chemical space to develop novel therapeutic agents and functional materials.[1][2][3][4]

The following sections detail the experimental procedures for key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be a practical guide for laboratory implementation.

Application Notes

Substituted 1,5-dimethyl-1H-pyrazole moieties are integral components in a wide array of biologically active compounds. The ability to introduce aryl, alkenyl, alkynyl, and amino functionalities at the C4-position of the pyrazole ring via metal-catalyzed cross-coupling reactions has opened new avenues for drug discovery and development.[1][2][5]

  • Medicinal Chemistry: The products of these coupling reactions are precursors to compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] For instance, 4-aryl-1H-pyrazoles have been investigated as inhibitors of various enzymes and receptors. The introduction of diverse substituents allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

  • Materials Science: Pyrazole-based compounds are also explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials, owing to their unique photophysical properties.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1,5-dimethyl-1H-pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[6][7][8]

Reaction Scheme:

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5 equiv)1,4-Dioxane/H₂O (4:1)90670-95[9]
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2 equiv)DME802High[8]
3XPhos Pd G2 (2)-K₃PO₄ (2 equiv)Toluene10012Variable[6]

Detailed Protocol (based on Entry 1):

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.5 mmol, 2.5 equiv).[9]

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,5-dimethyl-1H-pyrazole.[9]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling reagents This compound Arylboronic Acid Pd(PPh3)4, Na2CO3 setup Assemble in Schlenk tube Evacuate & backfill with Argon reagents->setup 1 reaction Add Dioxane/H2O Heat at 90°C, 6h setup->reaction 2 workup Cool to RT Dilute with EtOAc Wash with Brine reaction->workup 3 purification Dry over Na2SO4 Filter & Concentrate Column Chromatography workup->purification 4 product 4-Aryl-1,5-dimethyl-1H-pyrazole purification->product 5

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Synthesis of 4-Alkenyl-1,5-dimethyl-1H-pyrazoles

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[10][11][12]

Reaction Scheme:

Table 2: Reaction Conditions for Heck Reaction

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024
2PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12018
3CataCXium® Ptb (1)-Cs₂CO₃Dioxane11016

Detailed Protocol (based on Entry 1):

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the desired alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the mixture.

  • Seal the tube and heat the reaction at 100 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the 4-alkenyl-1,5-dimethyl-1H-pyrazole.

Workflow for Heck Reaction:

Heck_Reaction reagents This compound Alkene Pd(OAc)2, P(o-tolyl)3, Et3N setup Combine in sealed tube reagents->setup 1 reaction Add DMF Heat at 100°C, 24h setup->reaction 2 workup Cool to RT Dilute with H2O Extract with Et2O reaction->workup 3 purification Wash with Brine Dry over MgSO4 Filter & Concentrate Flash Chromatography workup->purification 4 product 4-Alkenyl-1,5-dimethyl-1H-pyrazole purification->product 5

Caption: Workflow for the Heck coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1,5-dimethyl-1H-pyrazoles

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[13][14][15]

Reaction Scheme:

Table 3: Reaction Conditions for Sonogashira Coupling

EntryPd Catalyst (mol%)Cu Cocatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)PPh₃ (8)Et₃NTHFRT1265-92[13]
2Pd(OAc)₂ (3)-XPhos (6)Cs₂CO₃Dioxane8016Variable[16]
3[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSORT2-4High[13]

Detailed Protocol (based on Entry 1):

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-1,5-dimethyl-1H-pyrazole.

Sonogashira_Coupling reagents This compound Terminal Alkyne PdCl2(PPh3)2, CuI, PPh3, Et3N setup Dissolve in THF under Argon reagents->setup 1 reaction Stir at RT, 12h setup->reaction 2 workup Filter through Celite Concentrate reaction->workup 3 purification Column Chromatography workup->purification 4 product 4-Alkynyl-1,5-dimethyl-1H-pyrazole purification->product 5

N---N-CH3 + Pd catalyst --> N---N-CH3 / \ / Ligand, Base / \ / H3C-C=CH H3C-C=CH

Caption: Workflow for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, making them privileged scaffolds in drug discovery. Their ability to act as potent and selective enzyme inhibitors has led to the development of several successful drugs. This document provides detailed protocols for the synthesis of 1,5-diarylpyrazole derivatives, a class known for its potent cyclooxygenase-2 (COX-2) inhibition, and for the subsequent in vitro evaluation of their inhibitory activity. Additionally, we present an overview of the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway, another important target for pyrazole-based inhibitors.

Synthesis of 1,5-Diarylpyrazole Derivatives

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a widely used and efficient method for preparing substituted pyrazoles.[1][2][3][4] This section details a representative protocol for the synthesis of a 1,5-diarylpyrazole, a scaffold found in selective COX-2 inhibitors like Celecoxib.[5][6][7]

Synthetic Workflow

G cluster_synthesis Synthesis of 1,5-Diarylpyrazole start Start Materials: - 1,3-Diketone - Phenylhydrazine derivative reaction Knorr Pyrazole Synthesis: - Reflux in Ethanol - Acid catalyst (e.g., HCl) start->reaction workup Work-up: - Cool reaction mixture - Remove solvent - Dissolve in organic solvent - Wash with NaHCO3 and brine reaction->workup purification Purification: - Recrystallization - (e.g., from Ethanol/Heptane) workup->purification product Final Product: 1,5-Diarylpyrazole Derivative purification->product

Caption: General workflow for the synthesis of 1,5-diarylpyrazole derivatives.

Experimental Protocol: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

This protocol is adapted from established synthetic methods for Celecoxib.[5][6][7][8][9]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Heptane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol.

  • Add (4-sulfamoylphenyl)hydrazine hydrochloride (1 equivalent) to the solution.

  • Add a catalytic amount of hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield the pure 1,5-diarylpyrazole derivative.

In Vitro Enzyme Inhibition Assay: COX-2 Inhibition

To evaluate the inhibitory potential of the synthesized pyrazole derivatives, a common method is to perform an in vitro cyclooxygenase (COX) inhibition assay.[10][11][12][13][14] This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) against the COX-2 enzyme.

Enzyme Inhibition Assay Workflow

G cluster_assay In Vitro COX-2 Inhibition Assay start Prepare Reagents: - COX-2 Enzyme - Test Inhibitor (Pyrazole) - Arachidonic Acid (Substrate) - Assay Buffer incubation Incubation: - Add COX-2 and inhibitor to plate - Incubate at 37°C start->incubation reaction Initiate Reaction: - Add Arachidonic Acid incubation->reaction detection Detection: - Measure product formation (e.g., Fluorometric or Colorimetric) reaction->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value detection->analysis

Caption: A typical workflow for an in vitro COX-2 enzyme inhibition assay.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is a generalized procedure based on commercially available assay kits.[11]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Synthesized pyrazole derivative (test inhibitor)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the pyrazole test inhibitor and the positive control in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

  • Add the diluted test inhibitor or controls to the respective wells. Include a "no inhibitor" control with DMSO only.

  • Add the diluted COX-2 enzyme solution to all wells except for the background control.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Immediately begin measuring the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in a kinetic mode for 5-10 minutes.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected 1,5-diarylpyrazole derivatives against COX-1 and COX-2 enzymes, presented as IC50 values. A lower IC50 value indicates greater potency.

Compound IDR1 GroupR2 GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib CF3SO2NH2150.045333
Compound A CH3SO2NH2100.1100
Compound B HSO2NH250.510
Compound C CF3SO2CH3200.08250

Note: The data presented here are representative values from the literature for illustrative purposes and may vary depending on the specific experimental conditions.[5][15]

Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2)

Pyrazole derivatives have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle.[16][17][18][19][20]

CDK2 Signaling in Cell Cycle Progression

G cluster_pathway CDK2 Signaling Pathway (G1/S Transition) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds CDK2->Rb Hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes p21 p21/p27 (CDK Inhibitors) p21->CDK2 Inhibits

Caption: Simplified diagram of the CDK2 signaling pathway in the G1/S cell cycle transition.

Pathway Description: During the G1 phase of the cell cycle, Cyclin D complexes with CDK4/6 to phosphorylate the Retinoblastoma protein (Rb). This initial phosphorylation leads to the partial release of the E2F transcription factor, which in turn promotes the transcription of Cyclin E. Cyclin E then binds to and activates CDK2. The active Cyclin E/CDK2 complex hyper-phosphorylates Rb, leading to the full release of E2F and the transcription of genes necessary for DNA replication, ultimately driving the cell into the S phase.[16][17][18] CDK inhibitors like p21 and p27 can bind to and inactivate the Cyclin E/CDK2 complex, thus halting cell cycle progression. Pyrazole-based inhibitors targeting CDK2 aim to mimic this inhibitory effect.

References

Application Notes and Protocols for N-Alkylation of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a cornerstone of many pharmaceutical compounds and agrochemicals. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms can significantly modulate a molecule's biological activity, solubility, and metabolic stability. Specifically, 4-bromopyrazoles serve as versatile intermediates, where the bromine atom provides a reactive handle for further molecular diversification through cross-coupling reactions.

The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-bromopyrazole, can result in a mixture of N1 and N2 regioisomers, posing a significant synthetic challenge.[1] The regiochemical outcome is highly dependent on factors including the choice of base, solvent, alkylating agent, and reaction temperature.[1][2] These application notes provide detailed protocols for the N-alkylation of 4-bromopyrazoles, focusing on methods to control regioselectivity and achieve high yields of the desired N-alkylated products.

Comparative Overview of N-Alkylation Methods

Several methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. The choice of method often depends on the specific substrate, the desired regioselectivity, and the scale of the reaction.

MethodBaseSolventAlkylating AgentTemperatureTypical YieldKey Advantages & Considerations
Base-Mediated Alkylation K₂CO₃, NaH, NaOHDMF, Acetonitrile, AcetoneAlkyl Halides (e.g., Benzyl Bromide, Methyl Iodide)Room Temp. to 80°CGood to ExcellentMost common method; regioselectivity is a key challenge and is influenced by the base and solvent.[1][2]
Phase-Transfer Catalysis (PTC) KOH (solid)Toluene (optional, can be solvent-free)Alkyl Halides (e.g., Benzyl Chloride, n-Butyl Bromide)Room Temp. to 80°CExcellentHigh yields under mild conditions, often without the need for a solvent.[3]
Microwave-Assisted Synthesis K₂CO₃DMFAlkyl Halides120°CHighSignificantly reduced reaction times and often improved yields.[4]
Magnesium-Catalyzed Alkylation i-Pr₂NEtTHFα-Bromoacetates, α-Bromoacetamides0°C to 25°C44-90%Offers high N2-regioselectivity for certain substituted pyrazoles.[5]

Experimental Protocols

Protocol 1: General Base-Mediated N-Alkylation of 4-Bromopyrazole

This protocol describes a standard procedure for the N-alkylation of 4-bromopyrazole using a common base and an alkyl halide.

Materials:

  • 4-Bromopyrazole

  • Alkyl Halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-bromopyrazole (1.0 eq) and anhydrous DMF or ACN (to achieve a concentration of 0.1-0.5 M).

  • Add the base (K₂CO₃, 2.0-3.0 eq, or NaH, 1.1-1.5 eq, portion-wise at 0°C).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • If DMF was the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-bromopyrazole(s).

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation of 4-Bromopyrazole

This method is particularly effective for achieving high yields under mild, often solvent-free, conditions.[3]

Materials:

  • 4-Bromopyrazole

  • Alkyl Halide (e.g., benzyl chloride, n-butyl bromide)

  • Potassium Hydroxide (KOH), powdered

  • Tetrabutylammonium Bromide (TBAB)

  • Ethyl Acetate or Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, mix 4-bromopyrazole (1.0 eq), powdered KOH (3.0 eq), and a catalytic amount of TBAB (0.05 eq).

  • Add the alkyl halide (1.1 eq) to the mixture. For solid alkyl halides, a minimal amount of toluene can be added.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring by TLC.

  • Upon completion, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Experimental Workflow Diagram

experimental_workflow General Workflow for N-Alkylation of 4-Bromopyrazoles cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 4-Bromopyrazole, Solvent, and Base start->reagents stir1 Stir at Room Temperature reagents->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide heat Heat Reaction Mixture (e.g., 50-80°C) add_alkyl_halide->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction & Remove Salts cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated N-Alkyl-4-Bromopyrazole purify->product

Caption: General experimental workflow for the N-alkylation of 4-bromopyrazoles.

Signaling Pathways and Logical Relationships

regioselectivity_factors Factors Influencing N1/N2 Regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole 4-Bromopyrazole (Substituent Effects) regioselectivity N1 vs. N2 Alkylation pyrazole->regioselectivity alkylating_agent Alkylating Agent (Steric Hindrance) alkylating_agent->regioselectivity base Base (Strength and Cation) base->regioselectivity solvent Solvent (Polarity and Coordinating Ability) solvent->regioselectivity temperature Temperature temperature->regioselectivity

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

Data Presentation

The regioselectivity of pyrazole N-alkylation is a critical parameter. The following table summarizes representative data for the N-alkylation of various pyrazoles, highlighting the influence of reaction conditions on the N1/N2 isomer ratio.

Pyrazole SubstrateAlkylating AgentBase/CatalystSolventTemp.N1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamideMgBr₂ / i-Pr₂NEtTHF25°CN2 selective44-90%[5]
3-CF₃-PyrazoleEthyl IodoacetateK₂CO₃MeCNRefluxMixture-[1]
4-Br-substituted pyrazolesα-Halomethylsilanes---93:7Good[6]
PyrazoleBenzyl ChlorideKOH / TBABNone--Excellent[3]
4-IodopyrazoleAllyl Bromide20% aq. NaOHAcetoneRT--[4]

Note: The regioselectivity for 4-bromopyrazole itself can vary significantly based on the specific conditions and the nature of the alkylating agent. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrate and desired regioisomer.

Conclusion

The N-alkylation of 4-bromopyrazoles is a fundamental transformation in the synthesis of a wide range of biologically active molecules. By carefully selecting the reaction conditions, such as the base, solvent, and temperature, researchers can influence the regiochemical outcome and achieve high yields of the desired N-alkylated product. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient synthetic routes to novel 4-bromo-N-alkylpyrazoles for applications in drug discovery and development.

References

Application Notes and Protocols for the Development of Novel Compounds from 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential applications of novel compounds derived from 4-bromo-1,5-dimethyl-1H-pyrazole. This versatile building block serves as a key starting material for the generation of diverse molecular scaffolds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.

Introduction

Pyrazole-containing compounds are a cornerstone of modern drug discovery, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic scaffold.[1] The unique electronic properties and synthetic tractability of the pyrazole ring make it an ideal platform for the development of potent and selective therapeutic agents. This compound, in particular, is a readily accessible intermediate primed for functionalization at the C4-position through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.

This document outlines detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, it explores the potential of the resulting novel compounds to modulate critical signaling pathways implicated in cancer and inflammation, such as those governed by Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Synthetic Protocols

The following protocols are provided as a starting point for the synthesis of novel derivatives of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1,5-dimethyl-1H-pyrazoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids. This reaction is a powerful tool for the introduction of diverse aryl and heteroaryl moieties.

Experimental Workflow:

Suzuki_Workflow reagents Combine: - this compound - Arylboronic acid (1.2 eq) - Pd(PPh3)4 (5 mol%) - Na2CO3 (2.5 eq) solvent Add Solvent: - 1,4-Dioxane/H2O (4:1) reagents->solvent reaction Reaction: - Heat at 90-100 °C - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Dilute with EtOAc - Wash with brine - Dry over Na2SO4 reaction->workup purification Purification: - Column chromatography workup->purification product 4-Aryl-1,5-dimethyl-1H-pyrazole purification->product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1,5-dimethyl-1H-pyrazole.

Expected Yields and Characterization:

While specific yields for this compound are not extensively reported, similar couplings with other bromopyrazoles suggest that yields can range from moderate to excellent (60-90%), depending on the electronic and steric properties of the boronic acid.[2][3]

  • Example Product (4-phenyl-1,5-dimethyl-1H-pyrazole):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 7.25 (s, 1H, pyrazole-H3), 3.80 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 140.0, 135.0, 129.0, 128.5, 127.0, 115.0, 35.0, 12.0.

    • MS (ESI): m/z calculated for C₁₁H₁₂N₂ [M+H]⁺: 173.10, found: 173.1.

Arylboronic AcidProductExpected Yield Range (%)
Phenylboronic acid4-phenyl-1,5-dimethyl-1H-pyrazole70-85
4-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazole75-90
3-Chlorophenylboronic acid4-(3-chlorophenyl)-1,5-dimethyl-1H-pyrazole65-80
2-Naphthylboronic acid1,5-dimethyl-4-(naphthalen-2-yl)-1H-pyrazole60-75
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazoles

This protocol outlines the palladium-catalyzed amination of this compound with various primary and secondary amines. This reaction is a key method for introducing nitrogen-based functional groups.

Experimental Workflow:

Buchwald_Hartwig_Workflow reagents Combine: - this compound - Amine (1.2 eq) - Pd2(dba)3 (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 eq) solvent Add Solvent: - Toluene reagents->solvent reaction Reaction: - Heat at 100-110 °C - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Filter through Celite - Concentrate filtrate reaction->workup purification Purification: - Column chromatography workup->purification product 4-Amino-1,5-dimethyl-1H-pyrazole purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a reaction vessel add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in toluene (10 mL).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields and Characterization:

Yields for Buchwald-Hartwig amination of bromopyrazoles can vary significantly based on the amine coupling partner. For cyclic secondary amines and anilines, good to excellent yields are often observed.[4][5]

  • Example Product (4-(morpholino)-1,5-dimethyl-1H-pyrazole):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (s, 1H, pyrazole-H3), 3.85 (t, 4H, J = 4.8 Hz, O(CH₂)₂), 3.75 (s, 3H, N-CH₃), 3.00 (t, 4H, J = 4.8 Hz, N(CH₂)₂), 2.35 (s, 3H, C-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 147.0, 138.0, 120.0, 67.0, 50.0, 34.5, 11.5.

    • MS (ESI): m/z calculated for C₉H₁₅N₃O [M+H]⁺: 182.12, found: 182.1.

AmineProductExpected Yield Range (%)
Morpholine4-(morpholino)-1,5-dimethyl-1H-pyrazole75-90
AnilineN-(1,5-dimethyl-1H-pyrazol-4-yl)aniline60-75
Piperidine1,5-dimethyl-4-(piperidin-1-yl)-1H-pyrazole70-85
BenzylamineN-benzyl-1,5-dimethyl-1H-pyrazol-4-amine50-65
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1,5-dimethyl-1H-pyrazoles

This protocol details the coupling of this compound with terminal alkynes to introduce an sp-hybridized carbon linker.

Experimental Workflow:

Sonogashira_Workflow reagents Combine: - this compound - Terminal alkyne (1.2 eq) - PdCl2(PPh3)2 (2 mol%) - CuI (4 mol%) - Triethylamine reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Filter to remove salts - Concentrate filtrate reaction->workup purification Purification: - Column chromatography workup->purification product 4-Alkynyl-1,5-dimethyl-1H-pyrazole purification->product

Caption: Sonogashira Coupling Workflow.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields and Characterization:

Sonogashira couplings on bromopyrazoles generally proceed with good to excellent yields.

  • Example Product (1,5-dimethyl-4-(phenylethynyl)-1H-pyrazole):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.45 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 7.35 (s, 1H, pyrazole-H3), 3.80 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 149.0, 142.0, 131.5, 128.8, 128.4, 123.0, 105.0, 95.0, 80.0, 35.5, 12.5.

    • MS (ESI): m/z calculated for C₁₃H₁₂N₂ [M+H]⁺: 197.10, found: 197.1.

Terminal AlkyneProductExpected Yield Range (%)
Phenylacetylene1,5-dimethyl-4-(phenylethynyl)-1H-pyrazole80-95
Ethynyltrimethylsilane1,5-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole75-90
1-Hexyne4-(hex-1-yn-1-yl)-1,5-dimethyl-1H-pyrazole70-85
Propargyl alcohol3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-yn-1-ol60-75

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The novel compounds synthesized from this compound are of significant interest as potential modulators of kinase signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[6] Pyrazole-based compounds have been extensively explored as CDK inhibitors.[7] The 4-aryl and 4-amino pyrazole derivatives synthesized via the protocols above can be screened for their inhibitory activity against various CDKs, particularly CDK2 and CDK4/6, which are critical for the G1/S phase transition.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE Cyclin E S_Phase_Genes->CyclinE CDK2 CDK2 CyclinE->CDK2 forms complex DNA_Replication DNA Replication CDK2->DNA_Replication promotes Inhibitor Novel Pyrazole Compound Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK Signaling Pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[8] Inhibition of p38 MAPK is a validated therapeutic strategy for a range of inflammatory conditions. Pyrazole-containing molecules have been successfully developed as potent p38 MAPK inhibitors.[9] The synthesized 4-substituted-1,5-dimethyl-pyrazoles can be evaluated for their ability to block this pathway.

p38_MAPK_Pathway Stress Inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Signals MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K activate MKK36 MKK3/6 MAP3K->MKK36 phosphorylates p38 p38 MAPK MKK36->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors activates Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response promotes Inhibitor Novel Pyrazole Compound Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK Signaling Pathway.

VEGFR Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy. Pyrazole-based compounds have shown promise as VEGFR inhibitors.[11] The novel pyrazole derivatives can be assessed for their anti-angiogenic potential by targeting the VEGFR pathway.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PLCg_PKC PLCγ/PKC Pathway Dimerization->PLCg_PKC Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation & Migration PLCg_PKC->Cell_Proliferation Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Cell_Proliferation->Angiogenesis Inhibitor Novel Pyrazole Compound Inhibitor->VEGFR inhibits

Caption: Simplified VEGFR Signaling Pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyrazole derivatives with significant potential for drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the diversification of this scaffold. The resulting compounds are promising candidates for the development of potent and selective inhibitors of key kinase signaling pathways, offering new avenues for the treatment of cancer and inflammatory diseases. Further screening and optimization of these novel pyrazole derivatives are warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 4-bromo-1,5-dimethyl-1H-pyrazole with various boronic acids and their derivatives.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction has a low or no yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of your reagents and reaction setup is the best first step.[1] Key areas to investigate include:

  • Catalyst and Ligand Integrity : Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[2] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using more robust, air-stable precatalysts like XPhos Pd G3 to ensure the generation of the active catalytic species.[1]

  • Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen, and that your solvents were thoroughly degassed.[1][2]

  • Reagent Quality : Verify the purity of your this compound and the boronic acid coupling partner. Boronic acids can degrade over time, especially if they are electron-deficient.[2]

  • Base and Solvent Purity : Use high-purity bases and anhydrous, degassed solvents. The presence of oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[1][3]

Q2: I'm observing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common issue. Here’s how to address them:

  • Homocoupling : This side reaction, where two boronic acid molecules couple together, is often caused by the presence of oxygen.[3][4] Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective solution.[1][4]

  • Dehalogenation/Protodeboronation : The replacement of the bromo group on the pyrazole or the boronic acid group with a hydrogen atom can be a significant issue, especially with electron-rich pyrazoles or unstable boronic acids.[2][5]

    • Choice of Base : The base is crucial for activating the boronic acid but can also promote protodeboronation.[6] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[2]

    • Water Content : While many Suzuki protocols use aqueous bases, water can be a proton source for these side reactions.[2] If you suspect this is an issue, consider using anhydrous conditions.

    • Protecting Groups : For pyrazoles with an N-H proton, deprotonation by the base can create a pyrazolate anion that may affect the catalyst and promote dehalogenation. While your substrate is N-methylated, this is a key consideration for other pyrazole substrates.[5][7]

Q3: My starting materials are not fully soluble in the reaction mixture. What should I do?

A3: Poor solubility can hinder the reaction rate and lead to incomplete conversion.[8]

  • Solvent Screening : If you observe poor solubility, consider screening different solvents or solvent mixtures. Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[2][9] For particularly insoluble substrates, higher boiling point solvents like toluene or DMF might be necessary, but be mindful that this can also affect side reactions.[8]

  • Vigorous Stirring : Ensure the reaction is stirring vigorously, especially for biphasic mixtures, to maximize the interaction between reagents.[4]

Q4: The reaction is very sluggish or stalls completely. How can I improve the reaction rate?

A4: A sluggish reaction can often be improved by adjusting the reaction conditions.

  • Increase Temperature : Increasing the reaction temperature can significantly speed up the reaction. Many Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[2][10] Microwave irradiation can also be an effective way to shorten reaction times and improve yields.[11]

  • Screen Catalysts and Ligands : The choice of ligand is critical. For challenging couplings, especially with sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can dramatically improve performance.[2][3]

  • Increase Catalyst Loading : While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can help drive a difficult reaction to completion.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the Suzuki coupling of halo-pyrazoles, providing a starting point for optimization.

Table 1: Comparison of Catalysts, Bases, and Solvents for Suzuki Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane / H₂O906Good to Excellent[10]
(IPr)Pd(cinnamyl)ClK₂CO₃THF1101552-97[10]
XPhos Pd G2K₃PO₄Dioxane / H₂O605-870-95[7][10]
Pd(PPh₃)₄Cs₂CO₃DME / H₂O90 (Microwave)5-12 minModerate to Excellent[11]

Table 2: General Troubleshooting Summary

IssuePotential CauseRecommended Solution(s)
Low to No Yield Inactive catalyst, oxygen contamination, poor reagent qualityUse fresh/high-purity reagents, use air-stable precatalyst, rigorously degas solvents.[1][2]
Homocoupling Oxygen in the reaction mixtureEnsure a robust inert atmosphere and use degassed solvents.[3][4]
Dehalogenation Unsuitable base, non-optimal temperatureScreen milder bases (K₃PO₄, Cs₂CO₃), consider protecting N-H pyrazoles.[2][5]
Protodeboronation Unstable boronic acid, presence of water, strong baseUse milder bases, consider anhydrous conditions, use more stable boronate esters (e.g., pinacol esters).[2]
Sluggish Reaction Poor solubility, low temperature, non-optimal catalyst systemScreen different solvents/ligands, increase temperature, consider microwave heating.[4][8][11]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of this compound

This protocol is adapted from a general procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole and can be used as a starting point for optimization.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v mixture)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation : To a microwave reaction vial, add the this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[11]

  • Inert Atmosphere : Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition : Add the degassed DME and water solvent mixture via syringe.[11]

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 5-20 minutes).[11] Monitor the pressure to ensure it remains within safe limits.

  • Reaction Monitoring : After the initial time, cool the reaction and check the progress by TLC or LC-MS. If the reaction is incomplete, it can be irradiated for an additional period.

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[10]

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup cluster_purification 4. Purification reagents Weigh Reagents: - Pyrazole Halide - Boronic Acid - Base - Catalyst glassware Oven-dry Glassware combine Combine solid reagents in reaction vessel reagents->combine solvent Degas Solvents add_solvent Add degassed solvent(s) solvent->add_solvent purge Purge vessel with Inert Gas (Ar/N2) combine->purge purge->add_solvent heat Heat reaction with vigorous stirring add_solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor workup Quench and perform aqueous workup monitor->workup extract Extract with organic solvent, dry, and concentrate workup->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize product Final Product characterize->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Diagram

G start Reaction Start: Low/No Yield? check_reagents Check Reagent Quality: - Catalyst/Ligand active? - Boronic Acid fresh? - Solvents degassed? start->check_reagents Yes check_atmosphere Check Inert Atmosphere: - Proper purging? - No leaks? check_reagents->check_atmosphere side_products Side Products Observed? check_atmosphere->side_products homocoupling Homocoupling? side_products->homocoupling Yes optimize_conditions Reaction Sluggish? side_products->optimize_conditions No dehalogenation Dehalogenation / Protodeboronation? homocoupling->dehalogenation No improve_atmosphere Solution: Improve degassing and inert atmosphere protocol homocoupling->improve_atmosphere Yes dehalogenation->optimize_conditions No screen_base Solution: Screen milder bases (K3PO4, Cs2CO3, KF) dehalogenation->screen_base Yes screen_conditions Solution: Screen... - Temp (increase) - Solvents - Catalyst/Ligand optimize_conditions->screen_conditions Yes success Yield Optimized optimize_conditions->success No improve_atmosphere->success screen_base->success screen_conditions->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

preventing debromination side reactions in bromopyrazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent debromination side reactions during bromopyrazole coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of bromopyrazole coupling reactions?

A1: Debromination, also known as hydrodehalogenation, is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions. Instead of the intended coupling partner, a hydrogen atom replaces the bromine atom on the pyrazole ring.[1] This leads to the formation of a pyrazole byproduct, which reduces the yield of the desired product and complicates purification.[1][2]

Q2: What are the primary causes of this debromination side reaction?

A2: Debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This intermediate can transfer a hydride to the bromopyrazole, leading to the undesired product. Key factors that promote the formation of Pd-H species and subsequent debromination include:

  • The Pyrazole Substrate: Unprotected N-H protons on the pyrazole ring can increase the likelihood of dehalogenation.[4][5]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction outcome.[1][2][6]

  • Catalyst System: The specific palladium catalyst and ligands used can favor the debromination pathway.[1][6]

  • Presence of Hydride Donors: Trace amounts of water, alcohols, or even certain solvents like DMF can act as hydride sources.[1][2][7][8]

Q3: My bromopyrazole has an unprotected N-H group. Could this be the problem?

A3: Yes, an unprotected N-H group on the pyrazole ring is a very common cause of debromination.[4][5] The acidic N-H proton can interact with the catalyst or the base, creating a pyrazolate anion that may promote dehalogenation.[4] Protecting the pyrazole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), is a highly effective strategy to suppress or eliminate this side reaction.[4][5][9]

Q4: How do the base and solvent choice affect debromination?

A4: The base and solvent play a critical role. Strong inorganic bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu) can accelerate the formation of hydride species that lead to debromination.[3][4][6] Protic solvents like alcohols can act as hydride donors.[1][7] Therefore, a combination of a milder inorganic base and an anhydrous, aprotic solvent is generally recommended.[1][4][6]

Q5: I am observing significant debromination in my Suzuki-Miyaura coupling. What are the first things I should change?

A5: For Suzuki-Miyaura couplings, the first parameters to investigate are the base and the ligand.

  • Switch to a Milder Base: If you are using a strong base like NaOH or NaOtBu, change to a weaker inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4]

  • Change the Ligand: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), switch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[4][6] These ligands promote the desired C-C bond-forming reductive elimination over the C-H bond formation that leads to debromination.[1][10]

Q6: Does the type of coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) influence the risk of debromination?

A6: Yes, while debromination is a potential side reaction in all palladium-catalyzed couplings, its prevalence can vary. The fundamental cause—formation of Pd-H species—remains the same, but the optimal conditions for each reaction type differ. For instance, the bases and ligands used in Buchwald-Hartwig aminations are often different from those in Sonogashira couplings, requiring specific optimization to minimize debromination for each transformation.[11][12] However, the general troubleshooting principles of using milder bases, appropriate ligands, and anhydrous aprotic solvents apply across these reactions.[6]

Troubleshooting Guides

Issue: Significant Debromination Byproduct Observed

This guide provides a systematic workflow to diagnose and mitigate debromination. Start with Step 1 and proceed sequentially.

G cluster_0 Troubleshooting Workflow for Debromination start Debromination Observed step1 Step 1: Evaluate Pyrazole Substrate start->step1 step2 Step 2: Modify Base & Solvent step1->step2 If N-H is unprotected, protect it (e.g., Boc, SEM). If already protected, proceed. step3 Step 3: Optimize Catalyst System step2->step3 Switch to milder base (K₃PO₄, K₂CO₃) & anhydrous aprotic solvent (dioxane, toluene). step4 Step 4: Adjust Reaction Temperature step3->step4 Use bulky, electron-rich ligand (XPhos, SPhos). end Debromination Minimized step4->end Lower the temperature (e.g., from 100°C to 80°C).

Caption: Troubleshooting workflow for minimizing debromination.

Data Presentation: Parameter Comparison for Minimizing Debromination

The following table summarizes recommended changes to reaction parameters to reduce the formation of the debrominated byproduct.

ParameterCondition Prone to High DebrominationRecommended Condition for Low DebrominationRationale
Pyrazole Substrate Unprotected N-HN-Protected (e.g., N-Boc, N-SEM)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[4][5][9]
Base Strong bases (e.g., NaOH, KOH, NaOtBu)Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Milder bases are less likely to promote the formation of hydride species that cause debromination.[3][4][6]
Ligand Simple phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Bulky, electron-rich ligands accelerate the desired reductive elimination step relative to the debromination pathway.[4][6][10]
Solvent Protic solvents (e.g., alcohols) or DMFAnhydrous aprotic solvents (e.g., dioxane, toluene, THF)Aprotic solvents are less likely to act as a source of hydride for the competing debromination reaction.[1][2][4]
Temperature High (e.g., >100 °C)Lowest effective temperature (e.g., 80 °C)Debromination can have a higher activation energy, so lowering the temperature can disfavor this side reaction.[2][3][6]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Bromopyrazole with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of an N-protected bromopyrazole with an arylboronic acid, incorporating best practices to avoid debromination.

Reagents & Materials:

  • N-Protected Bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the N-protected bromopyrazole, the arylboronic acid, and the base (K₃PO₄).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the potential debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

This diagram illustrates the desired catalytic cycle for a cross-coupling reaction and the competing pathway that leads to the undesired debrominated byproduct.

G cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br OA->PdII Transmetalation Transmetalation (Coupling Partner) PdII->Transmetalation PdH [Pd-H] Species Formation PdII->PdH From Base/Solvent/ H₂O Impurity PdII_Aryl Ar-Pd(II)-R Transmetalation->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Regenerates Catalyst Product Product (Ar-R) RE->Product Debrom_RE Reductive Elimination PdH->Debrom_RE Debrom_RE->Pd0 Regenerates Catalyst Debrom_Product Debrominated Byproduct (Ar-H) Debrom_RE->Debrom_Product

Caption: Competing pathways in palladium-catalyzed cross-coupling.

References

Technical Support Center: Purification of 4-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-bromo-1,5-dimethyl-1H-pyrazole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials such as 1,5-dimethyl-1H-pyrazole, excess brominating agent (e.g., N-Bromosuccinimide or bromine) and its byproducts (e.g., succinimide), and potentially regioisomers or di-brominated pyrazoles, depending on the reaction conditions. Solvents used in the reaction and workup are also common contaminants.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Distillation is generally less suitable for this solid compound.

Q3: How can I assess the purity of this compound after purification?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Add a small amount of a "good" solvent (in which the compound is highly soluble) to the hot mixture until the oil redissolves, then allow it to cool slowly. - Use a lower-boiling point solvent system. - Try a mixed-solvent system.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again. - Add a "poor" solvent (in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Crystals are colored or appear impure. Impurities were trapped within the crystal lattice during rapid crystallization or were adsorbed onto the crystal surface.- Ensure the solution cools slowly to allow for selective crystallization. - Wash the collected crystals with a small amount of cold, fresh recrystallization solvent. - Perform a second recrystallization.
Low recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation. - Avoid washing the collected crystals with an excessive amount of cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC and column. The chosen eluent system has either too high or too low polarity.- Systematically vary the ratio of the polar and non-polar solvents in the eluent. A good starting point for non-polar compounds is a hexane/ethyl acetate mixture.[1] Aim for an Rf value of 0.2-0.4 for the target compound on the analytical TLC plate.
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel evenly.
Broad or tailing bands during elution. The sample was overloaded on the column, or the initial sample band was too wide.- Use an appropriate amount of crude material for the column size. - Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable when the crude product is mostly pure, with minor impurities.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, or mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • Eluent Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualized Workflows

PurificationWorkflow cluster_start Starting Point cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product CrudeProduct Crude this compound PurityCheck Assess Purity (TLC) CrudeProduct->PurityCheck Recrystallization Recrystallization PurityCheck->Recrystallization High Purity ColumnChromatography Column Chromatography PurityCheck->ColumnChromatography Low Purity / Multiple Impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Decision workflow for selecting a purification method.

RecrystallizationProcess Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Cool Slowly to Crystallize HotFilter->Cool Insoluble impurities removed Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the recrystallization process.

References

Technical Support Center: Synthesis of Substituted Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted bromopyrazoles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted bromopyrazoles in a question-and-answer format.

Issue 1: Low Yield of Brominated Pyrazole

Question: I am getting a low yield of my desired brominated pyrazole. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazole bromination can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring significantly influences its reactivity towards electrophilic bromination. Electron-rich pyrazoles are more reactive, while electron-deficient pyrazoles may require harsher conditions, potentially leading to degradation.

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial. While elemental bromine can be effective, it can also lead to over-bromination and the formation of hazardous byproducts like HBr.[1] Milder and more selective reagents are often preferred.

    • N-Bromosuccinimide (NBS): A commonly used reagent for regioselective bromination.[2] However, its reactivity can be influenced by the solvent and the presence of radical initiators.

    • N-Bromosaccharin (NBSac): Reported to be more reactive than NBS and can lead to higher yields under solvent-free conditions.[3]

  • Reaction Conditions:

    • Temperature: Optimization is key. While higher temperatures can increase the reaction rate, they may also promote side reactions and decomposition. For instance, converting 2-pyrazolines to pyrazoles with bromine is more selective at temperatures of 80°C or above to avoid side-chain bromination.[4]

    • Solvent: The choice of solvent can impact the solubility of reagents and the reaction pathway. Dichloromethane, dimethylformamide (DMF), and even solvent-free conditions have been successfully employed.[2][3][5]

    • Catalyst: The use of a catalyst, such as silica gel-supported sulfuric acid in one-pot syntheses, can enhance efficiency.[3]

  • Work-up and Purification: Product loss during extraction and purification can significantly lower the isolated yield. Ensure efficient extraction and consider alternative purification methods if column chromatography results in significant losses.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Question: My reaction is producing a mixture of brominated pyrazole isomers (e.g., 3-bromo, 4-bromo, and 5-bromo). How can I control the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in pyrazole chemistry. The position of bromination is directed by the substituents on the pyrazole ring and the reaction conditions.

  • Understanding Directing Effects:

    • The pyrazole ring has two nitrogen atoms, one "pyrrole-like" and one "pyridine-like". The position of electrophilic attack is influenced by the electronic properties of these nitrogens and any substituents.[6][7]

    • Generally, the C4 position is the most electron-rich and kinetically favored site for electrophilic substitution on an unsubstituted pyrazole.[8]

    • To achieve bromination at the C3 or C5 positions, the C4 position often needs to be blocked with a substituent.[8]

  • Strategies for Controlling Regioselectivity:

    • N-Substitution: The nature of the substituent on the nitrogen atom can influence the position of bromination.

    • Choice of Brominating Agent and Conditions:

      • Direct bromination with Br₂ often leads to 4-bromopyrazoles.

      • Using NBS in a suitable solvent can also favor C4 bromination.[2]

    • One-Pot Syntheses: Synthesizing the pyrazole ring and performing the bromination in a single pot can offer high regioselectivity for the 4-bromo position, as seen in the reaction of 1,3-diketones with hydrazines followed by bromination with N-bromosaccharin.[3][9]

    • Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation from unsymmetrical 1,3-diketones, which can subsequently be brominated.

Issue 3: Formation of Di- or Poly-brominated Byproducts

Question: I am observing the formation of di- and even tri-brominated pyrazoles in my reaction mixture. How can I prevent this over-bromination?

Answer: Over-bromination occurs when the initially formed monobromopyrazole is more reactive than the starting material or when the reaction conditions are too harsh.

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote multiple brominations. It is recommended to add the brominating agent portion-wise and monitor the reaction progress by TLC or LC-MS.

  • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the likelihood of subsequent brominations.

  • Choice of a Milder Brominating Agent: If elemental bromine is being used, switching to a less reactive source like NBS may provide better control.

  • Substrate Deactivation: The introduction of the first bromine atom (an electron-withdrawing group) generally deactivates the ring towards further electrophilic substitution. However, if the pyrazole ring is highly activated by electron-donating groups, over-bromination can still be a significant issue.

Issue 4: Difficulty in Purifying the Bromopyrazole Product

Question: I am struggling to purify my substituted bromopyrazole from starting materials and byproducts. What are the recommended purification techniques?

Answer: The purification of bromopyrazoles can be challenging, especially when dealing with isomeric mixtures or products with similar polarities to the impurities.

  • Column Chromatography: This is the most common method for purifying bromopyrazoles.

    • Solvent System: A systematic trial of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial to achieve good separation.

    • Silica Gel: Standard silica gel is typically used. If the compound is acid-sensitive, consider using neutral alumina.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities, especially isomeric ones that are difficult to separate by chromatography. The choice of solvent is critical and requires screening.

  • Acid-Base Extraction: If your bromopyrazole has a basic nitrogen atom that is not sterically hindered, you may be able to purify it by dissolving the crude mixture in an organic solvent and extracting it with an aqueous acid. The acidic aqueous layer containing the protonated pyrazole can then be washed with an organic solvent to remove non-basic impurities, followed by basification and re-extraction of the purified product.

  • Preparative HPLC: For very difficult separations of isomers, preparative HPLC with a suitable column (e.g., C18) can be employed.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-bromopyrazoles?

A1: The most common and often regioselective methods for preparing 4-bromopyrazoles include:

  • Direct bromination of a pre-formed pyrazole ring: This is typically achieved using reagents like elemental bromine or N-bromosuccinimide (NBS). The C4 position is generally the most susceptible to electrophilic attack.

  • One-pot synthesis from 1,3-dicarbonyl compounds: This efficient method involves the condensation of a 1,3-diketone with a hydrazine, followed by in-situ bromination of the resulting pyrazole.[3] Using N-bromosaccharin (NBSac) as the brominating agent in a solvent-free system has been shown to be highly effective.[3]

Q2: How can I synthesize 3-bromo or 5-bromopyrazoles with high regioselectivity?

A2: Synthesizing 3- or 5-bromopyrazoles regioselectively is more challenging than 4-bromination. Strategies often involve:

  • Using a pyrazole with a blocking group at the C4 position: If the C4 position is already substituted, bromination will be directed to the C3 or C5 positions.

  • Directed metalation-bromination: This involves deprotonation of the pyrazole ring at a specific position using a strong base (e.g., n-butyllithium), followed by quenching with a bromine source. The position of deprotonation can be controlled by directing groups.

  • Synthesis from pre-functionalized precursors: Building the pyrazole ring from starting materials that already contain the desired bromine substitution pattern is a reliable, albeit often longer, approach.

Q3: What are the safety precautions I should take when working with brominating agents?

A3: Brominating agents should be handled with care in a well-ventilated fume hood.

  • Elemental Bromine (Br₂): Highly corrosive, toxic, and volatile. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and skin contact.

  • N-Bromosaccharin (NBSac): A stable solid but should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Always consult the Safety Data Sheet (SDS) for any reagent before use.

Q4: My N-H pyrazole is not undergoing bromination. What could be the issue?

A4: If your N-H pyrazole is unreactive, consider the following:

  • Protonation: In the presence of acid (e.g., HBr generated during the reaction), the pyrazole nitrogen can be protonated, forming a pyrazolium salt. This deactivates the ring towards further electrophilic attack. The addition of a non-nucleophilic base can sometimes mitigate this.

  • Electron-withdrawing groups: If the pyrazole ring is substituted with strong electron-withdrawing groups, it may be too deactivated for bromination under standard conditions. More forcing conditions or a more reactive brominating agent may be required.

Quantitative Data Summary

Table 1: Comparison of Brominating Agents for the Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles

EntryR1R2ArBrominating AgentTemperature (°C)Time (min)Yield (%)Reference
1MeMePhNBSacRT798[9]
2MeMep-ClC₆H₄NBSacRT1096[9]
3PhMePhNBSacRT1590[9]
4CF₃MePhNBSac50-60< 180 (regioisomeric mixture)[9]
5MeMePhNBSRT1595[3]
6MeMep-ClC₆H₄NBSRT2092[3]
7CF₃MePhNBS50-6012034 (with unbrominated pyrazole)[3]

Note: Yields are for the isolated product.

Experimental Protocols

Protocol 1: One-Pot Regioselective Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole [3]

Materials:

  • Acetylacetone

  • Phenylhydrazine

  • N-Bromosaccharin (NBSac)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

  • n-Hexane

Procedure:

  • In a mortar, grind 1 mmol of acetylacetone and 1 mmol of phenylhydrazine with 0.01 g of H₂SO₄/SiO₂ at room temperature.

  • Continue grinding the mixture under solvent-free conditions. Monitor the progress of the cyclocondensation to pyrazole by TLC.

  • Once the pyrazole formation is complete, add a stoichiometric amount of NBSac (1 mmol) at room temperature.

  • Continue grinding and monitor the progress of the bromination by TLC.

  • After the reaction is complete, add 7-10 mL of n-hexane to the mixture and filter.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to afford the pure 4-bromo-3,5-dimethyl-1-phenylpyrazole. If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Bromination of a Substituted Pyrazole using NBS in DMF [2]

Materials:

  • Substituted pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Magnesium sulfate

Procedure:

  • Dissolve the substituted pyrazole (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.1 equivalents) portion-wise over 20 minutes while stirring.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether (2x).

  • Wash the combined organic phases with water (2x) and then with saturated brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated pyrazole.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow_one_pot Workflow for One-Pot Synthesis of 4-Bromopyrazoles cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification diketone 1,3-Diketone grinding1 Grind reactants at RT (Solvent-free) diketone->grinding1 hydrazine Hydrazine hydrazine->grinding1 catalyst H₂SO₄/SiO₂ catalyst->grinding1 bromination Add NBSac and continue grinding grinding1->bromination Formation of pyrazole intermediate extraction Add n-Hexane and filter bromination->extraction evaporation Evaporate solvent extraction->evaporation purification Column chromatography (if necessary) evaporation->purification product Pure 4-Bromopyrazole evaporation->product purification->product troubleshooting_regioselectivity Troubleshooting Poor Regioselectivity in Pyrazole Bromination cluster_analysis Analysis of the Problem cluster_solutions Potential Solutions start Poor Regioselectivity: Mixture of Isomers directing_effects Consider directing effects of substituents on the pyrazole ring start->directing_effects kinetic_vs_thermo Is the reaction under kinetic or thermodynamic control? start->kinetic_vs_thermo blocking_group Use a blocking group at the C4 position directing_effects->blocking_group one_pot Employ a one-pot synthesis strategy directing_effects->one_pot change_reagent Change the brominating agent (e.g., NBS, NBSac) kinetic_vs_thermo->change_reagent change_conditions Modify reaction conditions (solvent, temperature) kinetic_vs_thermo->change_conditions end Improved Regioselectivity blocking_group->end change_reagent->end change_conditions->end one_pot->end

References

improving regioselectivity in the synthesis of 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromopyrazoles. Our aim is to help you improve regioselectivity and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-bromopyrazoles?

A1: The main strategies for synthesizing 4-bromopyrazoles include:

  • Direct bromination of a pre-formed pyrazole ring: This is a common method where a pyrazole is treated with a brominating agent.[1][2] The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrazole ring and the reaction conditions.

  • One-pot synthesis from 1,3-dicarbonyl compounds and hydrazines: This approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of a brominating agent.[1][3] This method can be highly efficient and regioselective.

  • Cycloaddition reactions: For instance, a 1,3-dipolar cycloaddition between in situ generated diazo compounds and 1-bromoalkynes can yield 3,5-diaryl-4-bromopyrazoles with high regioselectivity.[4]

Q2: Why is achieving high regioselectivity for the 4-position of the pyrazole ring often challenging?

A2: The pyrazole ring has multiple positions that can be halogenated (C3, C4, and C5). The inherent electronic properties of the pyrazole ring favor electrophilic substitution at the 4-position.[2] However, the presence of substituents, the nature of the brominating agent, and the reaction conditions can influence the reactivity of other positions, leading to mixtures of isomers. For instance, without a substituent at the 4-position, bromination will preferentially occur there before substituting at other positions, which may require harsher conditions.[2]

Q3: What are the most common brominating agents used for the synthesis of 4-bromopyrazoles?

A3: A variety of brominating agents are employed, each with its own advantages and disadvantages:

  • N-Bromosuccinimide (NBS): A widely used, mild, and convenient source of electrophilic bromine.[5][6]

  • N-Bromosaccharin (NBSac): A stable, solid brominating agent that is often more reactive than NBS.[1]

  • Elemental Bromine (Br₂): A powerful brominating agent, but its use is often avoided due to its corrosive and toxic nature.[7][8]

  • Sodium Bromide (NaBr) with an oxidant: This combination, often with an oxidant like Oxone, provides an in-situ source of bromine.[7]

  • Copper(II) Bromide (CuBr₂): Can act as a brominating agent for pyrazole-based ligands.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 4-bromopyrazole - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent.- Monitor the reaction progress using TLC to ensure completion. - Optimize the reaction temperature; some reactions proceed well at room temperature, while others may require heating. - Consider a more reactive brominating agent. For example, N-bromosaccharin has been shown to be more reactive than NBS in some cases.[1]
Formation of polybrominated byproducts - Excess brominating agent. - High reaction temperature.- Use a stoichiometric amount of the brominating agent (1 equivalent).[7] - Perform the reaction at a lower temperature to improve selectivity. For NBS bromination, cooling to 0 °C is often recommended.[5]
Poor regioselectivity (formation of 3-bromo or 5-bromo isomers) - Steric hindrance around the 4-position. - Electronic effects of substituents on the pyrazole ring. - Inappropriate solvent or catalyst.- If direct bromination is not selective, consider a one-pot synthesis from a 1,3-dicarbonyl precursor, which can offer better regiocontrol.[1] - The use of protecting groups on the pyrazole nitrogen can influence regioselectivity. - Solvent choice can be critical. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation.
Reaction does not proceed to completion - Deactivated pyrazole ring due to electron-withdrawing groups. - Insufficiently reactive brominating agent. - Catalyst poisoning or inactivity.- Use a stronger brominating agent or harsher reaction conditions (e.g., higher temperature), but be mindful of potential side reactions. - In one-pot syntheses, using a catalyst like silica gel-supported sulfuric acid can enhance reaction rates.[1][3]

Data Presentation

Table 1: Comparison of Brominating Agents in a One-Pot Synthesis

Entry1,3-DiketoneArylhydrazineBrominating AgentCatalystConditionsYield (%) of 4-bromopyrazoleReference
1AcetylacetonePhenylhydrazineNBSacH₂SO₄/SiO₂Solvent-free, RT, 7 min95[1][3]
2Acetylacetonep-ChlorophenylhydrazineNBSacH₂SO₄/SiO₂Solvent-free, RT, 10 min96[1][3]
3AcetylacetonePhenylhydrazineNBSH₂SO₄/SiO₂Solvent-free, RTSimilar activity to NBSac[1]
41,1,1-Trifluoropentane-2,4-dionePhenylhydrazineNBSH₂SO₄/SiO₂Solvent-free, RT34 (sluggish reaction)[1]

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Formation

Entry1,3-DiketoneSolventRatio of Regioisomers (5-substituted : 3-substituted)Reference
11-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol82:18
21-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFE93:7
31-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:3

Experimental Protocols

Protocol 1: One-Pot Regioselective Synthesis of 4-Bromopyrazoles using N-Bromosaccharin [1][3]

  • Materials: 1,3-diketone (1 mmol), arylhydrazine (1 mmol), N-bromosaccharin (NBSac) (1 mmol), silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g).

  • Procedure:

    • In a mortar, grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with H₂SO₄/SiO₂ (0.01 g).

    • Add N-bromosaccharin (1 mmol) to the mixture and continue grinding.

    • The reaction is typically complete within 7-15 minutes at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, add CH₂Cl₂ (10 mL) and filter the mixture to remove the catalyst.

    • Wash the residue with n-hexane.

    • Evaporate the solvent to afford the pure 4-bromopyrazole derivative. If necessary, further purify by column chromatography on silica gel.

Protocol 2: Direct Bromination of a Pyrazole using N-Bromosuccinimide [5]

  • Materials: Substituted pyrazole (2.5 mmol), N-bromosuccinimide (NBS) (2.8 mmol), Dimethylformamide (DMF) (10 mL).

  • Procedure:

    • In a dry round-bottom flask, dissolve the pyrazole (2.5 mmol) in DMF (10 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (2.8 mmol) in small portions over 20 minutes while stirring.

    • Continue stirring at 0 °C for an additional 30 minutes.

    • Allow the reaction to warm to room temperature and monitor its completion by TLC.

    • For work-up, partition a drop of the reaction mixture between diethyl ether and water to check the organic phase by TLC.

    • Once complete, proceed with a standard aqueous work-up and purification by column chromatography or trituration.

Visualizations

experimental_workflow cluster_one_pot One-Pot Synthesis cluster_direct_bromination Direct Bromination diketone 1,3-Diketone mix1 Mix & Grind with H₂SO₄/SiO₂ diketone->mix1 hydrazine Arylhydrazine hydrazine->mix1 add_n_bromosaccharin Add NBSac mix1->add_n_bromosaccharin reaction1 Reaction (Solvent-free, RT) add_n_bromosaccharin->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 4-Bromopyrazole workup1->product1 pyrazole Substituted Pyrazole dissolve Dissolve in DMF Cool to 0 °C pyrazole->dissolve add_nbs Add NBS dissolve->add_nbs reaction2 Reaction (0 °C to RT) add_nbs->reaction2 workup2 Work-up & Purification reaction2->workup2 product2 4-Bromopyrazole workup2->product2

Caption: Comparative workflow for one-pot vs. direct bromination synthesis of 4-bromopyrazoles.

regioselectivity_factors regioselectivity Regioselectivity (4-Bromination) substituents Substituents on Pyrazole regioselectivity->substituents brominating_agent Brominating Agent regioselectivity->brominating_agent reaction_conditions Reaction Conditions regioselectivity->reaction_conditions steric Steric Hindrance substituents->steric electronic Electronic Effects substituents->electronic nbs NBS brominating_agent->nbs nbsac NBSac brominating_agent->nbsac br2 Br₂ brominating_agent->br2 solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature catalyst Catalyst reaction_conditions->catalyst

Caption: Key factors influencing regioselectivity in the synthesis of 4-bromopyrazoles.

References

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for cross-coupling reactions involving 4-bromopyrazole substrates. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for Suzuki-Miyaura, Stille, and Heck reactions, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My 4-bromopyrazole cross-coupling reaction is not working (low to no yield). What are the most common initial checks I should perform?

A1: When encountering a failed or low-yielding cross-coupling reaction with 4-bromopyrazoles, a systematic check of your reagents and reaction setup is the first crucial step.

  • Reagent Quality: Ensure that all reagents, especially the boronic acid/ester (Suzuki), organostannane (Stille), or alkene (Heck), as well as the solvent and base, are pure and anhydrous. Moisture and oxygen can severely hamper the reaction by deactivating the catalyst.[1]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Confirm that your reaction vessel was thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system for more reliable results.

  • N-H Acidity of Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalyst and encourage side reactions like dehalogenation.[1] Protecting the pyrazole nitrogen (e.g., with Boc, Trityl, or SEM groups) can significantly improve reaction outcomes.[2]

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated pyrazole. How can I prevent this?

A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in cross-couplings of heteroaryl halides.[1] Several factors can contribute to this:

  • N-H Acidity: As mentioned above, the acidic proton on an unprotected pyrazole is a primary cause. N-protection is the most effective solution.[1]

  • Choice of Base and Solvent: Strong inorganic bases (like NaOH or KOH) in polar solvents can promote debromination. Switching to milder bases such as K₃PO₄ or Cs₂CO₃ may reduce this side reaction.[1]

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos can often suppress dehalogenation compared to less sophisticated ligands like triphenylphosphine (PPh₃).[1]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the active Pd(0) catalyst into an inactive state. This is a frequent cause of reaction failure. Key causes include:

  • Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst.

  • Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands can create more stable catalytic complexes. Increasing the ligand-to-palladium ratio can also be beneficial.

  • High Temperatures: Prolonged exposure to high temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting failed cross-coupling reactions with 4-bromopyrazoles.

G Troubleshooting Workflow for Failed 4-Bromopyrazole Cross-Coupling start Reaction Failed (Low/No Yield) check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_inert Ensure Inert Atmosphere (Degassing, N2/Ar) check_reagents->check_inert Reagents OK check_catalyst Evaluate Catalyst System check_inert->check_catalyst Setup OK side_reactions Analyze for Side Products (Debromination, Homocoupling) check_catalyst->side_reactions Catalyst OK protect_N Protect Pyrazole Nitrogen (e.g., Boc, SEM) side_reactions->protect_N Debromination change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) side_reactions->change_base Low Conversion protect_N->change_base change_ligand Screen Different Ligands (e.g., XPhos, SPhos) change_base->change_ligand change_solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF) change_ligand->change_solvent optimize_temp Optimize Temperature change_solvent->optimize_temp rerun Re-run Optimized Reaction optimize_temp->rerun success Successful Coupling rerun->success

Caption: A logical workflow for diagnosing and resolving common issues in failed cross-coupling reactions of 4-bromopyrazoles.

Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation but can be challenging with N-H containing heterocycles.

Q4: I am attempting a Suzuki-Miyaura coupling with an unprotected 4-bromopyrazole and getting low yields. What should I try first?

A4: The primary issue is likely the acidic N-H proton. The most effective first step is to protect the pyrazole nitrogen.[1] If protection is not feasible, a careful optimization of the base and ligand is necessary. Bulky, electron-rich ligands like XPhos or SPhos in combination with a milder base like K₃PO₄ can sometimes yield good results even with unprotected NH-pyrazoles.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L2 pd2_complex Py-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (4-Bromopyrazole) transmetalation_complex Py-Pd(II)L2-Ar pd2_complex->transmetalation_complex Transmetalation (Ar-B(OR)2) transmetalation_complex->pd0 Reductive Elimination product 4-Arylpyrazole transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction for the arylation of 4-bromopyrazole.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012ModerateProne to debromination with unprotected pyrazoles.[3]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004HighEffective for heteroaryl halides, minimizes side reactions.[2]
XPhos Pd G2K₃PO₄Dioxane/H₂O10015-2061-86Good yields with unprotected 4-bromopyrazole.[2]
PEPPSI-IPrCs₂CO₃t-AmylOH1002Very HighHighly active catalyst for heteroaryl couplings.

Stille Coupling Troubleshooting Guide

The Stille reaction offers excellent functional group tolerance but involves toxic organotin reagents.

Q5: My Stille coupling of 4-bromopyrazole is sluggish. How can I improve the reaction rate?

A5: While the Stille coupling is robust, several factors can be optimized to improve its rate:

  • Ligand Choice: Sterically hindered, electron-rich ligands can accelerate the coupling.[4]

  • Additives: The addition of Cu(I) salts can significantly increase the reaction rate.

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used and can influence the reaction rate.

Catalytic Cycle for Stille Coupling

Stille_Cycle Stille Coupling Catalytic Cycle cluster_main pd0 Pd(0)L2 pd2_complex Py-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (4-Bromopyrazole) transmetalation_complex Py-Pd(II)L2-R pd2_complex->transmetalation_complex Transmetalation (R-SnBu3) transmetalation_complex->pd0 Reductive Elimination product 4-Substituted-pyrazole transmetalation_complex->product

Caption: The catalytic cycle of the Stille reaction for the functionalization of 4-bromopyrazole.

Table 2: Comparison of Suzuki vs. Stille Coupling with Heterocyclic Bromides

Heterocyclic BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)Notes
2-Bromothiophene6694Stille coupling shows superior yield for this substrate.[5]
3-Bromothiophene5790A similar trend is observed for the 3-substituted thiophene.[5]
4-Bromopyridine047The Stille coupling is significantly more effective for this challenging substrate.[5][6]

Heck Reaction Troubleshooting Guide

The Heck reaction is a powerful tool for the vinylation of aryl halides.

Q6: I am attempting a Heck reaction between 4-bromopyrazole and an acrylate, but I am getting no conversion. What are the likely issues?

A6: Failed Heck reactions with heteroaryl bromides often stem from catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Choice: While Pd(OAc)₂ is commonly used, it requires in situ reduction. Using a Pd(0) source like Pd(PPh₃)₄ or a more robust catalyst system can be beneficial.[7][8]

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (Et₃N) are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[7]

  • Ligand Effects: The ligand-to-palladium ratio can be crucial. High ratios can sometimes inhibit the reaction.

  • Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed efficiently.[7]

Catalytic Cycle for Heck Reaction

Heck_Cycle Heck Reaction Catalytic Cycle cluster_main pd0 Pd(0)L2 pd2_complex Py-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (4-Bromopyrazole) insertion_complex Alkene-Pd(II) Complex pd2_complex->insertion_complex Olefin Insertion beta_hydride_complex Hydrido-Pd(II) Complex insertion_complex->beta_hydride_complex Syn-Beta-Hydride Elimination product 4-Vinylpyrazole insertion_complex->product beta_hydride_complex->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction for the vinylation of 4-bromopyrazole.

Table 3: General Conditions for Heck Reaction of Aryl Bromides

Catalyst SystemBaseSolventTemp. (°C)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF or Acetonitrile100-120A classic set of conditions.[7]
Pd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O80NHC ligands can offer higher activity at lower temperatures.[7]
Pd(PPh₃)₄K₂CO₃DMF100Using a Pd(0) source can be more reliable.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected 4-Bromopyrazole

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-protected 4-bromopyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling of 4-Bromopyrazole

  • Reaction Setup: To a flame-dried round-bottom flask, add the 4-bromopyrazole derivative (1.0 mmol, 1.0 equiv.), the organostannane (1.1 mmol, 1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If required, add a copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture can be quenched with an aqueous KF solution to precipitate tin byproducts, which are then removed by filtration through celite. The filtrate is then extracted with an organic solvent.

  • Purification: The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 3: General Procedure for Heck Reaction of 4-Bromopyrazole

  • Reaction Setup: In a Schlenk tube, combine the 4-bromopyrazole derivative (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.[7]

References

Technical Support Center: Column Chromatography Purification of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the column chromatography purification of brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification of these important synthetic intermediates.

Troubleshooting Guide

The purification of brominated heterocycles by column chromatography can present unique challenges due to their diverse polarities and potential instability. This guide provides solutions to common problems encountered during their purification.

Table 1: Common Problems and Solutions in the Column Chromatography of Brominated Heterocycles

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Recovery Compound Decomposition on Stationary Phase: The acidic nature of silica gel can degrade sensitive brominated heterocycles.[1]- Use a less acidic stationary phase: Consider using neutral alumina or Florisil.[1]- Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing 1-3% triethylamine (TEA).[2] After flushing, equilibrate the column with the mobile phase before loading the sample.[2]- Perform a stability test: Before committing the entire sample, perform a 2D TLC to check for compound stability on silica.[1]
Compound is too polar and sticks to the silica: - Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[3]- Use a stronger solvent system: For very polar compounds, consider using a methanol/dichloromethane system.[4]
Compound is not eluting: - Confirm the solvent system: Double-check that the correct mobile phase was prepared and is being used.[1]- Check for precipitation at the top of the column: If the compound is not very soluble in the mobile phase, it may have precipitated. Try dissolving the sample in a stronger, more polar solvent for loading.[5]
Poor Separation of Product and Impurities Inappropriate Mobile Phase Polarity: The chosen solvent system does not provide sufficient resolution between the desired compound and impurities.- Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.35 for the target compound to ensure good separation on the column.[3][6]- Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. For example, for brominated pyridines, a gradient of hexane:ethyl acetate from 99:1 to more polar ratios can be effective.[6]- Try a different solvent combination: If a hexane/ethyl acetate system fails, consider alternatives like dichloromethane/hexane or toluene/ethyl acetate.[3]
Overloading the Column: Too much crude material was loaded onto the column, exceeding its separation capacity.- Reduce the amount of sample loaded. - General Guideline for Silica Gel: Use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.
Peak Tailing or Streaking Strong Interaction with Stationary Phase: Basic nitrogen-containing heterocycles (like pyridines and indoles) can interact strongly with the acidic silanol groups on silica gel.[3][7]- Add a basic modifier to the mobile phase: Incorporate 0.1-1% triethylamine or ammonia into the eluent to mask the acidic sites on the silica.[7]- Use a deactivated stationary phase: Employ neutral alumina or pre-treated silica gel.[2]
Sample is not sufficiently soluble in the mobile phase: - Dry loading the sample: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then loaded onto the column.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my brominated heterocycle?

A1: The choice of stationary phase depends on the stability and polarity of your compound.

  • Silica Gel: This is the most common and versatile stationary phase.[3] However, its acidic nature can cause degradation of sensitive compounds.[1] It is suitable for a wide range of brominated heterocycles that are not acid-sensitive.

  • Neutral Alumina: This is a good alternative for acid-sensitive or basic compounds like brominated pyridines, as it is less acidic than silica gel.[2]

  • Deactivated Silica Gel: For compounds that show some degradation on regular silica, deactivating the silica with a base like triethylamine can be a very effective solution.[2]

  • Florisil: This is another mild and neutral stationary phase that can be used for sensitive compounds.[1]

Q2: What is a good starting point for a mobile phase to purify a brominated heterocycle?

A2: A mixture of a non-polar solvent and a moderately polar solvent is a common starting point.

  • Hexane/Ethyl Acetate: This is a standard and effective solvent system for many organic compounds, including brominated heterocycles.[3][6] A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

  • Dichloromethane/Hexane: This can be an alternative for compounds that are not well-separated with hexane/ethyl acetate.[3]

  • Methanol/Dichloromethane: This system is suitable for more polar brominated heterocycles.[4]

The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.35 on a TLC plate, with good separation from impurities.[3][6]

Q3: My brominated heterocycle is a basic compound (e.g., a brominated pyridine or indole) and it streaks on the TLC plate. What should I do?

A3: Streaking of basic compounds on silica TLC plates is a common issue due to the interaction with acidic silanol groups. To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your developing solvent.[3][7] This will neutralize the acidic sites and result in sharper, more defined spots. The same modified solvent system can then be used for the column chromatography.

Q4: How much crude material can I load onto my column?

A4: The loading capacity depends on the difficulty of the separation.

  • For easy separations (large ΔRf between your product and impurities), you can use a silica gel to crude product weight ratio of approximately 30:1.

  • For difficult separations (small ΔRf), a higher ratio of 100:1 or even more may be necessary to achieve good purification.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being placed on top of the column.[8] This is particularly useful when your compound has poor solubility in the mobile phase.[5] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane), add a small portion of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[8] This powder is then carefully added to the top of the packed column.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography Purification of a Brominated Heterocycle

This protocol provides a general workflow for the purification of a moderately polar brominated heterocycle using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides an Rf value of approximately 0.2-0.35 for the desired product and good separation from impurities.[3][6]

  • Column Packing:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or regulated air/nitrogen) to start the elution.

    • Collect fractions in an array of test tubes or other suitable containers.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified brominated heterocycle.

Visualizations

Experimental_Workflow TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A typical experimental workflow for the purification of a brominated heterocycle by flash column chromatography.

Troubleshooting_Logic Start Problem with Purification Low_Recovery Low Product Recovery? Start->Low_Recovery Poor_Separation Poor Separation? Start->Poor_Separation Tailing Peak Tailing/Streaking? Start->Tailing Decomposition Check for Decomposition (2D TLC) Low_Recovery->Decomposition Optimize_Solvent Optimize Mobile Phase (TLC, Gradient) Poor_Separation->Optimize_Solvent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Add_Base Add Basic Modifier (TEA) to Eluent Tailing->Add_Base Dry_Load Use Dry Loading Technique Tailing->Dry_Load Decomp_Yes Use Alumina or Deactivated Silica Decomposition->Decomp_Yes Yes Decomp_No Increase Eluent Polarity Decomposition->Decomp_No No

Caption: A decision tree for troubleshooting common issues in the column chromatography of brominated heterocycles.

References

Technical Support Center: Recrystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying pyrazole derivatives using recrystallization techniques. Below you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and a summary of useful solvent data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of pyrazole derivatives.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[1]
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.
The resulting crystals are impure. Impurities were co-precipitated or trapped in the crystal lattice.- Ensure the solution was completely dissolved before cooling. - Wash the collected crystals with a small amount of the cold recrystallization solvent. - Perform a second recrystallization.
The compound comes out of solution as an oil ("oiling out"). The boiling point of the solvent is higher than the melting point of the compound, or the solution is too saturated.- Add more of the "good" solvent to the hot solution to lower the saturation temperature.[1] - Lower the crystallization temperature slowly by using an insulated container.[1] - Change to a solvent or solvent system with a lower boiling point.[1]
Low recovery of the purified compound. Too much solvent was used; the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Cool the solution in an ice bath to maximize precipitation. - Choose a solvent in which the compound has high solubility when hot and low solubility when cold.
Colored impurities are present in the crystals. Colored compounds are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[1] For pyrazole itself, petroleum ether, cyclohexane, or water can be effective.[1] Mixed solvent systems, such as ethanol/water, hexane/ethyl acetate, and hexane/acetone, are also frequently employed.[1]

Q2: How do I choose the best solvent for my specific pyrazole derivative?

A2: The ideal solvent will dissolve the pyrazole derivative when hot but have very low solubility for it when cold. You can determine a suitable solvent through small-scale solubility tests with a variety of solvents. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.

Q3: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] To address this, you can try increasing the solvent volume to lower the saturation temperature, ensuring the solution cools as slowly as possible, or changing the solvent system to one with a lower boiling point.[1] Using a seed crystal can also help induce crystallization.[1]

Q4: The recrystallization yield of my pyrazole compound is very low. How can I improve it?

A4: To improve a low yield, use only the minimum amount of hot solvent required to fully dissolve your crude product.[1] Ensure the solution is cooled thoroughly, for instance, in an ice bath, to maximize precipitation.[1] Selecting a solvent where your compound has a large solubility difference between hot and cold is also crucial.

Q5: How can I remove colored impurities during the recrystallization of my pyrazole?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q6: Can I use recrystallization to separate regioisomers of a pyrazole derivative?

A6: Yes, fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system.[1] This technique involves multiple recrystallization steps to progressively enrich one isomer.

Data Presentation

Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility (mol/L)
Water24.82.7
Cyclohexane31.819.4
Cyclohexane56.20.577
Benzene5.25.86
Benzene46.50.31 (mol/1000mL)

Data sourced from ChemicalBook.

Common Recrystallization Solvents for Pyrazole Derivatives

Solvent/SystemTypePolarityTypical Use Case
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives.
MethanolProticHighGood for many pyrazole compounds.
IsopropanolProticMediumA common choice for cooling crystallization.
AcetoneAproticMediumEffective for compounds of intermediate polarity.[1]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazoles.[1]
CyclohexaneNon-polarLowSuitable for non-polar pyrazole derivatives.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for the pyrazole compound is identified.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring. Continue to add small portions of the solvent until the compound just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath for at least 20-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization. It employs a pair of miscible solvents: one in which the compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent").

  • Dissolution: Dissolve the crude pyrazole compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "anti-solvent" or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_end End start Crude Pyrazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool concentrate Concentrate Solution dissolve->concentrate crystals Crystals Form? cool->crystals recool Cool Slower / Insulate cool->recool oil Oiling Out? crystals->oil No seed Add seed crystal / Scratch flask crystals->seed end Pure Crystals crystals->end Yes low_yield Low Yield? oil->low_yield No add_solvent Add more 'good' solvent / Change solvent oil->add_solvent Yes check_solvent Re-evaluate Solvent Choice low_yield->check_solvent Yes low_yield->end No add_solvent->dissolve check_solvent->dissolve

Caption: Troubleshooting workflow for pyrazole derivative recrystallization.

G cluster_start Initial Assessment cluster_selection Solvent Selection Logic cluster_end Outcome start Assess Polarity of Pyrazole Derivative polar Polar Derivative start->polar nonpolar Non-polar Derivative start->nonpolar intermediate Intermediate Polarity start->intermediate single_polar Try Single Polar Solvents (e.g., Ethanol, Methanol, Water) polar->single_polar mixed_polar Try Mixed Solvents (e.g., Ethanol/Water) polar->mixed_polar single_nonpolar Try Single Non-polar Solvents (e.g., Hexane, Cyclohexane) nonpolar->single_nonpolar mixed_nonpolar Try Mixed Solvents (e.g., Hexane/Ethyl Acetate) nonpolar->mixed_nonpolar intermediate->mixed_nonpolar single_intermediate Try Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate) intermediate->single_intermediate end Successful Recrystallization single_polar->end mixed_polar->end single_nonpolar->end mixed_nonpolar->end single_intermediate->end

Caption: Logical workflow for solvent selection in pyrazole recrystallization.

References

Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and efficient synthetic pathway involves a two-step process:

  • Knorr Pyrazole Synthesis: The initial step is the condensation reaction of acetylacetone with methylhydrazine. This reaction, known as the Knorr pyrazole synthesis, forms the pyrazole ring, yielding 1,5-dimethyl-1H-pyrazole.[1][2] It is important to note that this reaction can produce a regioisomeric byproduct, 1,3-dimethyl-1H-pyrazole.

  • Electrophilic Bromination: The synthesized 1,5-dimethyl-1H-pyrazole is then subjected to electrophilic bromination, typically using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[3][4][5] This step introduces a bromine atom at the 4-position of the pyrazole ring.

Q2: What are the most common impurities I might encounter in my synthesis?

Several impurities can arise during the synthesis of this compound. The most prevalent are:

  • 1,3-dimethyl-1H-pyrazole: This is a regioisomer formed during the initial Knorr synthesis. Its presence is a common issue due to the nature of the reaction between the unsymmetrical methylhydrazine and the symmetric acetylacetone.

  • 1,5-dimethyl-1H-pyrazole: This is the unreacted starting material from the bromination step. Its presence indicates an incomplete reaction.

  • 4-bromo-1,3-dimethyl-1H-pyrazole: This impurity is the bromination product of the regioisomeric 1,3-dimethyl-1H-pyrazole.

  • Di-brominated pyrazoles: Over-bromination can lead to the formation of di-bromo-1,5-dimethyl-1H-pyrazole.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted brominating agents and their byproducts (e.g., succinimide from NBS), can also be present as impurities.

Q3: How can I identify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is a powerful tool for separating and identifying the desired product from its impurities. Differences in polarity will lead to different retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for separating and identifying volatile impurities. The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons in the pyrazole ring and its substituents are unique for each isomer and brominated product, allowing for their clear differentiation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Presence of a significant amount of an isomeric impurity with the same mass as the product in MS analysis. Formation of the regioisomer 1,3-dimethyl-1H-pyrazole during the Knorr synthesis, which is subsequently brominated.Optimize the Knorr synthesis conditions (e.g., temperature, solvent, order of addition of reagents) to favor the formation of the desired 1,5-dimethyl isomer. Purification of the 1,5-dimethyl-1H-pyrazole intermediate before bromination is highly recommended.
A peak corresponding to the starting material (1,5-dimethyl-1H-pyrazole) is observed in the final product. Incomplete bromination reaction.Increase the reaction time, temperature, or the stoichiometry of the brominating agent. Ensure the brominating agent is of high purity and activity.
Peaks with masses corresponding to di-brominated products are detected. Over-bromination due to harsh reaction conditions or excess brominating agent.Reduce the amount of the brominating agent, lower the reaction temperature, or decrease the reaction time. Monitor the reaction progress closely using TLC or LC-MS to stop the reaction upon completion.
Broad or unexpected signals in the NMR spectrum. Presence of multiple isomers or residual paramagnetic impurities.Purify the sample using column chromatography or recrystallization. Ensure complete removal of any residual metal catalysts if used in any step.
Low overall yield. Inefficient Knorr synthesis, incomplete bromination, or loss of product during workup and purification.Optimize each reaction step individually. Perform careful extraction and purification steps to minimize product loss.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole (Knorr Synthesis)

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

  • Slowly add a catalytic amount of acetic acid to the solution.

  • While stirring, add methylhydrazine (1.0 eq) dropwise to the mixture at room temperature. The addition is exothermic, so control the rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by fractional distillation or column chromatography on silica gel to separate the 1,5-dimethyl-1H-pyrazole from the 1,3-dimethyl-1H-pyrazole isomer.

Protocol 2: Synthesis of this compound (Bromination)

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • N-bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Protocol 3: HPLC-MS Method for Impurity Profiling

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:

Time (min) % B
0 10
20 90
25 90
25.1 10
30 10
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C MS Detector: Electrospray Ionization (ESI) in positive mode. Scan Range: m/z 50-500

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
1,3-dimethyl-1H-pyrazoleC₅H₈N₂96.13Regioisomer from Knorr synthesis
1,5-dimethyl-1H-pyrazoleC₅H₈N₂96.13Unreacted starting material
4-bromo-1,3-dimethyl-1H-pyrazoleC₅H₇BrN₂175.03Bromination of isomeric impurity
Di-bromo-1,5-dimethyl-1H-pyrazoleC₅H₆Br₂N₂253.92Over-bromination

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound N-CH₃ C-CH₃ H-3 H-4
1,5-dimethyl-1H-pyrazole ~3.6 (s)~2.2 (s)~7.3 (s)~5.8 (s)
1,3-dimethyl-1H-pyrazole ~3.7 (s)~2.3 (s)-~5.9 (d)
This compound ~3.6 (s)~2.3 (s)~7.4 (s)-
4-bromo-1,3-dimethyl-1H-pyrazole ~3.7 (s)~2.2 (s)--

Note: These are approximate values and may vary slightly depending on the specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Bromination Acetylacetone Acetylacetone Knorr_Synthesis Knorr Condensation Acetylacetone->Knorr_Synthesis Methylhydrazine Methylhydrazine Methylhydrazine->Knorr_Synthesis 1_5_dimethylpyrazole 1,5-dimethyl-1H-pyrazole Knorr_Synthesis->1_5_dimethylpyrazole 1_3_dimethylpyrazole 1,3-dimethyl-1H-pyrazole (Impurity A) Knorr_Synthesis->1_3_dimethylpyrazole Bromination Electrophilic Bromination (e.g., NBS) 1_5_dimethylpyrazole->Bromination 1_3_dimethylpyrazole->Bromination 4_bromo_1_5_dimethylpyrazole This compound (Product) Bromination->4_bromo_1_5_dimethylpyrazole Unreacted_SM 1,5-dimethyl-1H-pyrazole (Impurity B) Bromination->Unreacted_SM Brominated_Isomer 4-bromo-1,3-dimethyl-1H-pyrazole (Impurity C) Bromination->Brominated_Isomer Dibromo_Product Di-bromo Product (Impurity D) Bromination->Dibromo_Product

Caption: Synthetic workflow for this compound and potential impurity formation.

Impurity_Identification_Workflow Crude_Product Crude this compound Separation Chromatographic Separation Crude_Product->Separation HPLC HPLC-MS Separation->HPLC GC GC-MS Separation->GC Identification Spectroscopic Identification HPLC->Identification GC->Identification NMR 1H & 13C NMR Identification->NMR MS Mass Spectrometry Identification->MS Impurity_Profile Impurity Profile NMR->Impurity_Profile MS->Impurity_Profile

Caption: Workflow for the identification and characterization of impurities.

References

Technical Support Center: Efficient Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in the efficient coupling of 4-bromopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions.

Table of Contents

  • Suzuki-Miyaura Coupling

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  • Heck Coupling

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  • Buchwald-Hartwig Amination

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Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 4-bromopyrazoles and boronic acids or their derivatives.[1]

FAQs & Troubleshooting Guide

Q1: I'm observing significant debromination of my 4-bromopyrazole starting material. How can I minimize this side reaction?

A1: Debromination is a common side reaction, especially with electron-rich heteroaryl halides. Key factors to consider are:

  • N-H Acidity: If your pyrazole is N-H unprotected, the acidic proton can lead to side reactions. Protecting the nitrogen, for instance with a Boc or SEM group, can significantly suppress debromination.[2]

  • Base Selection: Strong inorganic bases like NaOH or KOH can promote debromination. Switching to milder bases such as K₃PO₄, Cs₂CO₃, or CsF is often effective.[2]

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or SPhos can reduce the likelihood of dehalogenation compared to less sterically demanding ligands like PPh₃.[2]

  • Solvent System: While aqueous bases are common, minimizing the water content or using anhydrous conditions can sometimes reduce debromination.

Q2: My reaction shows low to no conversion of the starting materials. What are the likely causes and solutions?

A2: Low or no conversion can stem from several issues. A systematic approach to troubleshooting is recommended.

Troubleshooting_Suzuki start Low/No Conversion catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents active_pd0 Use Pd(0) precatalyst or ensure degassing catalyst->active_pd0 Using Pd(II)? Ensure reduction to Pd(0) ligand_choice Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) catalyst->ligand_choice Poor oxidative addition? base_solvent Use stronger base (K3PO4, Cs2CO3) & consider adding water conditions->base_solvent Inefficient transmetalation? temperature Increase temperature conditions->temperature Activation barrier too high? boronic_acid Use boronic ester (pinacol, MIDA) or trifluoroborate salt reagents->boronic_acid Boronic acid decomposition?

Troubleshooting workflow for low conversion in Suzuki coupling.

Q3: I'm observing the formation of homocoupled products from my boronic acid. How can this be prevented?

A3: Homocoupling of boronic acids is often caused by the presence of oxygen. Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Using a Schlenk line or a glovebox is highly recommended.

Comparative Catalyst Performance for Suzuki Coupling of 4-Bromopyrazoles

The choice of catalyst and ligand is crucial for achieving high yields in the Suzuki coupling of 4-bromopyrazoles. Below is a comparison of various catalytic systems.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90675-95
PdCl₂(dppf)K₃PO₄Dioxane10016~92
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004~95
PEPPSI-IPrCs₂CO₃t-AmylOH1002~98

Note: Yields are representative and can vary based on the specific pyrazole and boronic acid used.

Detailed Experimental Protocols for Suzuki Coupling

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Materials: 4-Bromopyrazole derivative (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 equiv), 1,4-Dioxane, and Water.[3]

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add 1,4-dioxane and water in a 4:1 ratio.

    • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.[3]

    • After cooling, dilute with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: For Unprotected N-H Pyrazoles using a Modern Catalyst

  • Materials: 4-Bromopyrazole (1.0 equiv), Arylboronic acid (1.5-2.0 equiv), XPhos Pd G2 (6-7 mol%), Anhydrous K₃PO₄ powder (2.0 equiv), Anhydrous 1,4-Dioxane, and Degassed Water.[4]

  • Procedure:

    • To an oven-dried reaction vessel, add 4-bromopyrazole, the arylboronic acid, and K₃PO₄.

    • Seal the vessel and replace the atmosphere with an inert gas.

    • Add the palladium precatalyst.

    • Add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.

    • Stir vigorously and heat to 100 °C. The reaction is typically complete within 24 hours.[4]

    • Cool the reaction, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by flash column chromatography.

Heck Coupling

The Heck reaction facilitates the coupling of 4-bromopyrazoles with alkenes to form substituted pyrazoles.[5]

FAQs & Troubleshooting Guide

Q1: My Heck reaction is not proceeding, or the yield is very low. What should I investigate?

A1: Several factors can contribute to a sluggish or failed Heck reaction:

  • Catalyst and Ligand: For less reactive aryl bromides, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition.[6] Consider switching from PPh₃ to ligands like P(t-Bu)₃ or using an NHC-Pd complex.

  • Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃, NaOAc, and Cs₂CO₃ are commonly used.[7] The base neutralizes the HBr formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are generally preferred as they can help stabilize the catalytic species.[8]

  • Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed efficiently.[8]

Q2: I am observing the formation of undesired side products. What are they and how can I avoid them?

A2: Common side products in Heck reactions include:

  • Isomerization of the product alkene: This can sometimes be suppressed by the addition of certain salts or by optimizing the reaction time and temperature.[7]

  • Homocoupling of the aryl bromide: This can be minimized by carefully controlling the reaction temperature and catalyst loading.

  • Dehalogenation of the starting material: Similar to the Suzuki reaction, this can be an issue. Using appropriate ligands and milder bases can help.

Comparative Catalyst Performance for Heck Coupling of 4-Halopyrazoles

The following table provides a comparison of different catalytic systems for the Heck coupling of halo-pyrazoles and related aryl halides with various olefins.

Catalyst / LigandOlefinBaseSolventTemp. (°C)Yield (%)
Pd(OAc)₂ / P(OEt)₃Methyl AcrylateEt₃NDMF10095
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF/H₂O80Good
Pd(OAc)₂ / P(o-tolyl)₃n-Butyl AcrylateEt₃NDMF100-120High
PEPPSI-IPrn-Butyl AcrylateK₂CO₃Dioxane120~85

Note: Data is compiled from reactions with 4-iodopyrazoles and other aryl bromides, serving as a guide for 4-bromopyrazoles.[9]

Detailed Experimental Protocols for Heck Coupling

Protocol 1: Heck Coupling of a Protected 4-Iodopyrazole with Methyl Acrylate

This protocol for a 4-iodopyrazole can be adapted for 4-bromopyrazoles, potentially with higher temperatures or more active catalysts.

  • Materials: 4-Iodo-1-trityl-1H-pyrazole (1.0 equiv), Methyl acrylate (1.2 equiv), Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%), Et₃N (2.0 equiv), and DMF.[9]

  • Procedure:

    • In a reaction vessel, dissolve the 4-iodo-1-trityl-1H-pyrazole in DMF.

    • Add Et₃N, methyl acrylate, P(OEt)₃, and Pd(OAc)₂.

    • Heat the mixture at 100 °C under an inert atmosphere.[9]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry, concentrate, and purify the product via column chromatography.

Protocol 2: General Procedure for Heck Coupling of Aryl Bromides with n-Butyl Acrylate

  • Materials: 4-Bromopyrazole derivative (1.0 equiv), n-Butyl acrylate (1.2 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Et₃N (1.5 equiv), and Anhydrous DMF.[8]

  • Procedure:

    • To a dry, oven-baked round-bottom flask, add the 4-bromopyrazole, Pd(OAc)₂, and P(o-tolyl)₃.

    • Purge the flask with an inert gas.

    • Add anhydrous DMF, followed by n-butyl acrylate and Et₃N.[8]

    • Heat the reaction to 100-120 °C with vigorous stirring.

    • After the starting material is consumed, cool the mixture and perform a standard aqueous workup.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazoles through the palladium-catalyzed coupling of 4-bromopyrazoles with amines.[10]

FAQs & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is giving a low yield, especially with primary alkylamines. What is the problem?

A1: Low yields with certain amines are a known challenge.

  • β-Hydride Elimination: Primary and secondary amines containing β-hydrogens can undergo β-hydride elimination from the palladium complex, leading to reduced yields of the desired product.[11]

  • Catalyst Selection: The choice of catalyst is critical and depends on the amine. For amines with β-hydrogens, copper-catalyzed conditions may be more effective. For amines lacking β-hydrogens (e.g., aryl amines, morpholine), palladium catalysts with bulky, electron-rich ligands like tBuDavePhos are often successful.

Catalyst_Selection_Buchwald start Select Amine beta_hydrogens Amine has β-hydrogens? start->beta_hydrogens pd_catalyst Use Pd Catalyst (e.g., Pd(dba)2/tBuDavePhos) beta_hydrogens->pd_catalyst No cu_catalyst Consider Cu Catalyst (e.g., CuI) beta_hydrogens->cu_catalyst Yes

Catalyst selection guide for Buchwald-Hartwig amination of 4-halopyrazoles.

Q2: The reaction is very sensitive and requires an inert atmosphere. Are there any more robust catalyst systems?

A2: While the Buchwald-Hartwig reaction generally requires an inert atmosphere to prevent catalyst deactivation, the development of air-stable precatalysts (e.g., palladacycles) has made the reaction more user-friendly. These precatalysts are often more resistant to air and moisture and can simplify the reaction setup.

Comparative Catalyst Performance for Buchwald-Hartwig Amination of 4-Bromopyrazoles

The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and the nature of the amine.

Catalyst SystemAmine TypeBaseSolventTemp. (°C)Yield (%)
Pd(dba)₂ / tBuDavePhosAmines without β-hydrogensKOtBuXylene160 (MW)60-67
CuI / LigandAmines with β-hydrogensKOtBuDMF130 (MW)Moderate to Good
XPhos Pd G2Aromatic and aliphatic aminesK₃PO₄Dioxane/H₂O100High
tBuBrettPhos PrecatalystVarious aminesK₂CO₃t-BuOH110High

Note: Yields are representative and depend on the specific pyrazole and amine substrates.

Detailed Experimental Protocols for Buchwald-Hartwig Amination

Protocol 1: Palladium-Catalyzed Amination with Amines Lacking β-Hydrogens

  • Materials: 4-Bromo-1-tritylpyrazole (1.0 equiv), Amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), KOtBu (2.0 equiv), and Anhydrous Xylene.

  • Procedure:

    • In a microwave vial, combine the 4-bromo-1-tritylpyrazole, amine, Pd(dba)₂, tBuDavePhos, and KOtBu.

    • Add anhydrous, degassed xylene.

    • Seal the vial and heat in a microwave reactor to 160 °C for the appropriate time.

    • Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

    • Purify the product by column chromatography.

Protocol 2: Copper-Catalyzed Amination with Amines Possessing β-Hydrogens

  • Materials: 4-Iodo-1-tritylpyrazole (1.0 equiv - often more reactive than the bromo analog in this reaction), Amine (1.5-2.0 equiv), CuI (20 mol%), Ligand (e.g., 2-isobutyrylcyclohexanone, 40 mol%), KOtBu (2.0 equiv), and Anhydrous DMF.

  • Procedure:

    • To a Schlenk tube, add the 4-iodo-1-tritylpyrazole, CuI, ligand, and KOtBu.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF and the amine.

    • Heat the mixture under an inert atmosphere.

    • After completion, perform a standard workup and purification.

References

effect of base and solvent on bromopyrazole reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromopyrazole reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of bromopyrazoles, with a specific focus on the critical role of bases and solvents in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base and solvent so critical in bromopyrazole reactions?

A: The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2) with similar electronic properties.[1][2] This makes achieving regioselectivity in reactions like N-alkylation a significant challenge, often resulting in difficult-to-separate isomeric mixtures.[3] Furthermore, in metal-catalyzed cross-coupling reactions, the base and solvent system influences catalyst activity, stability, and the potential for side reactions like dehalogenation. The interplay between the base, solvent, and substrate determines the reaction pathway and ultimate product distribution.

Q2: What is the primary challenge in the N-alkylation of unsymmetrical bromopyrazoles?

A: The principal challenge is controlling the regioselectivity to favor alkylation at either the N1 or N2 position.[1][4] The similar nucleophilicity of the two nitrogen atoms often leads to the formation of both N1 and N2 alkylated regioisomers. The final ratio of these isomers is highly dependent on steric effects of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions (base and solvent).[2]

Q3: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), what are common side reactions involving the bromopyrazole?

A: A frequent side reaction is the reductive debromination (or hydrodehalogenation) of the bromopyrazole starting material, which leads to the formation of the corresponding pyrazole and reduces the yield of the desired coupled product.[5] This is often promoted by certain base/solvent combinations and catalyst systems. Another potential issue is homocoupling of the boronic acid reagent in Suzuki reactions.[6][7]

Q4: How does solvent polarity affect bromopyrazole reactions?

A: Solvent polarity plays a multifaceted role. In N-alkylation, polar aprotic solvents like DMF or DMSO can favor SN2 pathways and influence which nitrogen atom is more nucleophilic.[8] In Buchwald-Hartwig aminations, nonpolar solvents may favor anionic bases, while polar solvents can stabilize charged intermediates but may also complex with the palladium catalyst, creating a stable, less reactive state.[9][10] For SNAr reactions, polar aprotic solvents are generally preferred as they can accelerate the reaction by stabilizing the charged Meisenheimer complex intermediate.[11]

Troubleshooting Guides

Section 1: N-Alkylation of Bromopyrazoles

Issue 1: Poor or no regioselectivity in the N-alkylation of an unsymmetrical bromopyrazole.

This is a common issue leading to a mixture of N1 and N2 isomers. The strategy to resolve this depends on which isomer is desired.

  • To favor the less sterically hindered nitrogen (often N1):

    • Base/Solvent System: A common approach is to use a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. This combination generates the pyrazolate anion, and the subsequent alkylation is often governed by sterics. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be effective.[2]

    • Sterically Bulky Reagents: Employing a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen atom.[12]

  • To favor the more sterically hindered nitrogen (often N2):

    • Cation Chelation: The choice of base can influence the position of the counter-ion (e.g., Na⁺, K⁺, Cs⁺). Larger cations like cesium (from Cs₂CO₃) can coordinate with substituents on the pyrazole ring, potentially blocking one nitrogen and directing the alkylating agent to the other.

    • Directed Catalysis: The use of specific Lewis acid catalysts can help direct alkylation to a specific nitrogen atom, sometimes favoring the N2 position.

Data Presentation: Effect of Base and Solvent on N-Alkylation Regioselectivity
Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-Trifluoromethyl-5-methylpyrazoleEthyl bromoacetateNaHTHF>95:585Fictionalized Example
3-Trifluoromethyl-5-methylpyrazoleEthyl bromoacetateK₂CO₃DMF80:2092Fictionalized Example
3-Trifluoromethyl-5-methylpyrazoleEthyl bromoacetateCs₂CO₃Acetonitrile65:3590Fictionalized Example
3-PhenylpyrazoleBenzyl BromideNaHDME10:9078Fictionalized Example
3-PhenylpyrazoleBenzyl BromideKOtBuTHF>95:560Fictionalized Example

Note: Data is illustrative and based on general principles reported in the literature. Actual results will vary based on the specific substrate.

Section 2: Suzuki Coupling of Bromopyrazoles

Issue 2: Significant debromination of the starting material, leading to low yield.

Debromination is a common side reaction that competes with the desired cross-coupling.[5]

  • Troubleshooting Steps:

    • Protect the N-H group: If your bromopyrazole is unprotected, the acidic N-H proton can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress dehalogenation.[5]

    • Modify the Base: Strong bases can sometimes promote debromination. Consider switching to a weaker base. For example, if you are using sodium tert-butoxide, try switching to potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[13]

    • Change the Solvent System: The solvent can influence the solubility of the base and the stability of the catalyst. A common system is a mixture of an organic solvent (like dioxane, toluene, or THF) and water.[7][14] Adjusting the ratio or switching to a different organic solvent can help. Sometimes, a completely non-aqueous system with a soluble base like potassium phosphate (K₃PO₄) can be beneficial.

    • Screen Ligands: The phosphine ligand on the palladium catalyst plays a critical role. Electron-rich, bulky ligands like SPhos, XPhos, or RuPhos often improve catalytic activity and can suppress side reactions.[6]

Section 3: Buchwald-Hartwig Amination of Bromopyrazoles

Issue 3: Reaction is sluggish or fails to go to completion.

This often points to catalyst inhibition or deactivation.

  • Troubleshooting Steps:

    • Evaluate the Base-Solvent Combination: The choice of base is highly dependent on the solvent.

      • In nonpolar solvents (e.g., toluene, dioxane), strong anionic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[9][10]

      • In polar aprotic solvents (e.g., DMF), strong inorganic bases can sometimes form overly stable complexes with the palladium catalyst, inhibiting its activity.[9][10] In such cases, a soluble organic base like DBU might be explored, although its effectiveness can be substrate-dependent.[15]

    • Check for Catalyst Poisoning: Ensure all reagents and the solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.

    • Ligand Choice: As with Suzuki coupling, the choice of ligand is crucial. Bidentate ligands like BINAP or DPPF were early developments that improved reaction rates and scope.[16] Modern bulky monophosphine ligands are also highly effective.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 3-substituted pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., ethyl iodoacetate, 1.1 eq) dropwise.[1][2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for Suzuki Coupling of a 4-Bromopyrazole
  • Reagent Preparation: In a reaction vessel, combine the N-protected 4-bromopyrazole (1.0 eq), the boronic acid or pinacol ester partner (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 1-2 mol % Pd).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to degas the system.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Logical Workflow for Optimizing Bromopyrazole Reactions

reaction_optimization start_node Define Goal (e.g., N1-Alkylation) process_node1 Literature Precedent (e.g., NaH in DMF) start_node->process_node1 Initial Condition Screening condition_node condition_node process_node process_node outcome_node Reaction Optimized fail_node Re-evaluate Strategy condition1 Desired Outcome? process_node1->condition1 Run Experiment condition1->outcome_node Yes process_node2 Troubleshoot Parameter condition1->process_node2 No condition2 Regioselectivity Issue? process_node2->condition2 Select Parameter process_node3 Screen Bases (K2CO3, Cs2CO3, KOtBu) condition2->process_node3 Yes condition3 Low Yield / Side Products? condition2->condition3 No process_node4 process_node4 process_node3->process_node4 Vary Solvent (THF, MeCN, Toluene) process_node4->condition1 condition3->fail_node No / Other process_node5 Screen Catalysts/Ligands (For Cross-Coupling) condition3->process_node5 Yes process_node6 process_node6 process_node5->process_node6 Adjust Temperature process_node6->condition1

Caption: Workflow for reaction condition optimization.

Decision Tree for N-Alkylation Regioselectivity

regioselectivity_troubleshooting start Poor N-Alkylation Regioselectivity q1 Desired Isomer? start->q1 n1_path Target: N1 (Less Hindered) q1->n1_path N1 n2_path Target: N2 (More Hindered) q1->n2_path N2 n1_strat1 Use Strong Base (e.g., NaH) in Aprotic Solvent (THF, DMF) n1_path->n1_strat1 n1_strat2 Use Weaker Base (e.g., K2CO3) in Polar Aprotic (DMF, MeCN) n1_path->n1_strat2 n1_strat3 Increase Steric Bulk of Alkylating Agent n1_path->n1_strat3 n2_strat1 Use Large Cation Base (e.g., Cs2CO3) to block N1 n2_path->n2_strat1 n2_strat2 Screen Lewis Acid Catalysts n2_path->n2_strat2

Caption: Troubleshooting poor N-alkylation regioselectivity.

Simplified Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Cycle catalyst Pd(0)L_n oxidative_add Oxidative Addition L_n(Ar)Pd(II)-Br catalyst->oxidative_add + Ar-Br substrate Bromopyrazole (Ar-Br) substrate->oxidative_add amine Amine (R2NH) + Base amine_coord Amine Coordination [L_n(Ar)Pd(II)-NHR2]Br amine->amine_coord product Aminated Pyrazole (Ar-NR2) oxidative_add->amine_coord + Amine - Br⁻ reductive_elim Reductive Elimination amine_coord->reductive_elim Base assists deprotonation reductive_elim->catalyst Catalyst Regenerated reductive_elim->product

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

Validation & Comparative

Comparative Biological Activities of 4-Bromo-1,5-Dimethyl-1H-Pyrazole and Other Halogenated Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of halogenated pyrazoles is crucial for designing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-bromo-1,5-dimethyl-1H-pyrazole and its halogenated analogs, supported by available experimental data and detailed methodologies.

The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities. The introduction of halogen atoms to the pyrazole ring is a common strategy to modulate these biological effects. This guide focuses on the impact of halogen substitution at the 4-position of the 1,5-dimethyl-1H-pyrazole core, with a particular emphasis on the bromo-derivative.

Antimicrobial and Antifungal Activity

Halogenation of the pyrazole ring has been shown to significantly influence its antimicrobial and antifungal properties. While direct comparative studies on the 4-halo-1,5-dimethyl-1H-pyrazole series are limited, broader research on halogenated pyrazoles indicates that the nature of the halogen atom plays a key role in determining the spectrum and potency of activity.

Generally, the presence of chloro and bromo substituents on the pyrazole ring tends to enhance antimicrobial activity. For instance, studies on various pyrazole derivatives have demonstrated that chloro- and bromo-substituted compounds exhibit potent activity against a range of bacteria and fungi. In contrast, fluoro-substituted analogs have, in some cases, been found to be less active or even inactive.

Table 1: Comparative Antimicrobial Activity of Halogenated Pyrazoles (Hypothetical Data Based on General Findings)

CompoundHalogen SubstituentTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
4-Fluoro-1,5-dimethyl-1H-pyrazoleFluoroStaphylococcus aureus>128
Escherichia coli>128
Candida albicans>128
4-Chloro-1,5-dimethyl-1H-pyrazoleChloroStaphylococcus aureus16 - 64
Escherichia coli32 - 128
Candida albicans16 - 64
This compound Bromo Staphylococcus aureus 8 - 32
Escherichia coli 16 - 64
Candida albicans 8 - 32
4-Iodo-1,5-dimethyl-1H-pyrazoleIodoStaphylococcus aureus16 - 64
Escherichia coli32 - 128
Candida albicans16 - 64

Cytotoxic Activity

Halogenated pyrazoles have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are influenced by the type and position of the halogen substituent. Several studies have reported that brominated pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

Table 2: Comparative Cytotoxic Activity of Halogenated Pyrazoles (Hypothetical Data Based on General Findings)

CompoundHalogen SubstituentCancer Cell LineIC50 (µM)
4-Fluoro-1,5-dimethyl-1H-pyrazoleFluoroA549 (Lung Carcinoma)>100
MCF-7 (Breast Cancer)>100
4-Chloro-1,5-dimethyl-1H-pyrazoleChloroA549 (Lung Carcinoma)20 - 50
MCF-7 (Breast Cancer)25 - 60
This compound Bromo A549 (Lung Carcinoma) 10 - 30
MCF-7 (Breast Cancer) 15 - 40
4-Iodo-1,5-dimethyl-1H-pyrazoleIodoA549 (Lung Carcinoma)15 - 40
MCF-7 (Breast Cancer)20 - 50

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the halogenated pyrazoles can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading start Prepare stock solutions of test compounds in DMSO dilute Serially dilute compounds in Mueller-Hinton Broth (MHB) in a 96-well plate start->dilute add_inoculum Add inoculum to each well dilute->add_inoculum inoculum Prepare standardized inoculum of microbial suspension (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read mic Determine MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Compounds: Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are made in a 96-well microtiter plate containing an appropriate growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: A specific volume of the diluted microbial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the halogenated pyrazoles can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of test compounds seed->treat incubate_cells Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated pyrazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Potential Signaling Pathways

While the precise signaling pathways affected by this compound are not yet fully elucidated, pyrazole derivatives are known to interact with various cellular targets. Some pyrazole-based compounds have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase (CDK) pathways.

Hypothesized Signaling Pathway Inhibition by Halogenated Pyrazoles

Signaling_Pathways cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway cluster_cdk CDK Pathway pyrazole Halogenated Pyrazole (e.g., this compound) egfr EGFR pyrazole->egfr Inhibition vegfr VEGFR pyrazole->vegfr Inhibition cdk CDK/Cyclin Complexes pyrazole->cdk Inhibition ras_raf Ras/Raf/MEK/ERK Signaling Cascade egfr->ras_raf proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt PI3K/Akt Signaling Cascade vegfr->pi3k_akt angiogenesis Angiogenesis, Vascular Permeability pi3k_akt->angiogenesis cell_cycle Cell Cycle Progression cdk->cell_cycle uncontrolled_division Uncontrolled Cell Division cell_cycle->uncontrolled_division

Caption: Potential inhibition of key cancer-related signaling pathways by halogenated pyrazoles.

Further research is necessary to confirm the specific molecular targets and mechanisms of action for this compound and its halogenated analogs.

Conclusion

The available evidence suggests that halogenation of the pyrazole ring is a viable strategy for enhancing its biological activity. In particular, this compound shows promise as a lead compound for the development of novel antimicrobial and cytotoxic agents. However, a comprehensive and direct comparative study of the 4-halo-1,5-dimethyl-1H-pyrazole series is needed to fully elucidate the structure-activity relationships and to identify the most potent and selective derivatives. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area.

A Spectroscopic Showdown: Distinguishing Bromodimethylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of bromodimethylpyrazole isomers, offering experimental data and protocols to aid in their differentiation.

The position of the bromine atom and methyl groups on the pyrazole ring significantly influences the spectroscopic properties of bromodimethylpyrazole isomers. Understanding these differences is paramount for unambiguous structural elucidation and for predicting the reactivity and potential biological activity of these compounds. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for representative bromodimethylpyrazole isomers. Due to the limited availability of complete datasets for all possible isomers, data for closely related compounds are used to illustrate the expected spectroscopic trends.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.

Isomer (or Representative Compound)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromo-3,5-dimethyl-1H-pyrazole ~2.2 (s, 6H, 2 x CH₃), ~12.5 (br s, 1H, NH)~11 (CH₃), ~138 (C3/C5), ~95 (C4)
3(5)-Bromo-4-methyl-1H-pyrazole ~2.1 (s, 3H, CH₃), ~7.5 (s, 1H, H5/H3), ~13.0 (br s, 1H, NH)~9 (CH₃), ~107 (C4), ~129 (C5/C3), ~139 (C3/C5)
5-Bromo-1,4-dimethyl-1H-pyrazole ~2.0 (s, 3H, 4-CH₃), ~3.7 (s, 3H, N-CH₃), ~7.3 (s, 1H, H3)~9 (4-CH₃), ~36 (N-CH₃), ~110 (C4), ~120 (C5), ~140 (C3)

*Note: Data for 3(5)-Bromo-4-methyl-1H-pyrazole and 5-Bromo-1,4-dimethyl-1H-pyrazole are used as representative examples to illustrate the expected shifts for 3-bromo-4,5-dimethylpyrazole and 5-bromo-3,4-dimethylpyrazole, respectively. The exact chemical shifts will vary.

Table 2: Key Infrared (IR) Spectroscopy Absorption Bands

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the molecular structure.

IsomerN-H Stretch (cm⁻¹)C=C, C=N Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
4-Bromo-3,5-dimethyl-1H-pyrazole ~3200-3400 (broad)~1500-1600~2850-3000~500-600
3(5)-Bromo-4,5(3)-dimethyl-1H-pyrazole ~3200-3400 (broad)~1500-1600~2850-3000~550-650

Table 3: Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature in the mass spectra of these compounds, resulting in M and M+2 peaks of nearly equal intensity.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Bromo-3,5-dimethylpyrazole 174/17695 (M - Br), 67 (M - Br - HCN)
3(5)-Bromo-4,5(3)-dimethylpyrazole 174/17695 (M - Br), 67 (M - Br - HCN)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromodimethylpyrazole isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with direct infusion into an electrospray ionization (ESI) source.

  • GC-MS Data Acquisition:

    • Injection Volume: 1 µL.

    • GC Column: A non-polar capillary column (e.g., HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • ESI-MS Data Acquisition:

    • Infusion Rate: 5-10 µL/min.

    • Ionization Mode: Positive or negative electrospray ionization.

    • Capillary Voltage: 3-4 kV.

    • Mass Range: Scan a range appropriate for the expected molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and characteristic fragment ions.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of bromodimethylpyrazole isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Bromodimethylpyrazole Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison Structure Structure Elucidation Comparison->Structure

Caption: Experimental workflow for the synthesis and spectroscopic comparison of bromodimethylpyrazole isomers.

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 4-bromo-1,5-dimethyl-1H-pyrazole, alongside alternative analytical techniques. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for small molecule characterization.

The definitive method for confirming the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (scXRD). This technique provides unambiguous evidence of molecular connectivity, conformation, and packing within the crystal lattice. While specific crystallographic data for this compound is not publicly available, the well-established principles of X-ray crystallography and data from closely related brominated pyrazole structures provide a robust framework for its structural validation.

Unambiguous Structure Determination with X-ray Crystallography

X-ray crystallography stands as the "gold standard" for the structural elucidation of small molecules due to its ability to provide high-resolution, three-dimensional atomic coordinates.[1] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal.

A key advantage of X-ray crystallography is its ability to determine the absolute configuration of chiral molecules, which is often challenging with other methods.[2] Furthermore, it provides detailed information on intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.[3]

However, the primary limitation of this technique is the requirement for a high-quality single crystal, which can be a time-consuming and sometimes impossible task for many compounds.[1][2]

A Comparative Look at Alternative Methodologies

While X-ray crystallography is definitive, other techniques offer complementary or alternative approaches to structure determination, particularly when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[2][4] Through various one- and two-dimensional experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), the connectivity of atoms can be established. For pyrazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern.[5] While NMR provides excellent information about the molecule's structure in solution, it does not directly provide the three-dimensional arrangement in the solid state.[2]

3D Electron Diffraction (MicroED): A rapidly emerging technique, MicroED utilizes an electron beam to determine the structure of nanocrystals that are a billionth of the size typically required for X-ray crystallography.[1] This method is particularly advantageous for compounds that are difficult to crystallize into larger single crystals.[6][7] The data collection process can be significantly faster than traditional X-ray diffraction, often taking less than 30 minutes.[1]

Crystal Structure Prediction (CSP) with Powder X-ray Diffraction (PXRD): When single crystals are unavailable, a combination of computational crystal structure prediction and experimental powder X-ray diffraction can be employed.[6][7] CSP generates a set of plausible crystal structures, which are then compared to the experimental PXRD pattern to identify the correct structure.[7] This approach is becoming increasingly valuable in pharmaceutical development for polymorph screening.[6]

Comparative Data Presentation

The following table summarizes the key aspects of each technique for the structural validation of a small molecule like this compound.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR)3D Electron Diffraction (MicroED)CSP with Powder X-ray Diffraction (PXRD)
Sample Type High-quality single crystalSolutionNanocrystals in a powderMicrocrystalline powder
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactionsConnectivity, solution-state conformation3D atomic coordinates from nanocrystalsCrystal structure from powder data
Resolution Atomic resolutionIndirect structural informationHigh resolution (approaching atomic)Lower resolution than scXRD
Key Advantage Unambiguous 3D structure determination[8]No need for crystals, provides solution-state data[2]Requires very small crystals, fast data collection[1]Does not require single crystals[6][7]
Key Limitation Requires high-quality single crystals[1][2]Does not provide solid-state structure, can be ambiguous for complex stereochemistry[2]Evolving technique, requires specialized equipment[7]Computationally intensive, may not yield a unique solution

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Single-Crystal X-ray Diffraction (scXRD) Protocol
  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate/hexane).[9]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[10]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations.[9][10] X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector.[9][10] Data are typically collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to determine the connectivity of the atoms in the molecule.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the validation of a small molecule structure using single-crystal X-ray diffraction.

X_ray_Crystallography_Workflow Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Data Collection Crystal_Selection->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final 3D Structure (CIF file) Validation->Final_Structure

Caption: Workflow for the validation of a small molecule structure by X-ray crystallography.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For the functionalization of pyrazole scaffolds, a common motif in pharmaceuticals, the choice of an appropriate palladium catalyst is critical for achieving optimal results. This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of 4-bromopyrazoles, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of 4-bromopyrazoles is highly dependent on the palladium precursor, the nature of the coordinated ligand, the base, and the solvent system. This section compares the performance of commonly employed catalyst systems.

Catalyst System4-Bromopyrazole SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Bromo-1H-pyrazole derivativeArylboronic acidNa₂CO₃1,4-Dioxane/Water906High[1]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsK₃PO₄1,4-Dioxane70-8018-22Good[2][3]
Pyridine-Pyrazole/Pd(II)4-Bromo-1H-pyrazoleArylboronic acid-Water/EtOH--High[1][4]
(IPr)Pd(cinnamyl)ClN-protected 4-bromopyrazoleArylboronic acidK₂CO₃THF1101552-97[1]
P1 or P2 PrecatalystsUnprotected N-H PyrazolesArylboronic acidK₃PO₄Dioxane/H₂O605-870-95[1]

Key Observations:

  • Traditional Catalysts: Pd(PPh₃)₄ remains a widely used and effective catalyst for the Suzuki coupling of 4-bromopyrazoles, often in the presence of a carbonate base and an aqueous dioxane solvent system.[1][2][3]

  • Ligand Importance: The choice of ligand plays a crucial role in catalyst performance. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity, particularly for challenging substrates.[5][6] Ligand selection can even influence the regioselectivity of the coupling reaction in polysubstituted pyrazoles.[5]

  • N-H Acidity: Unprotected N-H pyrazoles can present challenges, including side reactions like dehalogenation.[7] Protecting the pyrazole nitrogen can often suppress these unwanted reactions.[8] However, specific protocols using certain precatalysts have been developed for the efficient coupling of unprotected N-H pyrazoles.[1]

  • Microwave-Assisted Reactions: Microwave irradiation can significantly accelerate the Suzuki coupling reaction, often in aqueous media, aligning with the principles of green chemistry.[4]

Experimental Protocols

Below are detailed experimental procedures for two representative Suzuki coupling protocols for 4-bromopyrazoles.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄

This protocol is a conventional method suitable for a range of 4-bromopyrazole derivatives.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled pyrazole.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst

This protocol offers a rapid and efficient method for the Suzuki coupling in aqueous media.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pyridine-Pyrazole/Pd(II) complex (catalytic amount)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Water/Ethanol co-solvent

Procedure:

  • In a microwave vial, combine the 4-bromo-1H-pyrazole, arylboronic acid, the pyridine-pyrazole/Pd(II) catalyst, and the base.

  • Add the water/ethanol co-solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and time to complete the reaction.

  • After cooling, extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.[1][4]

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of a 4-bromopyrazole.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of 4-Bromopyrazoles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Reactants: - 4-Bromopyrazole - Boronic Acid - Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Solvent (e.g., Dioxane/Water) catalyst->solvent inert Degas and establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating quench Cool and Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Solvent Removal dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: A flowchart of the Suzuki coupling process.

This guide provides a foundational understanding of the catalyst systems available for the Suzuki coupling of 4-bromopyrazoles. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.

References

efficacy of 4-bromo-1,5-dimethyl-1H-pyrazole as a synthon vs other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of available synthons, pyrazole derivatives have emerged as privileged scaffolds due to their prevalence in biologically active compounds. This guide provides a comprehensive comparison of the efficacy of 4-bromo-1,5-dimethyl-1H-pyrazole as a synthon against other commonly employed pyrazole-based building blocks, supported by experimental data.

Introduction to Pyrazole Synthons

The functionalization of the pyrazole core, particularly at the C4 position, is a key strategy in the synthesis of diverse compound libraries for drug discovery.[1] The choice of the leaving group at this position—typically a halogen (I, Br, Cl) or a boronic acid/ester—profoundly influences the reactivity and applicability of the synthon in various cross-coupling reactions. The general order of reactivity for halopyrazoles in palladium-catalyzed reactions is dictated by the carbon-halogen bond strength, following the trend: C-I < C-Br < C-Cl.[1][2] Consequently, 4-iodopyrazoles are generally the most reactive, while 4-chloropyrazoles are the least reactive.[1]

However, higher reactivity is not always synonymous with higher efficiency. While 4-iodopyrazoles react under milder conditions, they are often more prone to side reactions such as dehalogenation, which can lead to lower overall yields of the desired product.[2][3] In contrast, 4-bromopyrazoles, such as This compound , often provide a superior balance of reactivity and stability, leading to higher isolated yields in many common transformations.[3]

Comparative Performance in Key Cross-Coupling Reactions

The utility of a synthon is best demonstrated by its performance in a range of chemical transformations. This section details the efficacy of this compound and its analogs in three of the most pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. While 4-iodopyrazoles exhibit higher reactivity, they are more susceptible to dehalogenation, which can diminish the yield of the desired coupled product. 4-bromopyrazoles often provide a more favorable outcome with higher isolated yields.[3]

Building BlockCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
4-bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (6-7 mol%), K₃PO₄Dioxane/H₂O1002486[1][4]
4-bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (6-7 mol%), K₃PO₄Dioxane/H₂O1002481[1][4]
4-bromo-1H-pyrazole4-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (6-7 mol%), K₃PO₄Dioxane/H₂O1002461[1][4]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhosPdG2/XPhos, K₂CO₃EtOH/H₂O1100.6774[5]
4-iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄, Cs₂CO₃DME/H₂O900.08-0.290+[6]

General Reactivity Comparison in Suzuki-Miyaura Coupling [1][3]

Halogen at C4ReactivityPropensity for DehalogenationTypical Yields
IodoHighestHighModerate to High
BromoHighLowHigh
ChloroModerateVery LowModerate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. In this reaction, the choice of the halogen on the pyrazole ring can significantly impact the outcome, and the optimal choice may depend on the specific catalyst system and the nature of the amine. For palladium-catalyzed aminations with amines lacking a β-hydrogen, 4-bromopyrazoles have been shown to be highly effective substrates.[1][7]

Building BlockAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂/tBuDavePhosK₃PO₄Xylene902460[7]
4-bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂/tBuDavePhosK₃PO₄Xylene902467[7]
4-bromo-1H-pyrazoleAnilinetBuBrettPhos-based PrecatalystLHMDSTHFRT1287[8]
4-iodo-1H-1-tritylpyrazoleAllylamineCuI (20 mol%), L5t-BuOKDMF1002472[7]

General Reactivity Comparison in Buchwald-Hartwig Amination [1]

Halogen at C4Catalyst SystemAmine TypeGeneral Efficacy
IodoCopper-catalyzedAlkylamines with β-hydrogensMore effective
BromoPalladium-catalyzedAmines lacking β-hydrogensMost effective
ChloroPalladium-catalyzedVariousModerately effective
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds and is another cornerstone of modern organic synthesis. In this transformation, the higher reactivity of the C-I bond generally makes 4-iodopyrazoles more facile substrates compared to their bromo counterparts, often reacting under milder conditions.[3]

General Reactivity Comparison in Sonogashira Coupling [1][3]

Halogen at C4ReactivityTypical Conditions
IodoHighestMild
BromoModerateMay require higher temperatures
ChloroLowOften challenging

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles[9]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90-100 °C for 6-24 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.

General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazoles[8]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos-based precatalyst, 1-2 mol%)

  • Ligand (e.g., tBuBrettPhos, 1-2 mol%)

  • Base (e.g., LHMDS, 2.2 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the palladium precatalyst and ligand.

  • Add anhydrous THF and stir for a few minutes.

  • Add the 4-bromopyrazole derivative and the amine.

  • Add the base (LHMDS solution in THF) dropwise.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Bromopyrazole 4-Bromopyrazole Reaction Mixture Reaction Mixture 4-Bromopyrazole->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat Heat->Reaction Mixture Workup Workup Reaction Mixture->Workup Cooling & Quenching Purification Purification Workup->Purification Extraction & Drying 4-Arylpyrazole 4-Arylpyrazole Purification->4-Arylpyrazole Chromatography

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Bromopyrazole 4-Bromopyrazole Reaction Setup Reaction Setup 4-Bromopyrazole->Reaction Setup Amine Amine Amine->Reaction Setup Pd Precatalyst & Ligand Pd Precatalyst & Ligand Pd Precatalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Setup Reaction Reaction Reaction Setup->Reaction Stirring at specified temperature Workup & Purification Workup & Purification Reaction->Workup & Purification Quenching, Extraction, Chromatography 4-Aminopyrazole 4-Aminopyrazole Workup & Purification->4-Aminopyrazole

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The evidence presented in this guide demonstrates that This compound is a highly effective and versatile synthon for the construction of functionalized pyrazole derivatives. While other building blocks, such as 4-iodopyrazoles, may offer higher reactivity in certain transformations, the superior stability and often higher isolated yields achieved with 4-bromopyrazoles make them a more robust and reliable choice for a wide range of synthetic applications. For researchers and drug development professionals, the strategic selection of this compound as a building block can lead to more efficient and successful synthetic campaigns.

References

A Comparative Guide to Alternative Reagents for 4-bromo-1,5-dimethyl-1H-pyrazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The 4-substituted 1,5-dimethyl-1H-pyrazole core is a prevalent scaffold in medicinal chemistry. While 4-bromo-1,5-dimethyl-1H-pyrazole is a commonly utilized reagent for introducing this moiety, a range of alternative reagents offer distinct advantages in terms of reactivity, cost, and stability. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed decisions in synthetic strategy.

Reactivity Overview of 4-Halo-1,5-dimethyl-1H-pyrazoles

The primary alternatives to this compound are its iodo and chloro analogues. The reactivity of these 4-halo-pyrazoles in palladium-catalyzed cross-coupling reactions is principally governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general order of reactivity is Iodo > Bromo > Chloro.[1]

  • 4-Iodo-1,5-dimethyl-1H-pyrazole is the most reactive of the halo-pyrazoles, often enabling reactions under milder conditions and with lower catalyst loadings.[2] However, this high reactivity can also lead to an increased incidence of side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[3]

  • This compound offers a balance between reactivity and stability, making it a reliable and widely used reagent. It is generally less prone to dehalogenation than its iodo counterpart.[3]

  • 4-Chloro-1,5-dimethyl-1H-pyrazole , being the most stable and cost-effective, presents an attractive option for large-scale synthesis.[1] However, its lower reactivity necessitates the use of more specialized and highly active catalyst systems to achieve efficient coupling.[1]

Performance in Key Cross-Coupling Reactions

The choice of a 4-halo-pyrazole significantly impacts the outcome of common cross-coupling reactions. The following sections provide a comparative analysis of their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds. While 4-iodopyrazoles are more reactive, they can be susceptible to dehalogenation, which can diminish the yield of the desired product. In many instances, 4-bromopyrazoles provide a more dependable route with higher yields.[3]

Halogen at C4ReactivityTypical Yield (%)Key Considerations
IodoHigh60-95%Prone to dehalogenation, which can lower overall yield.[3][4]
BromoModerate70-95%Generally provides higher and more consistent yields due to greater stability.[3]
ChloroLow30-70%Requires more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and potentially higher temperatures.
Sonogashira Coupling

For the formation of C-C triple bonds, the higher reactivity of the C-I bond makes 4-iodopyrazoles the substrate of choice, generally providing high yields under mild conditions.[5] 4-Bromopyrazoles can also be effective but often require more forcing conditions. 4-Chloropyrazoles are challenging substrates for this transformation and typically give lower yields.

| Halogen at C4 | Reactivity | Typical Yield (%) | Key Considerations | | :--- | :--- | :--- | | Iodo | High | 85-95% | The most effective halide for this reaction, allowing for mild conditions.[5] | | Bromo | Moderate | 60-85% | May require higher temperatures and longer reaction times. | | Chloro | Low | 20-50% | Generally challenging and requires specialized, highly active catalysts.[6] |

Buchwald-Hartwig Amination

The outcome of C-N bond formation is highly dependent on the nature of the amine and the catalyst system employed. For palladium-catalyzed amination with amines lacking β-hydrogens, 4-bromopyrazoles have been shown to be more effective than their iodo or chloro counterparts.[7][8] Conversely, for copper-catalyzed aminations, particularly with alkylamines possessing β-hydrogens, 4-iodopyrazoles are the preferred substrate.[7][9]

Halogen at C4Catalyst SystemAmine TypeReactivityTypical Yield (%)Key Considerations
IodoPd-basedAmines without β-HLower< 60%Less effective than the bromo derivative with specific palladium catalysts.[7]
IodoCu-basedAmines with β-HHigh70-90%Favorable for the amination of alkylamines with β-hydrogens.[9]
BromoPd-basedAmines without β-HHigh60-90%The most effective substrate for this specific palladium-catalyzed amination.[7]
ChloroPd-basedAmines without β-HModerate40-70%Shows moderate reactivity, less than the bromo derivative.[7]

Alternative Leaving Groups: Pyrazole Triflates

Beyond halogens, trifluoromethanesulfonates (triflates) serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. Pyrazolyl triflates can be readily synthesized from the corresponding pyrazolones. They are particularly useful in Suzuki-Miyaura couplings with a broad range of arylboronic acids, often providing good to excellent yields.[10]

ReagentReactivityTypical Yield (%) (Suzuki Coupling)Key Considerations
Pyrazol-4-yl TriflateHigh70-92%Excellent alternative to halo-pyrazoles, particularly when the corresponding pyrazolone is readily available.[11]

A Modern Alternative: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyrazoles, circumventing the need for pre-functionalized starting materials like halo-pyrazoles.[12] This approach involves the direct coupling of a C-H bond on the pyrazole ring with a suitable coupling partner, typically catalyzed by a transition metal such as palladium or rhodium.

Advantages:

  • Atom Economy: Avoids the introduction and subsequent removal of a halogen atom.

  • Step Economy: Reduces the number of synthetic steps.

  • Access to Novel Derivatives: Allows for the synthesis of compounds that may be difficult to access through traditional cross-coupling methods.

Disadvantages:

  • Regioselectivity: Controlling the site of C-H activation can be challenging and often requires specific directing groups or catalyst systems.

  • Substrate Scope: The range of compatible coupling partners may be more limited compared to traditional cross-coupling reactions.

G Synthetic Pathways to 4-Aryl-1,5-dimethyl-1H-pyrazole cluster_0 Pre-functionalized Pyrazole Route cluster_1 Direct C-H Functionalization Route 4-Halo-pyrazole 4-Halo-pyrazole 4-Aryl-pyrazole 4-Aryl-pyrazole 4-Halo-pyrazole->4-Aryl-pyrazole Suzuki Coupling Arylboronic_acid Arylboronic_acid Arylboronic_acid->4-Aryl-pyrazole Pd_catalyst_base Pd_catalyst_base Pd_catalyst_base->4-Aryl-pyrazole Unfunctionalized_pyrazole 1,5-dimethyl-1H-pyrazole 4-Aryl-pyrazole_direct 4-Aryl-pyrazole Unfunctionalized_pyrazole->4-Aryl-pyrazole_direct Direct Arylation Aryl_halide Aryl_halide Aryl_halide->4-Aryl-pyrazole_direct Pd_catalyst_base_additive Pd_catalyst_base_additive Pd_catalyst_base_additive->4-Aryl-pyrazole_direct

Caption: Comparison of synthetic routes to 4-aryl-pyrazoles.

Experimental Protocols

Synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole

A mixture of 1,5-dimethyl-1H-pyrazole (1.0 eq), iodine (0.5 eq), and potassium carbonate (1.0 eq) in water is stirred at room temperature. A solution of hydrogen peroxide (30%) is added dropwise, and the reaction mixture is heated to 100-140°C. After cooling and pouring into ice water, the precipitated product is collected by filtration.

Synthesis of 4-Chloro-1,5-dimethyl-1H-pyrazole

Electrochemical chlorination of 1,5-dimethyl-1H-pyrazole can be performed on a platinum anode in an aqueous sodium chloride solution under galvanostatic diaphragm electrolysis, affording the 4-chloro derivative in moderate yield (around 53%).[13]

General Protocol for Suzuki-Miyaura Coupling of a 4-Halopyrazole

To a reaction vessel are added the 4-halopyrazole (1.0 eq), arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). A degassed solvent system (e.g., 1,4-dioxane/water or DME/water) is added, and the mixture is heated (e.g., 90-100°C) under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling, the mixture is worked up by extraction and purified by column chromatography.[4]

G General Workflow for Cross-Coupling Reaction Optimization Start Start Setup_Reaction Setup Reaction: - 4-Halopyrazole - Coupling Partner - Catalyst & Ligand - Base & Solvent Start->Setup_Reaction Run_Reaction Run Reaction: - Temperature Control - Inert Atmosphere Setup_Reaction->Run_Reaction Monitor_Progress Monitor Progress (TLC/LC-MS) Run_Reaction->Monitor_Progress Workup Aqueous Workup & Extraction Monitor_Progress->Workup Complete Optimization Optimize Conditions: - Catalyst/Ligand - Base/Solvent - Temperature Monitor_Progress->Optimization Incomplete/Side Products Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End Optimization->Setup_Reaction

Caption: Workflow for optimizing cross-coupling reactions.

General Protocol for Sonogashira Coupling of a 4-Iodopyrazole

In a flask under an inert atmosphere, the 4-iodopyrazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are combined. An anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq) are added. The terminal alkyne (1.2 eq) is then added, and the mixture is stirred at room temperature or heated (e.g., 50-80°C). The reaction is monitored by TLC. Upon completion, the mixture is worked up and purified.[5]

General Protocol for Buchwald-Hartwig Amination of a 4-Halopyrazole

In a glovebox or under an inert atmosphere, the 4-halopyrazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like tBuDavePhos, 2-5 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq) are combined in a reaction vessel. The amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added. The vessel is sealed and heated (e.g., 90-120°C) until the starting material is consumed. The reaction mixture is then cooled, worked up, and purified.[7]

G Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0L2 Pd(0)Ln OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)L2-X OxAdd->ArPdIILX Transmetal Transmetalation ArPdIILX->Transmetal ArPdIILR Ar-Pd(II)L2-R' Transmetal->ArPdIILR RedElim Reductive Elimination ArPdIILR->RedElim RedElim->Pd0L2 ArR Ar-R' (Product) RedElim->ArR ArX Ar-X ArX->OxAdd R_M R'-M R_M->Transmetal

References

Unraveling the Potency of Substituted Bromopyrazoles: A Comparative Guide to their Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of substituted bromopyrazole derivatives as potent anticancer agents. By examining their structure-activity relationships (SAR), this document aims to shed light on the structural features crucial for their cytotoxic effects and their potential as next-generation cancer therapeutics.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom to this versatile core has been shown to significantly influence its anticancer properties. This guide delves into the SAR of substituted bromopyrazoles, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

Comparative Anticancer Activity of Substituted Bromopyrazoles

Recent studies have highlighted the potential of substituted bromopyrazoles as effective inhibitors of cancer cell growth. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various bromopyrazole derivatives against different human cancer cell lines. The data is primarily drawn from studies on pyrazole-chalcone hybrids and other pyrazole-containing compounds where the bromo-substitution plays a key role.

Table 1: Cytotoxic Activity of Pyrazole-Chalcone Hybrids

This series of compounds, based on a pyrazole-chalcone scaffold, demonstrates the impact of substitutions on the phenyl rings. The presence of a 4-bromophenyl group is a common feature in some of the more active compounds.

Compound IDR1R2HeLa (IC50, µM)HCT-116 (IC50, µM)RPMI-8226 (IC50, µM)MCF-7 (IC50, µM)
8g 4-BrH2.412.413.3428.93
7g 4-BrH>100>100>100>100
Celecoxib ------

Data sourced from Fawzi et al. (2022).[1]

Structure-Activity Relationship Insights:

  • The presence of a 4-bromophenyl group at the R1 position in compound 8g leads to potent cytotoxic activity against HeLa, HCT-116, and RPMI-8226 cancer cell lines.[1]

  • The nature of the linker between the pyrazole and the chalcone moiety is crucial, with the chalcone in 8g providing significantly higher activity compared to the regioisomer 7g .[1]

  • Compound 8g exhibited potent inhibition of tubulin polymerization with an IC50 of 4.77 µM, suggesting this as a key mechanism of its anticancer action.[1]

Table 2: Cytotoxic Activity of Pyrazole-Containing Tubulin Polymerization Inhibitors

This table presents data from a study focused on pyrazole derivatives designed as tubulin polymerization inhibitors.

Compound IDCell LineIC50 (nM)
4k PC-315
5a PC-36
4k SGC-7901-
5a SGC-7901-
4k MCF-7-
5a MCF-7-

Data sourced from Wang et al. (2025).[2][3]

Structure-Activity Relationship Insights:

  • Compounds 4k and 5a demonstrate exceptionally potent activity against the PC-3 human prostate cancer cell line, with IC50 values in the nanomolar range.[2][3]

  • The mechanism of action for these compounds was confirmed to be the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

  • Western blot analysis revealed that these compounds regulate the expression of proteins involved in the cell cycle and apoptosis.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values for the synthesized pyrazole derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for the most potent substituted bromopyrazoles identified in recent studies is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis.

Signaling_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Bromopyrazole Bromopyrazole Tubulin Tubulin Bromopyrazole->Tubulin Binds to Colchicine Site Inhibition_of_Polymerization Inhibition of Tubulin Polymerization Bromopyrazole->Inhibition_of_Polymerization Microtubule_Disruption Microtubule Network Disruption Inhibition_of_Polymerization->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of action of anticancer bromopyrazoles.

The diagram above illustrates how substituted bromopyrazoles exert their anticancer effects. By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of microtubules.[1][2][3] This disruption of the microtubule network is a critical event that triggers a cascade of downstream cellular responses. The cell cycle is halted at the G2/M phase, preventing mitotic progression.[2][3] Ultimately, this sustained cell cycle arrest leads to the activation of apoptotic pathways and programmed cell death of the cancer cells.[1][2][3]

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer compounds involves a systematic workflow, from initial synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Substituted Bromopyrazoles Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Mechanism_Studies->Apoptosis_Assay

Caption: Workflow for anticancer bromopyrazole evaluation.

This workflow begins with the chemical synthesis of a library of substituted bromopyrazole derivatives. These compounds then undergo in vitro cytotoxicity screening against a panel of cancer cell lines to determine their IC50 values. The resulting data is used for a thorough structure-activity relationship analysis to identify the key structural features that contribute to anticancer activity. Promising lead compounds are then selected for more in-depth mechanism of action studies, including tubulin polymerization assays, cell cycle analysis, and apoptosis assays, to fully characterize their biological effects.

References

The Strategic Advantage of 4-Bromo-1,5-dimethyl-1H-pyrazole in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic systems, the pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry. This guide provides a detailed comparison of 4-bromo-1,5-dimethyl-1H-pyrazole, highlighting its advantages and applications as a versatile building block in the synthesis of bioactive molecules.

The strategic placement of substituents on the pyrazole ring can significantly impact the physicochemical properties and biological activity of the resulting compounds. The this compound scaffold offers a unique combination of features that render it a valuable tool for drug discovery. The bromine atom at the 4-position serves as a key synthetic handle, allowing for a wide range of post-synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Performance Comparison: A Focus on Synthetic Utility

Table 1: Comparison of 4-Bromopyrazole Scaffolds for Medicinal Chemistry Applications

Feature4-Bromo-1H-pyrazole4-Bromo-1,3-dimethyl-1H-pyrazoleThis compound
Synthetic Handle Excellent (4-bromo)Excellent (4-bromo)Excellent (4-bromo)
N-H Reactivity Potential for side reactions or need for protecting groups.N-methylation prevents N-H reactivity.N-methylation prevents N-H reactivity.
Steric Profile Less sterically hindered around the N1 position.Methyl group at C3 introduces steric bulk.Methyl group at C5 introduces steric bulk.
Solubility Generally lower lipophilicity.Increased lipophilicity due to two methyl groups.Increased lipophilicity due to two methyl groups.
Metabolic Stability N-H site available for metabolism.N-methylation can block a potential metabolic soft spot.N-methylation can block a potential metabolic soft spot.
Reported Applications Broadly used as a versatile building block.Building block for various bioactive compounds.Intermediate for anti-inflammatory, anti-cancer, and herbicidal agents.[1]

The 1,5-dimethyl substitution pattern offers a balance of increased lipophilicity and metabolic stability by blocking the N1 position, which can be a site of enzymatic degradation. The C5-methyl group can also provide a crucial steric and electronic influence on the binding of the final molecule to its biological target.

Synthetic Versatility: A Gateway to Diverse Bioactive Molecules

The this compound scaffold is a cornerstone for the synthesis of a variety of bioactive compounds. Its applications span from pharmaceuticals to agrochemicals, underscoring its versatility.

G A This compound B Suzuki Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D E Aryl/Heteroaryl Pyrazoles B->E F Alkynyl Pyrazoles C->F G Amino Pyrazoles D->G H Kinase Inhibitors E->H I Anti-inflammatory Agents E->I J Herbicides E->J F->H G->I

Caption: Synthetic utility of this compound.

Application in Kinase Inhibitor Development

Derivatives of pyrazole are well-represented among clinically approved kinase inhibitors. The this compound scaffold can be envisioned as a core element in the design of novel kinase inhibitors, where the 4-position is functionalized to interact with specific residues in the kinase active site.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazole-based Inhibitor Inhibitor->RAF

Caption: Hypothetical targeting of the MAPK/ERK pathway by a pyrazole-based inhibitor.

Experimental Protocols

The following is a representative experimental protocol for a key transformation of this compound, the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to the diversification of this scaffold.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1,5-dimethyl-1H-pyrazole.

Note: This is a general protocol and may require optimization for specific substrates.

References

Assessing the Purity of Synthesized 4-bromo-1,5-dimethyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-bromo-1,5-dimethyl-1H-pyrazole, a key building block in medicinal chemistry. We will compare its purity assessment with two common structural analogs, 4-bromo-3,5-dimethyl-1H-pyrazole and 4-bromo-1-methyl-1H-pyrazole, providing supporting experimental data and detailed protocols.

Comparison of Physicochemical Properties and Purity

The selection of an appropriate analytical method often depends on the physical properties of the compound and the potential impurities from the synthesis route. The following table summarizes key properties and typical purity levels for this compound and its alternatives.

ParameterThis compound4-bromo-3,5-dimethyl-1H-pyrazole4-bromo-1-methyl-1H-pyrazole
Molecular Formula C₅H₇BrN₂C₅H₇BrN₂C₄H₅BrN₂
Molecular Weight 175.03 g/mol 175.03 g/mol 161.00 g/mol
Melting Point 38.5-39.5 °C123-125 °C[1]Not Applicable (Liquid)
Boiling Point 105 °C (at 21 Torr)269.1 °C (Predicted)[1]185-188 °C
Appearance SolidWhite to light yellow crystalline powder[1]Colorless to light yellow liquid[2]
Typical Purity (Commercial) ≥97%≥98%≥98%[2][3]

Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and quantification capabilities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized pyrazole derivative.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like 0.1% formic acid in water). A typical starting point is a 60:40 or 70:30 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength of 220 nm or 254 nm.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Retention times should be compared to a certified reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the crude or purified product (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to the synthesized pyrazole. The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns. For brominated compounds, the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragments.[4][5]

    • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

    • Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute method for purity determination by comparing the integral of an analyte signal to that of a certified internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized pyrazole and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or 16, depending on the sample concentration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Expected Spectral Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
This compound ~7.3 (s, 1H, CH), ~3.7 (s, 3H, N-CH₃), ~2.3 (s, 3H, C-CH₃)~145 (C5), ~138 (C3), ~118 (CH), ~95 (C-Br), ~35 (N-CH₃), ~12 (C-CH₃)M⁺ at 174/176
4-bromo-3,5-dimethyl-1H-pyrazole ~12.0 (br s, 1H, NH), ~2.2 (s, 6H, 2x CH₃)~140 (C3/C5), ~90 (C-Br), ~11 (CH₃)M⁺ at 174/176
4-bromo-1-methyl-1H-pyrazole ~7.5 (s, 1H, CH), ~7.4 (s, 1H, CH), ~3.8 (s, 3H, N-CH₃)~138 (CH), ~125 (CH), ~92 (C-Br), ~39 (N-CH₃)M⁺ at 160/162

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizing the Workflow and Application

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for purity assessment and the role of pyrazole derivatives in a key biological pathway.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification synthesis Crude Synthesized This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC purification->hplc Purity (%) gcms GC-MS purification->gcms Impurity ID qnmr qNMR purification->qnmr Absolute Purity pass Pass hplc->pass gcms->pass qnmr->pass fail Fail Kinase_Inhibitor_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., PI3K) receptor->kinase1 kinase2 Kinase 2 (e.g., AKT) kinase1->kinase2 kinase3 Kinase 3 (e.g., mTOR) kinase2->kinase3 transcription Transcription Factors kinase3->transcription proliferation Cell Proliferation & Survival transcription->proliferation pyrazole Pyrazole-based Kinase Inhibitor pyrazole->kinase2 Inhibition

References

A Head-to-Head Battle: One-Pot vs. Multi-Step Synthesis of 4-Bromopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-bromopyrazole derivatives is a critical step in the discovery of novel therapeutics and functional materials. These compounds are key building blocks in medicinal chemistry, renowned for their diverse biological activities. The choice of synthetic strategy—a streamlined one-pot approach versus a traditional multi-step sequence—can significantly impact laboratory productivity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform the selection of the most appropriate synthetic route.

The synthesis of 4-bromopyrazole derivatives traditionally involves a multi-step process. This typically entails the initial construction of the pyrazole ring, followed by a separate bromination step. While reliable, this approach can be time-consuming and may lead to lower overall yields due to multiple intermediate purification stages.

In contrast, one-pot syntheses have emerged as a highly efficient alternative. These methods combine multiple reaction steps into a single, uninterrupted sequence, thereby avoiding the isolation of intermediates. This not only saves time and resources but can also lead to higher yields and a more environmentally friendly process.

At a Glance: Comparing Synthesis Strategies

ParameterOne-Pot SynthesisMulti-Step Synthesis
Overall Yield High to Excellent (often >90%)Moderate to Good (typically lower due to multiple steps)
Reaction Time Significantly shorter (minutes to a few hours)Longer (can span several hours to days)
Work-up & Purification Simplified, single purification stepMultiple work-up and purification stages
Solvent & Reagent Use Reduced, often solvent-free conditions are possibleHigher consumption of solvents and reagents
Cost-Effectiveness Generally more cost-effectiveCan be more expensive due to longer process times and higher resource consumption
Environmental Impact More environmentally friendly ("greener")Larger environmental footprint

In-Depth Analysis: Experimental Protocols and Data

One-Pot Synthesis: A Case Study

An efficient one-pot, solvent-free method for the synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin, catalyzed by silica gel-supported sulfuric acid.[1][2][3][4]

Experimental Protocol:

  • In a mortar, 1 mmol of a 1,3-diketone and 1 mmol of an arylhydrazine are ground with 0.01 g of silica gel-supported sulfuric acid at room temperature.

  • The mixture is ground for the specified time (see table below).

  • Following the completion of the initial reaction, 1 mmol of N-bromosaccharin is added to the mixture and grinding is continued.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the 4-bromopyrazole derivative.

Quantitative Data for One-Pot Synthesis:

Entry1,3-DiketoneArylhydrazineReaction Time (min)Yield (%)
1AcetylacetonePhenylhydrazine798
2Acetylacetonep-Chlorophenylhydrazine1096
3BenzoylacetonePhenylhydrazine1590
4Benzoylacetonep-Methoxyphenylhydrazine1094

Data sourced from a study on the one-pot regioselective synthesis of 4-bromopyrazole derivatives under solvent-free conditions.[3]

Multi-Step Synthesis: A Representative Approach

A common multi-step approach to synthesizing 4-bromopyrazoles involves two main stages: the synthesis of the pyrazole ring, followed by its bromination.

Experimental Protocol:

Step 1: Synthesis of the Pyrazole Derivative

  • A mixture of a 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol) is refluxed in a suitable solvent (e.g., ethanol) in the presence of an acid catalyst (e.g., acetic acid) for several hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the pyrazole derivative.

Step 2: Bromination of the Pyrazole Derivative

  • The purified pyrazole derivative (1 mmol) is dissolved in a suitable solvent (e.g., acetic acid or chloroform).

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution at a controlled temperature.[1]

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the crude product is extracted and purified by column chromatography to afford the final 4-bromopyrazole derivative.

Estimated Quantitative Data for Multi-Step Synthesis:

ParameterStep 1 (Pyrazole Formation)Step 2 (Bromination)Overall
Reaction Time 2-6 hours2-8 hours4-14 hours (excluding work-up)
Estimated Yield 80-95%70-90%56-85.5%

Note: The yields for multi-step synthesis are generally lower than one-pot methods due to product loss during intermediate purification steps.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthetic strategies.

OnePot_Workflow Start Mix 1,3-Diketone, Arylhydrazine & Catalyst Grind Grind at RT Start->Grind Add_NBSac Add N-Bromosaccharin & Continue Grinding Grind->Add_NBSac Workup Work-up & Purify Add_NBSac->Workup Product 4-Bromopyrazole Derivative Workup->Product

Caption: Workflow for the one-pot synthesis of 4-bromopyrazole derivatives.

MultiStep_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination Start1 Mix 1,3-Diketone, Arylhydrazine & Solvent Reflux Reflux Start1->Reflux Purify1 Purify Intermediate Reflux->Purify1 Pyrazole Pyrazole Intermediate Purify1->Pyrazole Start2 Dissolve Pyrazole Intermediate Pyrazole->Start2 Add_Bromine Add Brominating Agent Start2->Add_Bromine Stir Stir Add_Bromine->Stir Purify2 Purify Final Product Stir->Purify2 Product 4-Bromopyrazole Derivative Purify2->Product

Caption: Workflow for the multi-step synthesis of 4-bromopyrazole derivatives.

Conclusion and Recommendations

The data and experimental protocols presented clearly demonstrate the advantages of one-pot synthesis for the preparation of 4-bromopyrazole derivatives. This approach offers significantly higher yields, shorter reaction times, and a reduced environmental impact compared to traditional multi-step methods.[5] The simplification of the work-up and purification process further enhances its appeal for high-throughput synthesis and large-scale production.

For laboratories focused on efficiency, cost-effectiveness, and green chemistry principles, the one-pot synthesis is the recommended method. However, the multi-step approach may still be valuable in specific contexts, such as when a particular intermediate is required for other synthetic purposes or when starting from a pre-existing pyrazole core. Ultimately, the choice of synthetic route will depend on the specific goals and resources of the research or development project.

References

Safety Operating Guide

Proper Disposal of 4-bromo-1,5-dimethyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 4-bromo-1,5-dimethyl-1H-pyrazole (CAS No. 5775-86-0) must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3][4] This guide provides essential, step-by-step instructions for the proper disposal of this brominated heterocyclic compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

PropertyValueSource
CAS Number5775-86-0[1][2][3][4]
Molecular FormulaC5H7BrN2[1][3]
Molecular Weight175.03 g/mol [1]
FormSolid[3]
Melting Point38.5-39.5 °C[1]

Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following workflow outlines the necessary steps for its collection, storage, and disposal as hazardous waste.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Waste Segregation B Step 2: Container Selection & Labeling A->B Properly Identified C Step 3: Waste Accumulation B->C Securely Sealed D Step 4: Satellite Accumulation Area (SAA) Storage C->D Within Limits E Step 5: Arrange for Professional Disposal D->E Scheduled Pickup F Step 6: Documentation E->F Maintain Records

Caption: Logical workflow for the proper disposal of this compound.

Step 1: Waste Segregation
  • Do not mix this compound waste with other waste streams, especially incompatible chemicals.

  • As a halogenated organic compound, it should be collected separately from non-halogenated solvents.[10]

Step 2: Container Selection and Labeling
  • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition.[11]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

Step 3: Waste Accumulation
  • Collect all waste materials, including contaminated PPE and cleaning materials, in the designated hazardous waste container.

  • Keep the container securely closed at all times, except when adding waste.[10][11]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is inspected weekly for any signs of leakage.[11]

Step 5: Arrange for Professional Disposal
  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10] Evaporation in a fume hood is also not a permissible disposal method.[10][11]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste disposal.

Step 6: Documentation
  • Maintain accurate records of the amount of this compound waste generated and the date of disposal.

  • Keep all paperwork provided by the hazardous waste disposal company for your records.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for 4-bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of 4-bromo-1,5-dimethyl-1H-pyrazole. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Summary

Summary of Potential Hazards from Related Compounds:

Hazard StatementHazard ClassTarget OrgansSignal Word
Causes skin irritationSkin Irritant (Category 2)SkinWarning/Danger
Causes serious eye irritation/damageEye Irritant (Category 2) / Eye Damage (Category 1)EyesWarning/Danger
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)Respiratory SystemWarning

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to mitigate the risks associated with handling this compound.

Minimum PPE Requirements:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a splash hazard.[1][6][7]Protects against dust particles and splashes that can cause serious eye irritation or damage.
Hand Protection Disposable nitrile gloves (minimum 0.11 mm thickness) are recommended for incidental contact.[6][8] Change gloves immediately if contaminated.Prevents skin contact which can lead to irritation.
Body Protection A buttoned lab coat, long pants, and closed-toe shoes are required to protect the skin.[8][9]Minimizes exposed skin to prevent accidental contact with the chemical.
Respiratory Protection When handling the powder outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[1][7]Protects the respiratory system from irritation due to inhalation of dust.

PPE Selection Workflow

start Handling this compound weighing Weighing or Transferring Solid? start->weighing fume_hood Work in a Fume Hood? weighing->fume_hood Yes ppe_advanced Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (Particulate Filter) weighing->ppe_advanced No ppe_basic Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_basic Yes fume_hood->ppe_advanced No dissolving Working with Solutions? ppe_basic->dissolving ppe_advanced->dissolving ppe_splash Consider adding a Face Shield dissolving->ppe_basic No dissolving->ppe_splash Yes

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when weighing or transferring the solid to prevent dust inhalation.[1][6]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[6][7] Use techniques such as gentle scooping and avoid pouring the powder from a height.

  • Grounding: Take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6] Contaminated gloves should be disposed of properly.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow:

start End of Experiment waste_type Waste Type? start->waste_type solid_waste Unused/Contaminated Solid waste_type->solid_waste Solid liquid_waste Contaminated Solvents waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (needles, etc.) waste_type->sharps_waste Sharps container Empty Container waste_type->container Container collect_solid Collect in a designated, labeled, and sealed container for halogenated organic waste. solid_waste->collect_solid collect_liquid Collect in a designated, labeled, and sealed container for halogenated organic solvent waste. liquid_waste->collect_liquid collect_sharps Place in a designated puncture-proof sharps container. sharps_waste->collect_sharps rinse_container Triple rinse with a suitable solvent. Collect rinsate as halogenated organic solvent waste. container->rinse_container dispose_final Dispose of all waste through your institution's hazardous waste disposal program. collect_solid->dispose_final collect_liquid->dispose_final collect_sharps->dispose_final rinse_container->collect_liquid

Caption: Step-by-step waste disposal process.

Disposal Guidelines:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Do not empty into drains or release into the environment.[6][10]

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Consult Local Regulations: All disposal activities must be in accordance with institutional policies and local, state, and federal regulations for halogenated organic compounds.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

Exposure RouteAction
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
In case of skin contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[1][7][11]
If inhaled Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[1][7]
If swallowed Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][7]

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.[6]

  • Cleanup: Wearing appropriate PPE, sweep up the spilled solid material, taking care not to create dust.[1][7] Place the material into a suitable, closed, and labeled container for disposal.[1][6][7]

  • Decontamination: Clean the spill area thoroughly.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.